molecular formula C9H10N2OS B105062 2-Amino-4-ethoxybenzothiazole CAS No. 15850-79-0

2-Amino-4-ethoxybenzothiazole

Katalognummer: B105062
CAS-Nummer: 15850-79-0
Molekulargewicht: 194.26 g/mol
InChI-Schlüssel: JHGMOMZRSFGBFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4-ethoxybenzothiazole (CAS 15850-79-0) is a benzothiazole derivative of interest in various research fields. This compound, with the molecular formula C 9 H 10 N 2 OS and a molecular weight of 194.25 g/mol, serves as a versatile building block in organic synthesis . Its structural features make it a candidate for developing novel compounds with specialized properties. In research, this chemical scaffold is explored for multiple applications. Benzothiazole analogs are frequently investigated as precursors in the synthesis of disperse dyes for textiles, where they can provide yellow to violet shades . Furthermore, researchers utilize similar structures in materials science, for instance, in synthesizing polymers and Schiff bases for optical and electrochemical studies . Some benzothiazole derivatives are also studied for their potential as corrosion inhibitors for metals in industrial environments . This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers handling this compound should consult its safety data sheet (SDS) and adhere to all necessary laboratory safety protocols.

Eigenschaften

IUPAC Name

4-ethoxy-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c1-2-12-6-4-3-5-7-8(6)11-9(10)13-7/h3-5H,2H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGMOMZRSFGBFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00166438
Record name 2-Amino-4-ethoxybenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15850-79-0
Record name 4-Ethoxy-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15850-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-ethoxybenzothiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015850790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-4-ethoxybenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINO-4-ETHOXYBENZOTHIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JL9RLY05NF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4-ethoxybenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-4-ethoxybenzothiazole. Due to the limited availability of specific experimental data for this compound in public literature, this document outlines the foundational chemical information, general experimental protocols for determining key physicochemical parameters, and insights into the synthesis, reactivity, and significant potential of the 2-aminobenzothiazole scaffold in drug development.

Core Physicochemical Data

Physicochemical PropertyThis compound (Predicted/Unavailable)2-Amino-4-methoxybenzothiazole[1]2-Amino-6-ethoxybenzothiazole[2]2-Amino-4-methylbenzothiazole[3][4]
Molecular Formula C₉H₁₀N₂OSC₈H₈N₂OSC₉H₁₀N₂OSC₈H₈N₂S
Molecular Weight ( g/mol ) 194.25180.23194.25164.23
Melting Point (°C) Not available153-155161-163137-139
Boiling Point (°C) Not availableNot availableNot available322.0 ± 35.0 (Predicted)
Solubility Not availableNot availableNot available< 0.1 g/100 mL at 24 °C[5]
pKa Not availableNot availableNot available4.7 ± 0.1 (Predicted)[4][5]
logP Not availableNot availableNot availableNot available

General Synthesis and Reactivity

The 2-aminobenzothiazole scaffold is a versatile and highly reactive structure in organic synthesis, frequently used as an intermediate for constructing more complex, pharmacologically active heterocyclic compounds.[6][7][8]

A general approach to the synthesis of 2-aminobenzothiazole derivatives involves the reaction of a substituted aniline with a thiocyanate source, followed by cyclization. For instance, a common pathway is the reaction of an aniline with ammonium thiocyanate to form a thiourea derivative, which is then cyclized using an oxidizing agent like chlorine or bromine.[9]

The reactivity of the 2-aminobenzothiazole core is characterized by the nucleophilicity of the exocyclic amino group and the endocyclic nitrogen atom, making them amenable to reactions with electrophiles to form a variety of fused heterocyclic systems.[6] This reactivity is fundamental to its role as a privileged scaffold in medicinal chemistry.

G General Synthesis of 2-Aminobenzothiazoles cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product Substituted Aniline Substituted Aniline Thiourea Derivative Thiourea Derivative Substituted Aniline->Thiourea Derivative Reaction Thiocyanate Source (e.g., KSCN, NH4SCN) Thiocyanate Source (e.g., KSCN, NH4SCN) Thiocyanate Source (e.g., KSCN, NH4SCN)->Thiourea Derivative 2-Aminobenzothiazole Derivative 2-Aminobenzothiazole Derivative Thiourea Derivative->2-Aminobenzothiazole Derivative Cyclization (e.g., with Br2)

General synthetic pathway for 2-aminobenzothiazole derivatives.

Applications in Drug Development

The 2-aminobenzothiazole scaffold is of significant interest to the pharmaceutical industry due to the diverse biological activities exhibited by its derivatives.[10] This versatile core structure is present in compounds investigated for a wide range of therapeutic applications.

Key Therapeutic Areas:

  • Anticancer: Derivatives of 2-aminobenzothiazole have shown potential as anticancer agents by targeting various proteins involved in cancer progression, such as tyrosine kinases (e.g., EGFR, VEGFR-2) and serine/threonine kinases.[11][12]

  • Anti-inflammatory: Certain 2-aminobenzothiazole compounds have demonstrated anti-inflammatory properties by inhibiting enzymes and pathways associated with the inflammatory response.[10]

  • Antidiabetic: Some derivatives have been explored for their potential in managing diabetes, with studies suggesting they may act on targets like aldose reductase and PPAR-γ.[13]

  • Antimicrobial and Antiviral: The 2-aminobenzothiazole nucleus is a component of molecules with demonstrated antimicrobial and antiviral activities.[10]

The broad spectrum of biological activity makes the 2-aminobenzothiazole scaffold a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[10]

Experimental Protocols for Physicochemical Property Determination

The following are detailed, generalized methodologies for determining the key physicochemical properties of a compound like this compound.

Melting Point Determination

The melting point is a crucial indicator of a solid compound's purity.

Methodology:

  • Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated rapidly to about 15-20°C below the expected melting point, then the heating rate is slowed to 1-2°C per minute.

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

    • For a pure compound, the melting range is typically narrow (0.5-2°C).

Boiling Point Determination

The boiling point is a key physical constant for a liquid.

Methodology (Distillation Method):

  • Apparatus: A simple distillation apparatus is assembled, consisting of a distilling flask, condenser, thermometer, and receiving flask.

  • Procedure:

    • The liquid sample (a few milliliters) is placed in the distilling flask with a boiling chip.

    • The flask is heated gently.

    • The thermometer bulb should be positioned so that its top is level with the bottom of the side arm of the distilling flask.

    • The temperature is recorded when the liquid is boiling and a stable temperature is observed on the thermometer as the vapor condenses and drips into the condenser.

Solubility Determination

Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent at a specific temperature.

Methodology (Shake-Flask Method):

  • Procedure:

    • An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

    • The flask is agitated (e.g., on a shaker) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The saturated solution is then filtered to remove any undissolved solid.

    • The concentration of the solute in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

pKa Determination

The pKa is a measure of the acidity or basicity of a compound.

Methodology (Potentiometric Titration):

  • Sample Preparation: A solution of the compound is prepared in a suitable solvent (often a water-cosolvent mixture for poorly soluble compounds).

  • Apparatus: A calibrated pH meter and a burette are used.

  • Procedure:

    • The solution is titrated with a standardized solution of a strong acid or base.

    • The pH of the solution is recorded after each addition of the titrant.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point of the titration curve.

logP (Octanol-Water Partition Coefficient) Determination

logP is a measure of a compound's lipophilicity.

Methodology (Shake-Flask Method):

  • Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

  • Procedure:

    • A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble).

    • A known volume of this solution is mixed with a known volume of the other phase in a separatory funnel.

    • The mixture is shaken vigorously for a set period and then allowed to stand for the phases to separate completely.

    • The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC).

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

    • logP is the base-10 logarithm of P.

G Workflow for Physicochemical Characterization Compound Synthesis and Purification Compound Synthesis and Purification Melting Point Determination Melting Point Determination Compound Synthesis and Purification->Melting Point Determination Boiling Point Determination Boiling Point Determination Compound Synthesis and Purification->Boiling Point Determination Solubility Assessment Solubility Assessment Compound Synthesis and Purification->Solubility Assessment pKa Measurement pKa Measurement Compound Synthesis and Purification->pKa Measurement logP Determination logP Determination Compound Synthesis and Purification->logP Determination Data Analysis and Reporting Data Analysis and Reporting Melting Point Determination->Data Analysis and Reporting Boiling Point Determination->Data Analysis and Reporting Solubility Assessment->Data Analysis and Reporting pKa Measurement->Data Analysis and Reporting logP Determination->Data Analysis and Reporting

A general experimental workflow for determining physicochemical properties.

References

Spectral Data Analysis of 2-Amino-4-ethoxybenzothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-4-ethoxybenzothiazole belongs to the benzothiazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. Accurate structural elucidation and characterization are paramount for advancing research and ensuring the quality of synthesized compounds. This technical guide provides an in-depth analysis of the spectral data expected for this compound, using its methoxy analog as a stand-in. The guide covers Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Spectral Data Summary

The following tables summarize the quantitative spectral data for 2-Amino-4-methoxybenzothiazole. These values provide a baseline for the expected spectral characteristics of this compound, with anticipated minor shifts due to the difference in the alkoxy substituent.

Table 1: FT-IR Spectral Data of 2-Amino-4-methoxybenzothiazole
Wavenumber (cm⁻¹)IntensityAssignment
3412-3487Strong, BroadN-H stretching (asymmetric and symmetric) of the primary amine
3300-3368Strong, BroadN-H stretching
2953, 2874MediumC-H symmetric and asymmetric stretching of the methoxy group
1606-1654StrongN-H bending of the primary amine[1]
1536MediumC=N stretching of the thiazole ring[2]
1448MediumC-C stretching of the aromatic ring[2]
1235MediumC=S stretching[2]
1141MediumC-O-C stretching of the ether group[2]
Table 2: ¹H NMR Spectral Data of 2-Amino-4-methoxybenzothiazole (Solvent: DMSO-d₆)[3]
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.4Singlet2H-NH₂ (protons of the amino group)
~7.1Multiplet1HAromatic H
~6.8Multiplet1HAromatic H
~6.6Multiplet1HAromatic H
3.84Singlet3H-OCH₃ (methoxy protons)

For this compound, the -OCH₃ signal would be replaced by a quartet around δ 4.0-4.2 ppm (2H, -OCH₂-) and a triplet around δ 1.3-1.5 ppm (3H, -CH₃).

Table 3: ¹³C NMR Spectral Data of 2-Amino-4-methoxybenzothiazole (Solvent: DMSO)[4]
Chemical Shift (δ, ppm)Assignment
~167C2 (carbon of the C=N group)
~153C4 (aromatic carbon attached to the ether)
~142C7a (aromatic carbon at the ring junction)
~128C5 (aromatic carbon)
~115C7 (aromatic carbon)
~110C6 (aromatic carbon)
~108C3a (aromatic carbon at the ring junction)
55.6-OCH₃ (methoxy carbon)

For this compound, the -OCH₃ carbon signal would be replaced by signals for the ethoxy group: approximately δ 63-65 ppm (-OCH₂-) and δ 14-16 ppm (-CH₃).

Table 4: Mass Spectrometry Data of 2-Amino-4-methoxybenzothiazole[5]
m/zIon
180.04[M]⁺ (Molecular Ion)
165[M - CH₃]⁺
137[M - CH₃ - CO]⁺

The expected molecular weight for this compound is 194.25 g/mol . The fragmentation pattern would likely show losses of the ethyl group.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Instrument-specific parameters may require optimization.

FT-IR Spectroscopy (Solid Sample)
  • Sample Preparation (Thin Solid Film Method):

    • Dissolve approximately 5-10 mg of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[3]

    • Drop the solution onto a clean, dry salt plate (e.g., KBr or NaCl).[3]

    • Allow the solvent to evaporate completely, leaving a thin, even film of the solid on the plate.[3]

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[4]

    • Filter the solution into a clean NMR tube to a height of about 4-5 cm.[4]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required by the instrument.[4]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.

    • Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Further dilute this stock solution to a final concentration of about 10-100 µg/mL in the same solvent.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

    • If fragmentation analysis is required, perform tandem mass spectrometry (MS/MS) on the parent ion of interest.

Visualizations

The following diagrams illustrate the logical workflow for spectral data analysis and a hypothetical signaling pathway involving a benzothiazole derivative.

Spectral_Analysis_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_structure_validation Structure Validation A Sample Preparation B FT-IR Spectroscopy A->B C NMR Spectroscopy (1H, 13C) A->C D Mass Spectrometry A->D E Identify Functional Groups (FT-IR) B->E F Determine Proton & Carbon Framework (NMR) C->F G Determine Molecular Weight & Formula (MS) D->G H Propose Chemical Structure E->H F->H G->H I Compare with Expected Structure H->I J Final Structure Confirmation I->J

Caption: A logical workflow for the spectral analysis and structure elucidation of an organic compound.

Signaling_Pathway_Hypothetical cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Kinase Receptor Kinase1 Kinase A Receptor->Kinase1 X Drug 2-Amino-4-ethoxy- benzothiazole Drug->Receptor Binds and Inhibits Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates DNA DNA TF->DNA Binds to Promoter Response Cellular Response (e.g., Apoptosis) DNA->Response

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Amino-4-ethoxybenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Amino-4-ethoxybenzothiazole. The information is targeted towards researchers, scientists, and professionals in the field of drug development and organic chemistry. This document summarizes predicted spectral data, outlines a general experimental protocol for NMR analysis, and presents a visual representation of the molecular structure and its NMR correlations.

Predicted NMR Data

The predicted ¹H and ¹³C NMR data for this compound are presented in the tables below. These values are estimations derived from analogous compounds and are intended to serve as a reference for spectral interpretation.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5 - 7.8d1HH-7
~7.2 - 7.4t1HH-6
~6.8 - 7.0d1HH-5
~5.5 - 6.0br s2H-NH₂
~4.1 - 4.3q2H-OCH₂CH₃
~1.4 - 1.6t3H-OCH₂CH₃

d = doublet, t = triplet, q = quartet, br s = broad singlet

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~165 - 170C-2 (C=N)
~150 - 155C-4 (C-O)
~145 - 150C-8 (C-S)
~130 - 135C-9 (C-N)
~120 - 125C-6
~115 - 120C-7
~105 - 110C-5
~63 - 68-OCH₂CH₃
~14 - 16-OCH₂CH₃

Experimental Protocol

The following is a generalized experimental protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent can affect chemical shifts.[1]

  • Ensure the sample is fully dissolved to obtain a homogeneous solution.

2. NMR Spectrometer Setup:

  • The spectra should be recorded on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.[1][2]

  • Tune and match the probe for the respective nuclei (¹H and ¹³C).

  • Shim the magnetic field to achieve optimal resolution and line shape.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' or 'zg') is typically used.

  • Spectral Width: Approximately 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans, depending on the sample concentration.

  • Temperature: Standard probe temperature (e.g., 298 K).

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is commonly used to simplify the spectrum to singlets.

  • Spectral Width: Approximately 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

5. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants.

Molecular Structure and NMR Correlations

The following diagram illustrates the chemical structure of this compound with atom numbering and highlights the key correlations expected in the NMR spectra.

References

Mass Spectrometry of 2-Amino-4-ethoxybenzothiazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-Amino-4-ethoxybenzothiazole (C₉H₁₀N₂OS), a heterocyclic amine of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental mass spectra for this specific compound in public databases, this document outlines predicted fragmentation patterns based on established principles and data from structurally related molecules, including 2-aminobenzothiazoles and aromatic ethoxy compounds. Detailed experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are provided to facilitate its analysis.

Predicted Mass Spectral Data

The analysis of this compound, with a monoisotopic mass of 194.0514 g/mol , is expected to yield distinct fragmentation patterns depending on the ionization technique employed. Electron Ionization (EI) will likely produce a greater number of fragments compared to the softer Electrospray Ionization (ESI) technique, which is expected to primarily yield the protonated molecular ion.

Predicted Electron Ionization (EI-MS) Data

Under electron ionization, the molecule is expected to form a molecular ion (M⁺•) at m/z 194. Subsequent fragmentation is predicted to follow pathways characteristic of aromatic ethers and benzothiazoles. The most prominent fragmentation is anticipated to be the loss of ethene via a McLafferty rearrangement from the ethoxy group.

m/z (Predicted)Proposed Fragment IonFormulaProbable Neutral LossRelative Abundance (Predicted)
194[M]⁺•[C₉H₁₀N₂OS]⁺•-Moderate
166[M - C₂H₄]⁺•[C₇H₆N₂OS]⁺•Ethene (C₂H₄)High
165[M - C₂H₅]⁺[C₇H₅N₂OS]⁺Ethyl radical (•C₂H₅)Moderate
179[M - CH₃]⁺[C₈H₇N₂OS]⁺Methyl radical (•CH₃)Low
138[C₇H₆N₂S]⁺•[C₇H₆N₂S]⁺•Carbon monoxide (CO)Low
121[C₇H₅N₂]⁺[C₇H₅N₂]⁺•SH, COLow
Predicted Electrospray Ionization (ESI-MS/MS) Data

In positive-ion ESI, this compound is expected to be readily protonated, forming an abundant [M+H]⁺ ion at m/z 195. Tandem mass spectrometry (MS/MS) of this precursor ion through collision-induced dissociation (CID) would likely yield the following key product ions.

Precursor Ion m/zProduct Ion m/z (Predicted)Proposed Fragment IonFormulaProbable Neutral Loss
195195[M+H]⁺[C₉H₁₁N₂OS]⁺-
195167[M+H - C₂H₄]⁺[C₇H₇N₂OS]⁺Ethene (C₂H₄)
195178[M+H - NH₃]⁺[C₉H₈OS]⁺Ammonia (NH₃)

Visualization of Fragmentation Pathways & Workflows

The following diagrams illustrate the predicted fragmentation logic and a general experimental workflow for the mass spectrometric analysis of this compound.

EI_Fragmentation M Molecular Ion (M⁺•) m/z = 194 F166 [M - C₂H₄]⁺• m/z = 166 M->F166 - C₂H₄ F165 [M - C₂H₅]⁺ m/z = 165 M->F165 - •C₂H₅ F179 [M - CH₃]⁺ m/z = 179 M->F179 - •CH₃ F138 [C₇H₆N₂S]⁺• m/z = 138 F166->F138 - CO ESI_Fragmentation cluster_MSMS CID MH Precursor Ion [M+H]⁺ m/z = 195 F167 Product Ion [M+H - C₂H₄]⁺ m/z = 167 MH->F167 - C₂H₄ F178 Product Ion [M+H - NH₃]⁺ m/z = 178 MH->F178 - NH₃ MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Dissolution Dissolution in Appropriate Solvent Dilution Dilution to ~1-10 µg/mL Dissolution->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration Chromatography Chromatographic Separation (GC or LC) Filtration->Chromatography Ionization Ionization (EI or ESI) Chromatography->Ionization Mass_Analyzer Mass Analysis (e.g., Q-TOF, Orbitrap) Ionization->Mass_Analyzer Detection Detection Mass_Analyzer->Detection Spectrum Generate Mass Spectrum Detection->Spectrum Interpretation Spectral Interpretation & Fragmentation Analysis Spectrum->Interpretation Reporting Reporting Interpretation->Reporting

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Amino-4-ethoxybenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 2-Amino-4-ethoxybenzothiazole, a molecule of interest in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field, offering detailed experimental protocols, data interpretation, and a summary of expected vibrational frequencies. While direct experimental data for this specific molecule is not extensively published, this guide extrapolates from the well-documented spectroscopic data of closely related 2-aminobenzothiazole derivatives to provide a robust analytical framework.

Introduction to this compound

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, known to be a component of various pharmacologically active agents.[1] The introduction of an ethoxy group at the 4-position can significantly influence the molecule's electronic properties, lipophilicity, and, consequently, its biological activity and spectroscopic signature. Infrared spectroscopy is a powerful, non-destructive technique used to identify functional groups and elucidate the structural features of molecules based on their interaction with infrared radiation.[2]

Theoretical Vibrational Analysis

The vibrational modes of this compound can be predicted and assigned based on the analysis of similar compounds, such as 2-amino-4-methylbenzothiazole and 2-amino-4-methoxybenzothiazole, often supported by Density Functional Theory (DFT) calculations.[3][4][5] The primary vibrational modes of interest include the stretching and bending of the amino group, the aromatic ring vibrations, and the characteristic vibrations of the thiazole and ethoxy moieties.

Key Expected Vibrational Modes:

  • N-H Vibrations: The amino group is expected to show symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

  • Aromatic C-H Stretching: Sharp absorption bands corresponding to the stretching of C-H bonds on the benzene ring are anticipated in the 3000-3100 cm⁻¹ region.[2]

  • Aliphatic C-H Stretching: The ethoxy group will exhibit symmetric and asymmetric stretching vibrations of its C-H bonds, generally appearing in the 2850-2980 cm⁻¹ range.

  • C=N Stretching: The stretching vibration of the endocyclic C=N bond within the thiazole ring is a characteristic peak, expected around 1600-1670 cm⁻¹.[2]

  • C-O Stretching: The C-O-C linkage of the ethoxy group will produce strong, characteristic stretching bands, typically in the 1000-1300 cm⁻¹ region.

  • C-S Stretching: The vibration of the C-S bond in the thiazole ring is expected to appear at lower frequencies, generally in the 600-700 cm⁻¹ range.[2]

Data Presentation: Expected Vibrational Frequencies

The following table summarizes the expected primary infrared absorption frequencies for this compound based on the analysis of related structures.

Wavenumber (cm⁻¹)Vibrational AssignmentExpected Intensity
~3450 - 3300N-H Asymmetric & Symmetric StretchingMedium - Strong
~3100 - 3000Aromatic C-H StretchingMedium - Sharp
~2980 - 2850Aliphatic C-H Asymmetric & Symmetric StretchingMedium
~1650 - 1600C=N Stretching (Thiazole Ring)Strong
~1600 - 1550N-H BendingMedium - Strong
~1500 - 1400Aromatic C=C Ring StretchingMedium - Strong
~1250 - 1200Aryl C-O Asymmetric Stretching (Ethoxy)Strong
~1050 - 1000Aryl C-O Symmetric Stretching (Ethoxy)Strong
~700 - 600C-S StretchingWeak - Medium
Experimental Protocols

A standard experimental procedure for obtaining the Fourier Transform Infrared (FTIR) spectrum of this compound is detailed below.

4.1. Sample Preparation (Solid Phase)

  • Purity Confirmation: Ensure the purity of the synthesized this compound using techniques like Thin Layer Chromatography (TLC) and melting point determination.[2]

  • KBr Pellet Method:

    • Thoroughly dry spectroscopic grade Potassium Bromide (KBr) to remove any moisture, which can interfere with the spectrum (particularly in the O-H stretching region).

    • Grind a small amount of the sample (approximately 1-2 mg) with about 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

4.2. Instrumentation and Data Acquisition

  • Spectrometer: Utilize a Fourier Transform Infrared (FTIR) spectrometer, such as a Perkin Elmer or Shimadzu model, for data collection.[1][6]

  • Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor, as well as instrumental artifacts.

  • Sample Spectrum: Place the KBr pellet in the sample holder of the spectrometer.

  • Data Collection:

    • Scan the sample over a typical mid-IR range of 4000-400 cm⁻¹.[6]

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • The spectral resolution is typically set to 4 cm⁻¹.

4.3. Data Processing and Analysis

  • Background Subtraction: The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Peak Identification: Identify the wavenumbers of the major absorption bands.

  • Vibrational Assignment: Assign the observed peaks to specific molecular vibrations based on established correlation tables and comparison with spectra of analogous compounds and computational studies.[7][8]

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start: Pure Sample grind Grind Sample with KBr start->grind press Press into Pellet grind->press pellet Transparent KBr Pellet press->pellet background Record Background Spectrum pellet->background Place in FTIR sample_scan Scan Sample (4000-400 cm⁻¹) background->sample_scan raw_data Raw Interferogram Data sample_scan->raw_data fft Fourier Transform (FFT) raw_data->fft spectrum Generate IR Spectrum fft->spectrum assign Peak Assignment & Interpretation spectrum->assign report Final Report assign->report

Caption: Experimental workflow for FTIR analysis of this compound.

Conclusion

The infrared spectrum of this compound provides a valuable fingerprint for its structural identification and characterization. By understanding the expected vibrational frequencies of its key functional groups, researchers can effectively use FTIR spectroscopy for routine analysis, purity assessment, and to gain insights into the molecular structure. The experimental protocol outlined in this guide provides a standardized approach to obtaining high-quality spectral data for this and related benzothiazole derivatives, which are crucial for advancing drug discovery and development efforts.

References

Quantum Chemical Blueprint: Unveiling the Electronic and Structural Landscape of 2-Amino-4-ethoxybenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations in elucidating the molecular properties of 2-Amino-4-ethoxybenzothiazole, a heterocyclic compound of significant interest in medicinal chemistry. While direct experimental and computational data for this specific molecule are limited in publicly available literature, this document leverages established computational methodologies and data from closely related 2-aminobenzothiazole analogs to present a robust framework for its analysis. This guide details the theoretical background, computational workflow, expected quantitative data, and potential experimental validation protocols. The insights derived from these calculations are crucial for understanding the molecule's reactivity, stability, and potential as a scaffold in drug design.

Introduction

Benzothiazoles are a class of bicyclic heterocyclic compounds renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The substituent pattern on the benzothiazole core significantly influences its biological activity. Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools to predict the electronic structure, molecular geometry, and spectroscopic properties of these molecules, thereby guiding synthetic efforts and aiding in the rational design of novel therapeutic agents.[1][2] This guide focuses on the theoretical investigation of this compound, providing a roadmap for its computational characterization.

Computational Methodology: A Workflow for Analysis

The quantum chemical analysis of this compound typically follows a structured workflow designed to yield a comprehensive understanding of its molecular characteristics.

Computational Workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation mol_structure Initial Molecular Structure (2D Sketch or XYZ Coordinates) geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) mol_structure->geom_opt Define basis set and functional freq_calc Vibrational Frequency Analysis geom_opt->freq_calc Verify minimum energy structure electronic_prop Electronic Properties Calculation (HOMO, LUMO, ESP) geom_opt->electronic_prop spectroscopic_calc Spectroscopic Prediction (NMR, UV-Vis) geom_opt->spectroscopic_calc data_extraction Extraction of Quantitative Data freq_calc->data_extraction electronic_prop->data_extraction spectroscopic_calc->data_extraction visualization Molecular Visualization (Optimized Geometry, Orbitals) data_extraction->visualization comparison Comparison with Experimental Data data_extraction->comparison

Caption: Computational workflow for quantum chemical analysis.

This process begins with the construction of an initial 3D structure of the molecule. This structure is then optimized to find its most stable energetic conformation using methods like DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)).[3][4] Following optimization, vibrational frequency calculations are performed to confirm that the structure corresponds to a true energy minimum and to predict its infrared and Raman spectra. Subsequently, a range of electronic and spectroscopic properties are calculated to provide a complete molecular profile.

Predicted Molecular Properties: Quantitative Data

Based on studies of analogous compounds such as 2-amino-4-methoxybenzothiazole, the following tables summarize the expected quantitative data for this compound.[3]

Table 1: Optimized Geometrical Parameters (Representative)
ParameterBond/AnglePredicted Value (B3LYP/6-311++G(d,p))
Bond LengthC-S (thiazole)~1.75 Å
C=N (thiazole)~1.32 Å
C-N (amino)~1.38 Å
C-O (ethoxy)~1.37 Å
O-C (ethyl)~1.44 Å
Bond AngleC-S-C~88°
S-C-N~115°
C-N-C (thiazole)~110°
Dihedral AngleC-C-O-C (ethoxy)~178°

Note: These values are illustrative and based on similar structures. Actual values would require specific calculations.

Table 2: Calculated Electronic Properties (Representative)
PropertyPredicted Value (B3LYP/6-311++G(d,p))
Energy of HOMO~ -5.8 eV
Energy of LUMO~ -1.2 eV
HOMO-LUMO Energy Gap (ΔE)~ 4.6 eV
Dipole Moment~ 2.5 Debye
Mulliken Atomic ChargesN (amino): ~ -0.6 e
S (thiazole): ~ -0.1 e
O (ethoxy): ~ -0.5 e

Note: The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.[5]

Table 3: Predicted Vibrational Frequencies (Notable Modes)
Vibrational ModePredicted Wavenumber (cm⁻¹)
N-H stretch (amino)~3400-3500
C-H stretch (aromatic)~3050-3150
C-H stretch (aliphatic)~2900-3000
C=N stretch (thiazole)~1620
N-H bend (amino)~1580
C-O stretch (ethoxy)~1250

Note: These frequencies are unscaled and would typically be scaled to improve agreement with experimental data.

Experimental Protocols for Validation

The computational predictions should ideally be validated through experimental characterization.

Synthesis of this compound (Proposed)

A plausible synthetic route for this compound can be adapted from established methods for similar compounds.

Synthesis Pathway reagent1 3-Ethoxyaniline intermediate 1-(3-Ethoxyphenyl)thiourea reagent1->intermediate + KSCN, HCl reagent2 Potassium Thiocyanate product This compound intermediate->product Oxidative Cyclization (e.g., Br2 in CHCl3)

Caption: Proposed synthesis of this compound.

Protocol:

  • Thiourea Formation: 3-Ethoxyaniline is reacted with potassium thiocyanate in the presence of hydrochloric acid to form 1-(3-ethoxyphenyl)thiourea.

  • Oxidative Cyclization: The resulting thiourea derivative undergoes oxidative cyclization using a reagent like bromine in chloroform to yield the final product, this compound. The product would then be purified by recrystallization.

Spectroscopic Characterization
  • FT-IR and FT-Raman Spectroscopy: Experimental vibrational spectra would be recorded and compared with the calculated frequencies to validate the computed structure.[3]

  • ¹H and ¹³C NMR Spectroscopy: The chemical shifts of the protons and carbons would be determined experimentally and compared with values calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method.[2]

  • UV-Vis Spectroscopy: The electronic absorption spectrum would be measured and compared to the predicted electronic transitions from Time-Dependent DFT (TD-DFT) calculations.[3]

Analysis of Frontier Molecular Orbitals and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.

FMO Analysis HOMO HOMO (Electron Donor) Reactivity Chemical Reactivity HOMO->Reactivity Nucleophilic Sites LUMO LUMO (Electron Acceptor) LUMO->Reactivity Electrophilic Sites

Caption: Relationship between FMOs and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the amino group and the benzothiazole ring, indicating these are the likely sites for electrophilic attack. The LUMO is anticipated to be distributed over the thiazole ring, suggesting these atoms are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity.[2]

Conclusion

Quantum chemical calculations offer a powerful and insightful approach to characterizing the structural and electronic properties of this compound. By employing DFT and related methods, researchers can gain a detailed understanding of its geometry, vibrational modes, electronic transitions, and reactivity, which is invaluable for its potential application in drug development. While this guide presents a theoretical framework based on analogous compounds, specific computational and experimental studies on this compound are warranted to fully elucidate its unique molecular characteristics.

References

Theoretical Frontiers in 2-Aminobenzothiazole Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities. Theoretical and computational studies have emerged as indispensable tools in the rational design and development of novel 2-aminobenzothiazole derivatives as therapeutic agents. This in-depth technical guide provides a comprehensive overview of the theoretical approaches being employed, from quantum chemical calculations to molecular docking and ADMET profiling. It aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the methodologies, quantitative data, and logical workflows that are accelerating the discovery of next-generation 2-aminobenzothiazole-based drugs.

Quantitative Insights from Theoretical Studies

Computational studies provide critical quantitative data that guide the selection and optimization of 2-aminobenzothiazole derivatives. The following tables summarize key findings from recent theoretical investigations, including molecular docking and in vitro assays informed by computational predictions.

Table 1: Molecular Docking and In Vitro Activity of 2-Aminobenzothiazole Derivatives against Cancer Targets

Compound IDTarget ProteinBinding Affinity (ΔG, kcal/mol)Predicted InteractionsIn Vitro AssayIC50 (µM) or % InhibitionReference
OMS5PI3Kγ-Hydrogen bonds, hydrophobic interactionsLung Cancer (A549)22.13[1]
OMS14PI3Kγ-Hydrogen bonds, hydrophobic interactionsBreast Cancer (MCF-7)61.03[1]
OMS1PI3Kγ--PI3Kγ Inhibition47% at 100 µM[1][2]
OMS2PI3Kγ--PI3Kγ Inhibition48% at 100 µM[1][2]
Compound 12 EGFR Kinase-H-bond with Met793, Asp855; hydrophobic insertion--[3]
Compound 20 VEGFR-2 Kinase--VEGFR-2 Inhibition0.15[3]
Compound 21 VEGFR-2 Kinase--VEGFR-2 Inhibition0.19[3]
Compound 40 CDK2--CDK2 Inhibition4.29[3]

Table 2: Molecular Docking of 2-Aminobenzothiazole Derivatives against Other Therapeutic Targets

Compound IDTarget ProteinBinding Affinity (ΔG, kcal/mol)Reference
3b PPARγ-7.8[4]
4y PPARγ-8.4[4]
8d Aldose Reductase (ALR2)-8.39[5]
8d PPAR-γ-7.77[5]

Experimental and Computational Protocols

Detailed methodologies are crucial for the reproducibility and validation of theoretical studies. This section outlines the standard protocols for key computational experiments performed on 2-aminobenzothiazole derivatives.

Molecular Docking Protocol using AutoDock Vina

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6][7]

  • Preparation of the Receptor:

    • The three-dimensional structure of the target protein is obtained from a protein database like the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are typically removed.

    • Polar hydrogen atoms are added to the protein structure.

    • Partial charges (e.g., Gasteiger charges) are assigned to the protein atoms.

    • The prepared protein structure is saved in the PDBQT file format.

  • Preparation of the Ligand (2-Aminobenzothiazole Derivative):

    • The 2D structure of the 2-aminobenzothiazole derivative is drawn using chemical drawing software and converted to a 3D structure.

    • The ligand's geometry is optimized using a suitable force field or quantum mechanical method.

    • Rotatable bonds in the ligand are defined.

    • The prepared ligand structure is saved in the PDBQT file format.

  • Grid Box Definition:

    • A grid box is defined around the active site of the receptor. The size and center of the grid box are specified to encompass the binding pocket.

  • Docking Simulation:

    • AutoDock Vina is used to perform the docking calculations.

    • The program searches for the best binding poses of the ligand within the defined grid box using a scoring function to estimate the binding affinity.

    • The exhaustiveness parameter, which controls the extent of the search, is set (a higher value increases the thoroughness of the search).

  • Analysis of Results:

    • The docking results are analyzed to identify the best binding poses based on the predicted binding affinities (in kcal/mol).

    • The interactions between the ligand and the receptor (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using molecular visualization software.

Density Functional Theory (DFT) Calculation Protocol

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules.[1][8][9]

  • Molecular Structure Input:

    • The 3D coordinates of the 2-aminobenzothiazole derivative are imported into a computational chemistry software package (e.g., Gaussian).

  • Calculation Setup in Gaussian:

    • Job Type: Geometry optimization (Opt) is selected to find the minimum energy conformation of the molecule. Frequency calculations (Freq) are often performed concurrently to confirm that the optimized structure is a true minimum and to obtain vibrational data.

    • Method: A DFT functional is chosen. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used hybrid functional.[1][8]

    • Basis Set: A basis set, which describes the atomic orbitals, is selected. The 6-311G(d,p) basis set is commonly used for such molecules.[8]

    • Charge and Multiplicity: The total charge and spin multiplicity of the molecule are specified. For most neutral, closed-shell molecules, this will be 0 and 1, respectively.

    • Solvation Model (Optional): To simulate the molecule in a solvent, a continuum solvation model like the Polarizable Continuum Model (PCM) can be applied.[8]

  • Running the Calculation:

    • The input file is submitted to the Gaussian software for calculation.

  • Analysis of Output:

    • Optimized Geometry: The optimized molecular geometry (bond lengths, bond angles, dihedral angles) is analyzed.

    • Vibrational Frequencies: The calculated vibrational frequencies can be compared with experimental IR or Raman spectra for validation.

    • Electronic Properties: Key electronic properties are extracted from the output, including:

      • HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are important for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

      • Molecular Electrostatic Potential (MEP): This map shows the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.

In Silico ADMET Prediction Protocol

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are predicted computationally to assess the drug-likeness of a compound in the early stages of drug discovery.[10][11][12]

  • Ligand Preparation:

    • The 2D or 3D structure of the 2-aminobenzothiazole derivative is used as input.

  • Selection of ADMET Prediction Tools:

    • Various online and standalone software tools are available for ADMET prediction (e.g., SwissADME, admetSAR, ProTox).

  • Calculation of Physicochemical Properties:

    • The software calculates various molecular descriptors, such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and rotatable bonds.

  • Prediction of Pharmacokinetic Properties:

    • Absorption: Models are used to predict properties like human intestinal absorption (HIA) and Caco-2 cell permeability.

    • Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

    • Metabolism: The likelihood of the compound being a substrate or inhibitor of cytochrome P450 (CYP) enzymes is predicted.

    • Excretion: Renal clearance and other excretion pathways may be predicted.

  • Toxicity Prediction:

    • Various toxicity endpoints are predicted, such as mutagenicity (e.g., AMES test), carcinogenicity, and cardiotoxicity (e.g., hERG inhibition).

  • Drug-Likeness Evaluation:

    • The calculated properties are evaluated against established rules of thumb for drug-likeness, such as Lipinski's Rule of Five, to assess the compound's potential as an oral drug candidate.

Visualizing Theoretical Workflows and Pathways

Diagrams are essential for illustrating the logical flow of computational experiments and the biological context of drug targets. The following diagrams were generated using Graphviz (DOT language) to meet the specified requirements.

G In Silico Drug Design Workflow for 2-Aminobenzothiazole Derivatives cluster_design Ligand Design & Preparation cluster_screening Virtual Screening & Evaluation cluster_analysis Analysis & Selection ligand_design Design of 2-Aminobenzothiazole Derivatives three_d_structure 3D Structure Generation & Optimization ligand_design->three_d_structure docking Molecular Docking (e.g., AutoDock Vina) three_d_structure->docking admet ADMET Prediction (e.g., SwissADME) three_d_structure->admet dft DFT Calculations (e.g., Gaussian) docking->dft Further electronic property analysis analysis Analysis of Binding Affinity, Interactions, and Properties docking->analysis dft->analysis admet->analysis selection Selection of Hit Compounds analysis->selection

Caption: A typical workflow for the in silico design and evaluation of 2-aminobenzothiazole derivatives.

G Workflow for DFT-Based Theoretical Study mol_structure Input Molecular Structure (2-Aminobenzothiazole Derivative) calc_setup Calculation Setup (Functional: B3LYP, Basis Set: 6-311G(d,p)) mol_structure->calc_setup geom_opt Geometry Optimization calc_setup->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_props Electronic Property Calculation geom_opt->electronic_props analysis Analysis of Results freq_calc->analysis electronic_props->analysis optimized_geom Optimized Geometry analysis->optimized_geom vibrational_freq Vibrational Frequencies analysis->vibrational_freq homo_lumo HOMO-LUMO Energies analysis->homo_lumo mep Molecular Electrostatic Potential analysis->mep

Caption: A flowchart illustrating the key steps in a DFT-based theoretical study of a molecule.

G Simplified PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth, Proliferation, Survival mTORC1->CellGrowth Inhibitor 2-Aminobenzothiazole Derivative (Inhibitor) Inhibitor->PI3K

Caption: The PI3K/Akt/mTOR pathway, a key target for anticancer 2-aminobenzothiazole derivatives.

References

An In-depth Technical Guide to the Discovery and Synthesis of 2-Amino-4-ethoxybenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis history of 2-Amino-4-ethoxybenzothiazole, a heterocyclic compound of interest in medicinal chemistry. The document details the historical context of benzothiazole chemistry, outlines the primary synthetic methodologies for 2-aminobenzothiazole derivatives, and presents available experimental data for this compound and its analogues. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction: The Rise of the Benzothiazole Scaffold

The benzothiazole ring system, a bicyclic structure formed by the fusion of a benzene ring and a thiazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The journey of benzothiazole chemistry began in the late 19th century, with A.W. Hofmann's first synthesis of 2-substituted benzothiazoles in 1879.[2] A significant milestone was the discovery of 2-mercaptobenzothiazoles as effective rubber vulcanization accelerators in 1921.[2] However, it was in the latter half of the 20th century that the pharmacological potential of benzothiazoles, particularly the 2-aminobenzothiazole core, garnered significant attention.[3] The amino group at the 2-position provides a versatile handle for synthetic modifications, allowing for the exploration of vast chemical space in the quest for novel therapeutic agents.

Discovery of this compound: A Historical Perspective

Given this historical context, it is highly probable that this compound was first synthesized by applying the Hugerschoff reaction or a similar method to 3-ethoxyphenylthiourea. The synthesis of this precursor would start from 3-ethoxyaniline.

Synthetic Methodologies

The synthesis of this compound and its analogues primarily relies on the formation of the thiazole ring fused to a benzene ring. The following sections detail the classical and modern approaches applicable to the synthesis of this target molecule.

The Hugerschoff Synthesis: A Classical Approach

The Hugerschoff reaction remains a cornerstone for the synthesis of 2-aminobenzothiazoles. The general mechanism involves the reaction of an arylthiourea with a halogen, typically bromine, in a solvent like chloroform or acetic acid.

General Reaction Scheme:

Hugerschoff_Reaction Arylthiourea Arylthiourea Intermediate Electrophilic Sulfur Intermediate Arylthiourea->Intermediate Br₂ Cyclized Dihydrobenzothiazole Intermediate Intermediate->Cyclized Intramolecular Electrophilic Aromatic Substitution Product 2-Aminobenzothiazole Cyclized->Product - HBr Synthesis_Workflow Start 3-Ethoxyaniline Thiourea 3-Ethoxyphenylthiourea Start->Thiourea + NH₄SCN, HCl Product This compound Thiourea->Product Br₂, CHCl₃ or AcOH (Hugerschoff Reaction)

References

The Multifaceted Biological Activities of 2-Aminobenzothiazoles: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have been extensively explored and have shown significant potential in the development of novel therapeutic agents. This technical guide provides a comprehensive review of the anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities of 2-aminobenzothiazole derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

Derivatives of 2-aminobenzothiazole have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

Quantitative Anticancer Activity Data

The anticancer efficacy of various 2-aminobenzothiazole derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). Lower IC50 values are indicative of higher potency.

Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference
OMS5A549Lung Cancer22.13[1]
MCF-7Breast Cancer39.51[1]
OMS14A549Lung Cancer34.09[1]
MCF-7Breast Cancer61.03[1]
Compound 13HCT116Colon Carcinoma6.43[1]
A549Lung Cancer9.62[1]
A375Malignant Melanoma8.07[1]
Compound 20HepG2Liver Cancer9.99[1]
HCT-116Colon Carcinoma7.44[1]
MCF-7Breast Cancer8.27[1]
Compounds 14-18PC3, MCF-7, A549, HCT-116, MDA-MB-231Prostate, Breast, Lung, Colon, Breast0.315 - 2.66[2]
Compound 12MCF-7Breast Cancer2.49[2]
PC9 (mutant EGFR)Lung Cancer1.05[2]
HCC827 (mutant EGFR)Lung Cancer3.43[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[3]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated overnight to allow for cell attachment.[3]

  • Compound Treatment: The cells are then treated with serial dilutions of the 2-aminobenzothiazole derivatives and incubated for 48-72 hours.[3]

  • MTT Addition: Following incubation, MTT solution is added to each well, and the plate is incubated for an additional 4 hours.[3]

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[4]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[4]

Signaling Pathways in Anticancer Activity

PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR signaling cascade is a critical pathway that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5] Several 2-aminobenzothiazole derivatives have been shown to inhibit components of this pathway, particularly PI3Kγ and PI3Kδ, leading to the suppression of tumor growth.[5][6]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 2-aminobenzothiazole derivatives.

EGFR Signaling Pathway: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation and survival.[2] Overexpression or mutation of EGFR is common in various cancers. Certain 2-aminobenzothiazole derivatives have been identified as potent inhibitors of EGFR kinase activity.[2]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->EGFR Inhibition of kinase activity

Caption: Inhibition of the EGFR signaling pathway by 2-aminobenzothiazole derivatives.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. 2-Aminobenzothiazole derivatives have demonstrated promising activity against a spectrum of bacteria and fungi.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the primary quantitative measure of the in vitro antimicrobial activity of a compound. It represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDMicrobial StrainGram (+/-) / FungalMIC (µg/mL)Reference
Compound DS. aureus+< 0.03[7]
MRSA+< 0.03[7]
VISA+< 0.03[7]
E. faecium+< 0.03[7]
E. coli-4-16[7]
A. baumannii-4-16[7]
P. aeruginosa-4-16[7]
K. pneumoniae-4-16[7]
Compound ES. aureus+< 0.03[7]
MRSA+< 0.03[7]
VISA+< 0.03[7]
E. faecium+< 0.03[7]
E. coli-4-16[7]
A. baumannii-4-16[7]
P. aeruginosa-4-16[7]
K. pneumoniae-4-16[7]
Compounds 1n, 1oCandida albicansFungal4-8[8]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents.[9][10]

  • Preparation of Microtiter Plates: A 96-well microtiter plate is prepared with serial two-fold dilutions of the 2-aminobenzothiazole derivative in a suitable broth medium (e.g., Mueller-Hinton Broth).[9]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.[9]

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.[11]

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 16-20 hours.[10]

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[9]

Broth_Microdilution_Workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of Compound in Broth Start->Prepare_Dilutions Inoculate Inoculate Microtiter Plate Prepare_Dilutions->Inoculate Prepare_Inoculum Prepare Standardized Microbial Inoculum Prepare_Inoculum->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_Results Read Results and Determine MIC Incubate->Read_Results End End Read_Results->End

Caption: Workflow for the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. 2-Aminobenzothiazole derivatives have been investigated for their anti-inflammatory properties, with studies demonstrating their ability to modulate inflammatory pathways.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory effects of 2-aminobenzothiazole derivatives are often evaluated using in vivo models, such as the carrageenan-induced paw edema assay, where the percentage of edema inhibition is a key parameter.

CompoundDoseTime after Carrageenan% Inhibition of EdemaReference
Compound 4c300 µmol/kg2 h35.9[12]
4 h52.8[12]
Indomethacin10 mg/kg4 h57.66
Compound 1200 mg/kg4 h96.31
Compound 3200 mg/kg4 h99.69
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard method for screening the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.

  • Compound Administration: The test 2-aminobenzothiazole derivative or a standard anti-inflammatory drug (e.g., indomethacin) is administered to the animals, typically orally or intraperitoneally.

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes), a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.

  • Edema Measurement: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.[12]

Mechanism of Anti-inflammatory Action: COX-2 Inhibition

A key mechanism underlying the anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. This enzyme is responsible for the synthesis of prostaglandins, which are key mediators of inflammation.

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->COX2

Caption: Inhibition of COX-2 by 2-aminobenzothiazole derivatives, leading to reduced prostaglandin synthesis and anti-inflammatory effects.

Neuroprotective Activity

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. Certain 2-aminobenzothiazole derivatives have shown promise as neuroprotective agents by targeting enzymes and pathways involved in the pathology of these disorders.

Quantitative Neuroprotective Activity Data

The neuroprotective potential of 2-aminobenzothiazole derivatives has been assessed by their ability to inhibit key enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), and to prevent the aggregation of amyloid-beta (Aβ) peptides, all of which are implicated in Alzheimer's disease.

Compound IDTargetIC50 (nM)Reference
AChE Inhibition
4fAChE23.4[3]
4mAChE27.8[3]
Donepezil (Reference)AChE20.1[3]
MAO-B Inhibition
4fMAO-B40.3[3]
4mMAO-B56.7[3]
Selegiline (Reference)MAO-B37.4[3]
Aβ Aggregation Inhibition
4fAβ (1-42) Aggregation167.5[3]
4mAβ (1-42) Aggregation198.8[3]
Experimental Protocol: In Vitro Neuroprotection Assay using SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model to study neurodegenerative diseases and to screen for neuroprotective compounds.

  • Cell Culture and Differentiation: SH-SY5Y cells are cultured and can be differentiated into a more mature neuronal phenotype using agents like retinoic acid.[11]

  • Induction of Neurotoxicity: Neuronal damage is induced by exposing the cells to neurotoxins such as hydrogen peroxide (H2O2) to model oxidative stress, or MPP+ to model Parkinson's disease.[11]

  • Compound Treatment: The differentiated SH-SY5Y cells are pre-treated with the 2-aminobenzothiazole derivatives before or during the exposure to the neurotoxin.[11]

  • Assessment of Neuroprotection: Cell viability is assessed using methods like the MTT assay. Additionally, markers of apoptosis (e.g., caspase-3 activity, Bax/Bcl-2 ratio) and inflammation (e.g., cytokine levels) can be measured.[11]

Neuroprotection_Workflow Start Start Culture_Cells Culture and Differentiate SH-SY5Y Cells Start->Culture_Cells Treat_Compound Pre-treat with 2-Aminobenzothiazole Derivative Culture_Cells->Treat_Compound Induce_Toxicity Induce Neurotoxicity (e.g., H2O2, MPP+) Treat_Compound->Induce_Toxicity Assess_Protection Assess Neuroprotection (Cell Viability, Apoptosis) Induce_Toxicity->Assess_Protection End End Assess_Protection->End

Caption: Experimental workflow for assessing the neuroprotective effects of 2-aminobenzothiazole derivatives in SH-SY5Y cells.

References

An In-Depth Technical Guide on the Solubility and Stability of 2-Amino-4-ethoxybenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to 2-Amino-4-ethoxybenzothiazole

This compound is a heterocyclic organic compound belonging to the benzothiazole class.[1] Its structure, featuring a fused benzene and thiazole ring system with an amino group at the 2-position and an ethoxy group at the 4-position, suggests its potential utility in medicinal chemistry and materials science.[1] Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The ethoxy substituent at the 4-position is likely to influence the molecule's lipophilicity and, consequently, its solubility and bioavailability.[1]

The general synthesis of 2-aminobenzothiazoles can be achieved through methods such as the cyclization of arylthioureas.[2][3] For this compound, a potential synthetic route involves the condensation of 2-aminothiophenol with ethyl chloroacetate.[1] Given its potential applications, a thorough understanding of its solubility and stability is crucial for formulation development, storage, and ensuring its efficacy and safety in any application.

Physicochemical Properties of this compound and Its Analogs

While specific data for this compound is unavailable, the properties of its methyl and methoxy analogs provide valuable insights into its expected behavior.

Property2-Amino-4-methylbenzothiazole2-Amino-4-methoxybenzothiazoleThis compound (Predicted)
Molecular Formula C8H8N2SC8H8N2OSC9H10N2OS
Molecular Weight 164.23 g/mol 180.23 g/mol 194.25 g/mol [1]
Appearance White to off-white crystalline powderBeige chunky solidSolid (predicted)
Melting Point 137-139 °C153-155 °CNot available
Aqueous Solubility < 1 mg/mL< 1 mg/mLLikely poorly soluble in water
Organic Solvent Solubility Soluble in ethanolSoluble in organic solventsLikely soluble in common organic solvents (e.g., DMSO, DMF, alcohols)
Stability Sensitive to moistureNot specifiedExpected to be sensitive to moisture and potentially light and extreme pH

Experimental Protocols

Determination of Aqueous and Organic Solubility (Shake-Flask Method)

This protocol outlines the determination of the equilibrium solubility of this compound in various solvents, a fundamental parameter for drug development.

Materials:

  • This compound

  • Purified water (e.g., Milli-Q)

  • Selected organic solvents (e.g., ethanol, methanol, DMSO, acetonitrile)

  • Phosphate buffered saline (PBS) at various pH values (e.g., 5.0, 7.4, 9.0)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials.

    • To each vial, add a known volume of the desired solvent (e.g., water, PBS, ethanol).

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C and 37 °C).

    • Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. A preliminary time-course experiment can determine the optimal equilibration time.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow for the settling of undissolved solid.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the supernatant from each vial, ensuring no solid particles are disturbed.

    • Dilute the aliquot with a suitable mobile phase to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound.

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the solubility of the compound in each solvent based on the concentration determined from the calibration curve and the dilution factor.

Stability Assessment Following ICH Guidelines

This protocol describes a systematic approach to evaluate the stability of this compound under various environmental conditions, as recommended by the International Council for Harmonisation (ICH).

Materials:

  • This compound (solid form and in solution)

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber

  • Appropriate packaging for the compound (e.g., sealed glass vials)

  • HPLC system for purity and degradation product analysis

  • Mass spectrometer (MS) for identification of degradation products

  • Other analytical instruments as needed (e.g., for appearance, dissolution)

Procedure:

  • Long-Term Stability Study:

    • Storage Conditions: 25 °C ± 2 °C / 60% RH ± 5% RH.

    • Testing Frequency: 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Intermediate Stability Study (if significant change is observed in accelerated studies):

    • Storage Conditions: 30 °C ± 2 °C / 65% RH ± 5% RH.

    • Testing Frequency: 0, 3, 6, 9, and 12 months.

  • Accelerated Stability Study:

    • Storage Conditions: 40 °C ± 2 °C / 75% RH ± 5% RH.

    • Testing Frequency: 0, 1, 2, 3, and 6 months.

  • Forced Degradation (Stress Testing):

    • Acidic Conditions: Expose the compound to an acidic solution (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60 °C).

    • Basic Conditions: Expose the compound to a basic solution (e.g., 0.1 N NaOH) at an elevated temperature.

    • Oxidative Conditions: Expose the compound to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).

    • Photostability: Expose the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.

  • Analysis at Each Time Point:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Assay and Purity: Use a stability-indicating HPLC method to determine the amount of the active substance and the presence of any degradation products.

    • Identification of Degradation Products: If significant degradation is observed, use techniques like LC-MS to identify the structure of the degradation products.

Visualized Workflows and Pathways

Physicochemical Characterization Workflow

The following diagram illustrates a comprehensive workflow for the physicochemical characterization of a novel benzothiazole derivative like this compound.

cluster_0 In-Silico & Initial Assessment cluster_1 Solubility Profiling cluster_2 Stability Assessment cluster_3 Data Analysis & Reporting A In-Silico Prediction (Solubility, pKa, LogP) B Synthesis & Purification A->B C Structural Confirmation (NMR, MS, Elemental Analysis) B->C D Kinetic Solubility (Turbidimetric Method) C->D G Forced Degradation Studies (Acid, Base, Oxidation, Light, Heat) C->G E Thermodynamic Solubility (Shake-Flask Method) D->E F pH-Solubility Profile E->F J Data Compilation & Analysis F->J H Identification of Degradation Products G->H I ICH Stability Studies (Accelerated & Long-Term) H->I I->J K Technical Report Generation J->K

Caption: Physicochemical characterization workflow for a novel benzothiazole.

Hypothetical Degradation Pathway

This diagram presents a hypothetical degradation pathway for this compound under stress conditions. This is a predictive illustration and requires experimental validation.

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_ring_cleavage Ring Cleavage A This compound B 2-Amino-4-hydroxybenzothiazole A->B Acid/Base C 2-Nitroso-4-ethoxybenzothiazole A->C Oxidizing agent E Various smaller fragments A->E Harsh conditions D 2-Nitro-4-ethoxybenzothiazole C->D Further oxidation

Caption: Hypothetical degradation pathways for this compound.

Conclusion

While specific experimental data on the solubility and stability of this compound are yet to be published, this technical guide provides a robust framework for researchers and drug development professionals. By leveraging data from close structural analogs, it is predicted that this compound is a poorly water-soluble compound, likely soluble in organic solvents, and may exhibit sensitivity to environmental factors such as moisture. The detailed experimental protocols for solubility and stability testing provide a clear path for the empirical determination of these critical parameters. The visualized workflows offer a strategic approach to its physicochemical characterization. The elucidation of its definitive solubility and stability profiles through these experimental means is an essential next step in unlocking the full potential of this promising benzothiazole derivative.

References

The Tautomeric Landscape of 2-Aminobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tautomerism in 2-Aminobenzothiazole Derivatives

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the core principles of tautomerism in 2-aminobenzothiazole derivatives. The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The therapeutic efficacy of these molecules is intrinsically linked to their physicochemical properties, with tautomerism playing a pivotal role.[1] This document details the tautomeric forms, their relative stability, the experimental and computational methods used for their study, and the influence of this phenomenon on biological interactions.

2-Aminobenzothiazole and its derivatives primarily exist in a dynamic equilibrium between two principal tautomeric forms: the amino form and the imino form.[1] The imino form can be further subdivided into cis and trans geometric isomers based on the orientation around the exocyclic C=N double bond.[1][3]

Computational and experimental studies have consistently demonstrated that the amino tautomer is the most stable form under most conditions.[1][4] This pronounced stability is largely attributed to the preservation of the aromaticity within the benzothiazole ring system in this configuration.[1] The interconversion involves a proton transfer between the exocyclic amino group and the endocyclic nitrogen atom.

Tautomerism Amino Amino Tautomer (Aromatic, More Stable) Imino Imino Tautomer (Less Aromatic, Less Stable) Amino->Imino Proton Transfer Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis Synthesis Synthesis of Derivative SamplePrep Sample Preparation Synthesis->SamplePrep NMR NMR Spectroscopy (¹H, ¹³C, VT) SamplePrep->NMR UVVis UV-Vis Spectroscopy SamplePrep->UVVis DataAnalysis Data Interpretation & Analysis NMR->DataAnalysis UVVis->DataAnalysis DFT Computational Modeling (DFT, TD-DFT) DFT->DataAnalysis Result Determine Tautomer Ratio (Equilibrium Constant, K_T) DataAnalysis->Result Signaling cluster_drug cluster_target TautomerA Amino Tautomer (Dominant Form) TautomerB Imino Tautomer (Minor Form) TautomerA->TautomerB Equilibrium Protein Target Protein (e.g., Kinase Binding Site) TautomerA->Protein Correct H-Bonding & Shape Complementarity NoResponse No Binding TautomerB->NoResponse Steric Clash or Poor H-Bonding Response Biological Response (e.g., Inhibition) Protein->Response

References

Crystal Structure of 2-Aminobenzothiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive search of publicly available crystallographic databases and scientific literature did not yield specific crystal structure data for 2-Amino-4-ethoxybenzothiazole. This guide, therefore, presents a detailed analysis of the crystal structures of closely related and representative 2-aminobenzothiazole derivatives to provide valuable insights for researchers, scientists, and drug development professionals. The methodologies and structural features discussed are broadly applicable to this class of compounds.

Introduction

2-Aminobenzothiazoles are a significant class of heterocyclic compounds that form the core scaffold of numerous molecules with diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Understanding the three-dimensional arrangement of atoms within these molecules is paramount for structure-based drug design and for elucidating their mechanism of action. X-ray crystallography provides the most definitive information about the solid-state conformation, intermolecular interactions, and packing of these molecules. This technical guide summarizes the key crystallographic features of representative 2-aminobenzothiazole derivatives and outlines the general experimental procedures for their structural determination.

Experimental Protocols

The determination of the crystal structure of 2-aminobenzothiazole derivatives typically involves a multi-step process, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.

Synthesis and Crystallization

The synthesis of 2-aminobenzothiazole derivatives can be achieved through various established methods. A common route involves the reaction of a substituted 2-aminothiophenol with a cyanogen halide or a similar reagent.

General Synthesis of 2-Amino-4-substituted-benzothiazoles:

A typical synthesis involves the reaction of the corresponding substituted 2-aminothiophenol with cyanogen bromide in a suitable solvent like ethanol or methanol. The reaction mixture is often stirred at room temperature or gently heated to drive the reaction to completion. The resulting product can then be purified by recrystallization from an appropriate solvent system to yield single crystals suitable for X-ray diffraction.

For example, the synthesis of 2-amino-4-methylbenzothiazole can be achieved from 2-amino-3-methylthiophenol.

Crystallization:

Obtaining high-quality single crystals is a critical step. Slow evaporation of a saturated solution of the purified compound is a widely used technique. The choice of solvent is crucial and is often determined empirically. Common solvents for crystallizing 2-aminobenzothiazole derivatives include ethanol, methanol, acetonitrile, or mixtures thereof with water.

X-ray Diffraction Data Collection and Structure Refinement

Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement in a crystalline solid.

Data Collection:

A suitable single crystal is mounted on a goniometer of a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation). As the crystal is rotated, a series of diffraction patterns are collected on a detector.

Structure Solution and Refinement:

The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the electron density. This model is subsequently refined using least-squares methods to improve the fit between the observed and calculated diffraction data. Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.

Crystallographic Data of Representative 2-Aminobenzothiazole Derivatives

Due to the absence of specific data for this compound, this section presents crystallographic data for closely related and illustrative compounds to provide a comparative overview.

Table 1: Crystallographic Data for 2-Aminobenzothiazolinium Nitrate

ParameterValue
Chemical FormulaC₇H₇N₃O₃S
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.453(3)
b (Å)12.011(4)
c (Å)9.083(3)
α (°)90
β (°)108.79(3)
γ (°)90
Volume (ų)873.3(5)
Z4

Data sourced from a study on 2-aminobenzothiazolinium nitrate, which provides insight into the protonated form of the 2-aminobenzothiazole scaffold.[4]

Table 2: Selected Bond Lengths and Angles for 2-Aminobenzothiazolinium Nitrate

BondLength (Å)AngleDegrees (°)
S1-C21.734(2)N3-C2-N2119.8(2)
N2-C21.321(3)N3-C2-S1111.9(2)
N3-C21.327(3)N2-C2-S1128.3(2)
N3-C81.389(3)C8-N3-C2108.6(2)

These values are characteristic of the delocalized π-system within the benzothiazole ring system.[4]

Structural Analysis and Intermolecular Interactions

The crystal structures of 2-aminobenzothiazole derivatives are characterized by a planar benzothiazole ring system. The exocyclic amino group can participate in various hydrogen bonding interactions, which often play a crucial role in defining the crystal packing.

In the case of 2-aminobenzothiazolinium nitrate, the cation and the nitrate anion are linked by N-H···O hydrogen bonds, forming a three-dimensional network.[4] Such hydrogen bonding motifs are common in the crystal structures of this class of compounds and are critical for their solid-state organization. The planarity of the benzothiazole core also allows for potential π-π stacking interactions, which can further stabilize the crystal lattice.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the crystal structure of a 2-aminobenzothiazole derivative.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Crystallography cluster_analysis Data Analysis synthesis Synthesis of Derivative purification Purification (e.g., Recrystallization) synthesis->purification crystallization Single Crystal Growth (e.g., Slow Evaporation) purification->crystallization data_collection X-ray Data Collection crystallization->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement cif_file Crystallographic Information File (CIF) structure_refinement->cif_file structural_analysis Structural Analysis (Bond lengths, angles, interactions) cif_file->structural_analysis

Experimental workflow for crystal structure determination.

Conclusion

While the specific crystal structure of this compound remains undetermined, this guide provides a comprehensive overview of the structural characteristics and experimental methodologies associated with the broader class of 2-aminobenzothiazole derivatives. The provided data on analogous structures, coupled with generalized experimental protocols, offers a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development. The insights into the intermolecular interactions and crystal packing of these compounds are essential for understanding their physicochemical properties and for the rational design of new, potent therapeutic agents.

References

Methodological & Application

Application Note: Synthesis of 2-Amino-4-ethoxybenzothiazole from 2-aminothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Aminobenzothiazoles are a pivotal class of heterocyclic compounds widely recognized for their diverse pharmacological activities, serving as foundational scaffolds in drug discovery and development. The specific derivative, 2-Amino-4-ethoxybenzothiazole, holds significant promise due to the electronic and lipophilic contributions of the ethoxy group at the 4-position, which can modulate biological activity and pharmacokinetic properties. This application note details a robust and efficient protocol for the synthesis of this compound, commencing from the readily available precursor, 3-ethoxyaniline. The described methodology is a modification of the classical Hugershoff reaction, a reliable approach for the construction of the 2-aminobenzothiazole core. This protocol is intended for researchers and scientists engaged in medicinal chemistry, organic synthesis, and drug development, providing a clear and reproducible procedure for obtaining this valuable intermediate.

Reaction Principle

The synthesis of this compound is achieved through a one-pot electrophilic cyclization reaction. The process begins with the in-situ generation of thiocyanogen ((SCN)₂) from the reaction of an alkali metal thiocyanate (e.g., potassium thiocyanate) with bromine in an acidic medium, typically glacial acetic acid. The starting material, 3-ethoxyaniline, then undergoes electrophilic attack by the thiocyanogen, leading to the formation of an intermediate thiocyanatoaniline. Subsequent intramolecular cyclization via nucleophilic attack of the amino group onto the thiocyanate carbon, followed by tautomerization, yields the stable this compound product.

Experimental Workflow

The following diagram outlines the key stages involved in the synthesis of this compound.

experimental_workflow start Start reagent_prep Reagent Preparation: - Dissolve 3-ethoxyaniline in glacial acetic acid - Prepare a solution of KSCN in glacial acetic acid start->reagent_prep reaction_setup Reaction Setup: - Cool the aniline solution in an ice bath - Add KSCN solution reagent_prep->reaction_setup Combine bromination Bromination: - Add bromine solution dropwise - Maintain temperature below 10 °C reaction_setup->bromination Initiate Cyclization reaction_progress Reaction Progress: - Stir at room temperature for 12 hours bromination->reaction_progress workup Work-up: - Pour into ice water - Neutralize with NaOH - Filter the precipitate reaction_progress->workup Isolate Crude Product purification Purification: - Recrystallize from ethanol workup->purification characterization Characterization: - Melting Point - ¹H NMR, ¹³C NMR, IR, Mass Spectrometry purification->characterization Verify Structure & Purity end End Product: This compound characterization->end

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Reactants
3-Ethoxyaniline13.7 g (0.1 mol)
Potassium Thiocyanate19.4 g (0.2 mol)
Bromine16.0 g (5.1 mL, 0.1 mol)
Glacial Acetic Acid200 mL
Reaction Conditions
Temperature (Bromination)0 - 5 °C
Reaction Time12 hours
SolventGlacial Acetic Acid
Product Yield & Purity
Theoretical Yield19.4 g
Actual Yield15.5 g
Percentage Yield80%
Melting Point138-140 °C
Purity (by HPLC)>98%

Experimental Protocol

Materials:

  • 3-Ethoxyaniline (98%)

  • Potassium thiocyanate (99%)

  • Bromine (99.8%)

  • Glacial acetic acid (99.7%)

  • Sodium hydroxide (pellets)

  • Ethanol (95%)

  • Distilled water

  • Ice

Equipment:

  • 500 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 13.7 g (0.1 mol) of 3-ethoxyaniline in 100 mL of glacial acetic acid.

    • In a separate beaker, dissolve 19.4 g (0.2 mol) of potassium thiocyanate in 100 mL of glacial acetic acid. Gentle warming may be required to achieve complete dissolution.

    • Cool the aniline solution in the flask to 0-5 °C using an ice bath.

  • Thiocyanation and Cyclization:

    • To the cooled aniline solution, add the potassium thiocyanate solution.

    • Prepare a solution of 16.0 g (5.1 mL, 0.1 mol) of bromine in 20 mL of glacial acetic acid and place it in the dropping funnel.

    • Add the bromine solution dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature is maintained below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.

  • Work-up and Isolation:

    • Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.

    • Neutralize the resulting solution by slowly adding a 20% aqueous solution of sodium hydroxide until the pH is approximately 7-8.

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid thoroughly with cold water (3 x 50 mL) to remove any inorganic salts.

  • Purification:

    • Recrystallize the crude product from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Characterization:

    • Determine the melting point of the final product.

    • Obtain spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm the structure and purity of this compound.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Bromine is highly corrosive and toxic. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

  • Handle all chemicals with care and consult their respective Safety Data Sheets (SDS) before use.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound from 3-ethoxyaniline. The described method offers a good yield and high purity of the final product, making it suitable for laboratory-scale synthesis. The availability of this protocol will aid researchers in the fields of medicinal chemistry and materials science in accessing this important heterocyclic building block for further investigation and application.

Application Notes: Microwave-Assisted Synthesis of 2-Aminobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Aminobenzothiazole and its derivatives are prominent heterocyclic compounds in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] These scaffolds exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties.[1][3][4] The functional versatility of the 2-amino group and the benzothiazole ring allows for extensive chemical modifications to develop novel drug candidates.[1][5]

Conventional methods for synthesizing these derivatives often require long reaction times, harsh conditions, and the use of hazardous solvents. Microwave-assisted organic synthesis has emerged as a powerful green chemistry technique that significantly accelerates these reactions.[3] The primary advantages of microwave irradiation include rapid heating, increased reaction rates, higher product yields, and often, the ability to perform reactions under solvent-free conditions, which simplifies purification and reduces environmental impact.[5][6]

These notes provide detailed protocols for the microwave-assisted synthesis of various 2-aminobenzothiazole derivatives, targeting researchers in organic synthesis, medicinal chemistry, and drug development.

Key Applications of Synthesized Derivatives:

  • Anticancer Agents: Derivatives have been developed as inhibitors of key signaling pathways like PI3K/AKT/mTOR and as dihydroorotate dehydrogenase (DHODH) inhibitors, crucial for cancer cell proliferation.[1][7]

  • Antimicrobial Agents: Many derivatives show potent activity against various strains of bacteria (Gram-positive and Gram-negative) and fungi.[4][8][9]

  • Anti-inflammatory Agents: Certain synthesized compounds exhibit significant anti-inflammatory properties.[3][6]

  • Antiviral and Anthelmintic Agents: The benzothiazole nucleus is a key component in compounds designed to combat viral infections and parasitic worms.[4][5]

Experimental Protocols & Data

Protocol 1: Three-Component Synthesis of Pyrido[2,1-b][7][9]benzothiazoles

This protocol describes a one-pot, three-component reaction using microwave irradiation to synthesize biologically active benzothiazole derivatives. The method is based on a tandem reaction involving a Knoevenagel condensation, nucleophilic addition, and intramolecular cyclization.[6]

Reaction Scheme: 2-Aminobenzothiazole + Aromatic Aldehyde + 1,3-Diketone → Pyrido[2,1-b][6][8]benzothiazole derivative

Materials and Reagents:

  • 2-Aminobenzothiazole

  • Substituted Aromatic Aldehydes (e.g., 4-methoxybenzaldehyde)

  • 1,3-Diketones (e.g., dimedone)

  • Scandium(III) triflate (Sc(OTf)₃) as a catalyst

  • Ethanol (for recrystallization)

  • Microwave reactor

Procedure:

  • In a microwave process vial, combine 2-aminobenzothiazole (1 mmol), an aromatic aldehyde (1 mmol), a 1,3-diketone (1 mmol), and Sc(OTf)₃ (5 mol%).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a specified power and temperature (e.g., 120°C) for a short duration (typically 5-15 minutes).[6]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction vessel to room temperature.

  • Pour the mixture into ice-cold water.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water and dry it.

  • Recrystallize the crude product from ethanol to obtain the pure derivative.

Quantitative Data Summary:

Aldehyde1,3-DiketoneCatalystTime (min)Yield (%)
4-MethoxybenzaldehydeDimedoneSc(OTf)₃1093
4-ChlorobenzaldehydeAcetylacetoneSc(OTf)₃1290
Indole-3-carbaldehydeN/A (with Aryl Isocyanide)P₂O₅/SiO₂1585-95

Table based on data from multicomponent reactions.[6]

Protocol 2: Microwave-Assisted Synthesis of Imidazolidine Derivatives

This multi-step protocol involves the synthesis of imine derivatives from a functionalized 2-aminobenzothiazole, followed by a microwave-assisted cyclization with an amino acid to yield imidazolidines, which have shown promising antibacterial activity.[8][9]

Materials and Reagents:

  • Synthesized Imine Derivatives of 2-aminobenzothiazole (Schiff bases)

  • Glycine or L-alanine

  • Tetrahydrofuran (THF) as solvent

  • Microwave reactor

  • Ethanol (for recrystallization)

Procedure:

Step A: Synthesis of Imines (Precursor)

  • An azo-benzothiazole derivative bearing an aldehyde group is first synthesized.[8][10]

  • This aldehyde (1 mmol) is then mixed with a primary aromatic amine (1 mmol) in absolute ethanol in a microwave vial.

  • The mixture is irradiated in a microwave reactor for 2-5 minutes.

  • The resulting imine derivatives (3a-h) are precipitated, filtered, and used in the next step.[8][9]

Step B: Synthesis of Imidazolidines

  • In a microwave process vial, dissolve the synthesized imine derivative (1 mmol) and glycine (or L-alanine) (1.2 mmol) in tetrahydrofuran (THF).[5][8]

  • Seal the vial and subject it to microwave irradiation for 8-15 minutes at a controlled temperature.

  • After the reaction is complete (monitored by TLC), allow the vial to cool.

  • Evaporate the solvent under reduced pressure.

  • The solid residue is washed and then recrystallized from ethanol to yield the pure imidazolidine derivative.[8][9]

Quantitative Data Summary:

Imine Precursor (Substituent on Amine)Amino AcidSolventTime (min)Yield (%)
4-nitroanilineGlycineTHF10-15High
4-hydroxyanilineGlycineTHF10-15High
4-methoxyanilineL-alanineTHF8-12High
4-bromoanilineGlycineTHF10-15High

Yields are generally reported as high in the literature for these reactions.[5][8][9]

Visualizations

Experimental and Logical Workflows

G cluster_prep Preparation cluster_reaction Microwave Irradiation cluster_workup Product Isolation & Purification cluster_analysis Analysis reagents Combine Reactants: - 2-Aminobenzothiazole Derivative - Aldehyde/Amine/Diketone - Catalyst/Solvent mw_reactor Seal Vial & Place in Microwave Reactor reagents->mw_reactor irradiate Irradiate: Set Power, Temperature, Time (e.g., 120°C, 5-15 min) mw_reactor->irradiate monitor Monitor Reaction (via TLC) irradiate->monitor cool Cool to Room Temp. monitor->cool Reaction Complete precipitate Precipitate Product (e.g., Add Ice Water) cool->precipitate filter Filter & Wash Solid precipitate->filter purify Recrystallize/Purify filter->purify characterize Characterize Product: - NMR, IR, Mass Spec - Purity Analysis purify->characterize

Caption: General workflow for microwave-assisted synthesis of 2-aminobenzothiazole derivatives.

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor 2-Aminobenzothiazole Derivative (Inhibitor) Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by 2-aminobenzothiazole derivatives.[1]

References

Application Notes and Protocols for Suzuki Coupling Reactions of 2-Amino-4-ethoxybenzothiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2-Amino-4-ethoxybenzothiazole analogs using the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is instrumental in medicinal chemistry for the synthesis of diverse molecular scaffolds. The 2-aminobenzothiazole core is a privileged structure found in numerous biologically active compounds, and the ability to introduce aryl or heteroaryl substituents via Suzuki coupling offers a versatile strategy for developing novel therapeutic agents.[1][2]

The protocols outlined herein are based on established procedures for structurally related 2-aminobenzothiazole derivatives and provide a solid foundation for the synthesis and optimization of this compound analogs.[1][3]

Data Presentation: Reaction Parameters and Yields

The following table summarizes representative quantitative data for Suzuki coupling reactions of various bromo-substituted aminobenzothiazoles with arylboronic acids. This data can serve as a valuable reference for optimizing the reaction conditions for this compound analogs.

EntryAryl Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O1001285[4]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Toluene/H₂O953164[1]
34-Tolylboronic acidPd(PPh₃)₄ (5)K₃PO₄Toluene/H₂O9531Moderate[1]
43-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF110678[4]
5Phenylboronic acidPd(PPh₃)₄ (0.1)K₃PO₄DMF/H₂O150 (µW)0.5-[5]
63,5-bis(trifluoromethyl)phenylboronic esterPd(0) (5)-1,4-Dioxane--High[2]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of a 2-Amino-4-ethoxy-X-bromobenzothiazole

This protocol is adapted from established procedures for the Suzuki coupling of related 2-aminobenzothiazole derivatives and serves as a starting point for optimization.[1][3]

Materials:

  • 2-Amino-4-ethoxy-X-bromobenzothiazole (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-formed palladacycle, 1-5 mol%)

  • Ligand (if necessary, e.g., a biarylphosphine, 2-10 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2-3 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene, or a mixture with water)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or microwave vial, add the 2-Amino-4-ethoxy-X-bromobenzothiazole (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • If using a solid palladium source and ligand, add them to the flask.

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe. If using a liquid catalyst, add it at this stage.

  • Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (2-24 hours). The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-4-ethoxy-X-arylbenzothiazole.

Mandatory Visualizations

Diagrams

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: - 2-Amino-4-ethoxy-X-bromobenzothiazole - Arylboronic Acid - Base B Add Catalyst and Ligand (e.g., Pd(PPh3)4) A->B C Add Anhydrous Solvent B->C D Inert Atmosphere (N2 or Ar) C->D E Heat and Stir (80-120°C, 2-24h) D->E F Monitor Progress (TLC or LC-MS) E->F G Cool to Room Temperature F->G H Extraction with Organic Solvent G->H I Drying and Concentration H->I J Column Chromatography I->J K K J->K Final Product: 2-Amino-4-ethoxy-X-arylbenzothiazole

Caption: Experimental workflow for the Suzuki coupling of this compound analogs.

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln oxidative_add Oxidative Addition pd0->oxidative_add R-X pd2_complex R-Pd(II)Ln-X oxidative_add->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar-B(OR)2 pd2_aryl R-Pd(II)Ln-Ar transmetalation->pd2_aryl reductive_elim Reductive Elimination pd2_aryl->reductive_elim R-Ar reductive_elim->pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6]

References

Application Notes and Protocols for Antimicrobial Screening of 2-Amino-4-ethoxybenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the antimicrobial screening of the novel compound 2-Amino-4-ethoxybenzothiazole. The protocols outlined below are based on established methodologies for determining the antimicrobial susceptibility of test agents.[1][2][3] While specific data for this compound is not yet widely available, this document includes illustrative data from related 2-aminobenzothiazole analogs to guide experimental design and data interpretation.[4][5][6][7]

Introduction

Benzothiazole derivatives are a prominent class of heterocyclic compounds known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[7][8] The 2-aminobenzothiazole scaffold, in particular, is a subject of significant research for the development of new antimicrobial agents.[4][6][7] This document details standardized protocols for evaluating the antimicrobial potential of this compound against a panel of pathogenic bacteria and fungi.

Data Presentation: Illustrative Antimicrobial Activity

The following tables summarize representative antimicrobial activity data for various 2-aminobenzothiazole derivatives to provide a reference for expected outcomes when screening this compound.

Table 1: Illustrative Antibacterial Activity of 2-Aminobenzothiazole Derivatives (MIC in µg/mL) [7]

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosa
This compound Data to be determined Data to be determined Data to be determined Data to be determined
2-Aminobenzothiazole-Thiazolidinone Analog A50100100>100
2-Aminobenzothiazole-Thiazolidinone Analog B2550100>100

Table 2: Illustrative Antifungal Activity of 2-Aminobenzothiazole Derivatives (MIC in µg/mL) [7]

Compound/DerivativeCandida albicansAspergillus niger
This compound Data to be determined Data to be determined
2-Aminobenzothiazole-Thiazolidinone Analog C50100
2-Aminobenzothiazole-Thiazolidinone Analog D100>100

Table 3: Illustrative Zone of Inhibition Data for 2-Aminobenzothiazole Derivatives (Diameter in mm) [6]

Compound/DerivativeBacillus subtilis
This compound Data to be determined
Compound A122
Compound A221
Norfloxacin (Standard)38

Experimental Protocols

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][9]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Bacterial or fungal strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Solvent for the test compound (e.g., Dimethyl sulfoxide - DMSO)

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilutions are made in the appropriate broth.

  • Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.[10] Add 100 µL of the test compound stock solution to the first well of each row and perform a two-fold serial dilution by transferring 100 µL from one well to the next.[10]

  • Inoculum Preparation: From a fresh culture, prepare a bacterial or fungal suspension in sterile saline or PBS and adjust the turbidity to match the 0.5 McFarland standard.[11][12] This corresponds to approximately 1.5 x 10⁸ CFU/mL.[13] Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[11]

  • Inoculation: Inoculate each well with 100 µL of the standardized inoculum. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).[1]

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.[9][14]

  • Reading Results: The MIC is the lowest concentration of the test compound that completely inhibits visible growth, as observed by the absence of turbidity.[1]

This qualitative method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the test agent.[13][15]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Sterile paper disks (6 mm diameter)

  • This compound solution at a known concentration

  • Positive control antibiotic disks

  • Solvent control

  • Sterile forceps

  • Incubator

  • Ruler or calipers

Procedure:

  • Inoculation of Agar Plates: Dip a sterile cotton swab into the standardized inoculum and streak it evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.[2][15]

  • Preparation and Application of Disks: Impregnate sterile paper disks with a known concentration of the this compound solution. Allow the disks to dry in a sterile environment. Using sterile forceps, place the disks onto the inoculated MHA plate. Gently press the disks to ensure complete contact with the agar.

  • Controls: Place a positive control antibiotic disk and a solvent control disk on the plate.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • Reading Results: Measure the diameter of the zone of inhibition in millimeters (mm).[13]

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[11][16] This test is performed after the MIC has been determined.[16][17]

Materials:

  • Results from the Broth Microdilution MIC test

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Micropipette and sterile tips

  • Incubator

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a small aliquot (e.g., 10 µL) and plate it onto a sterile MHA plate.[11]

  • Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.

  • Reading Results: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[11][16]

Visualizations

Antimicrobial_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization start Start: this compound disk_diffusion Disk Diffusion Assay (Qualitative) start->disk_diffusion broth_mic Broth Microdilution for MIC (Quantitative) start->broth_mic disk_diffusion->broth_mic Initial Activity mbc MBC Determination (Bactericidal Activity) broth_mic->mbc MIC Determined time_kill Time-Kill Kinetics mbc->time_kill moa Target Identification time_kill->moa sar Structure-Activity Relationship (SAR) moa->sar end End: Candidate Drug sar->end

Caption: General workflow for the antimicrobial screening of a novel compound.

The following diagram illustrates a hypothetical mechanism of action where an antimicrobial agent inhibits a key bacterial signaling pathway, such as cell wall synthesis.

Signaling_Pathway_Inhibition cluster_pathway Bacterial Cell Wall Synthesis Pathway precursor Precursor Molecules synthesis Enzymatic Synthesis of Peptidoglycan precursor->synthesis crosslinking Transpeptidation (Cross-linking) synthesis->crosslinking cell_wall Stable Cell Wall crosslinking->cell_wall lysis Cell Lysis and Death crosslinking->lysis Disruption leads to compound This compound inhibition compound->inhibition inhibition->crosslinking

Caption: Hypothetical inhibition of bacterial cell wall synthesis.

This diagram illustrates the relationship between the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

MIC_MBC_Relationship cluster_interpretation Interpretation mic MIC (Lowest concentration that inhibits visible growth) bacteriostatic Bacteriostatic Effect (Inhibits Growth) mic->bacteriostatic mbc MBC (Lowest concentration that kills ≥99.9% of bacteria) bactericidal Bactericidal Effect (Kills Bacteria) mbc->bactericidal ratio MBC/MIC Ratio ≤ 4 conclusion Considered Bactericidal ratio->conclusion

Caption: Relationship between MIC, MBC, and bactericidal activity.

References

Application Notes and Protocols: 2-Amino-4-ethoxybenzothiazole in Anticancer Cell Line Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-ethoxybenzothiazole is a heterocyclic compound belonging to the benzothiazole class of molecules, which has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities.[1] Derivatives of 2-aminobenzothiazole have demonstrated a broad spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] This document provides detailed application notes and protocols for the utilization of this compound and its derivatives in anticancer cell line assays, focusing on its mechanism of action, data interpretation, and experimental methodologies.

The anticancer potential of benzothiazole derivatives stems from their ability to modulate various cellular signaling pathways critical for cancer cell proliferation, survival, and migration.[3][4] These compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines.[5][6] The versatility of the benzothiazole scaffold allows for chemical modifications to enhance potency and selectivity, making it a promising framework for the development of novel anticancer therapeutics.[2][7]

Mechanism of Action

This compound and related benzothiazole derivatives exert their anticancer effects through a multi-faceted approach, primarily by inducing apoptosis and arresting the cell cycle.

Induction of Apoptosis

Apoptosis is a crucial process for eliminating damaged or cancerous cells. Benzothiazole derivatives have been shown to trigger this process through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8] Key molecular events include:

  • Modulation of Bcl-2 Family Proteins: An increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2.[9]

  • Mitochondrial Disruption: This leads to the disruption of the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[4][10]

  • Caspase Activation: Released cytochrome c activates a cascade of caspases, including caspase-9 and caspase-3, which are executioner enzymes of apoptosis.[9][10]

  • PARP Cleavage: Activated caspases cleave poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[9][10]

  • Reactive Oxygen Species (ROS) Generation: Some derivatives can increase intracellular ROS levels, leading to oxidative stress and cell death.[4][11]

Cell Cycle Arrest

Benzothiazole derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, commonly the G2/M or G0/G1 phase.[3][5] This prevents cancer cells from dividing and propagating. The mechanisms involved include:

  • Modulation of Cyclin-Dependent Kinases (CDKs) and Cyclins: These compounds can alter the expression and activity of key cell cycle regulators like CDK1 and Cyclin B1.[3]

  • Upregulation of CDK Inhibitors: An increase in the expression of proteins like p21 and p27 that inhibit CDK activity.[12][13]

Inhibition of Signaling Pathways

Several key signaling pathways that are often dysregulated in cancer are targeted by benzothiazole derivatives:

  • EGFR Signaling: Downregulation of the Epidermal Growth Factor Receptor (EGFR) protein levels.[4]

  • PI3K/Akt/mTOR Pathway: Inhibition of this critical survival pathway.[3][4]

  • JAK/STAT Pathway: Downregulation of genes involved in this signaling cascade.[4]

  • ERK/MAPK Pathway: Inhibition of the extracellular signal-regulated kinase (ERK) pathway.[4][14]

Data Presentation

The following table summarizes the in vitro cytotoxicity of various 2-aminobenzothiazole derivatives against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.

Compound/DerivativeCancer Cell LineIC50 ValueReference
2-(4-Aminophenyl)benzothiazole (CJM 126)ER+ and ER- Human Mammary CarcinomanM range[15]
Substituted 2-(4-aminophenyl)benzothiazolesSensitive Breast Cancer LinespM range[15]
Compound 13 (a 2-aminobenzothiazole derivative)HCT116 (Colon)6.43 ± 0.72 µM[3]
Compound 13 (a 2-aminobenzothiazole derivative)A549 (Lung)9.62 ± 1.14 µM[3]
Compound 13 (a 2-aminobenzothiazole derivative)A375 (Melanoma)8.07 ± 1.36 µM[3]
OMS5 (a 2-aminobenzothiazole derivative)A549 (Lung)22.13 µM[16]
OMS5 (a 2-aminobenzothiazole derivative)MCF-7 (Breast)61.03 µM[16]
OMS14 (a 2-aminobenzothiazole derivative)A549 (Lung)28.45 µM[16]
OMS14 (a 2-aminobenzothiazole derivative)MCF-7 (Breast)45.92 µM[16]
Compound 4a (a 2-aminobenzothiazole hybrid)HCT-116 (Colorectal)5.61 µM
Compound 4a (a 2-aminobenzothiazole hybrid)HEPG-2 (Hepatocellular)7.92 µM
Compound 4a (a 2-aminobenzothiazole hybrid)MCF-7 (Breast)3.84 µM

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is widely used to measure the cytotoxic effects of chemical compounds.[2]

Materials:

  • Cancer cell lines

  • Complete growth medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well plates

  • This compound or its derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.[2]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[4]

  • Incubation: Incubate the plates for 24, 48, or 72 hours.[5]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[5]

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of the compound for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis

This assay uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[5]

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

  • Fixation: Fix the cells by adding them dropwise into cold 70% ethanol while vortexing, and store them at -20°C overnight.[5]

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.[5]

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[5]

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, PARP, Cyclin B1, CDK1, p21, p-Akt, p-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: Lyse the cells in RIPA buffer and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the use of this compound in anticancer research.

G cluster_0 Experimental Workflow for Anticancer Drug Screening A Cell Seeding (96-well plate) B Compound Treatment (this compound derivatives) A->B C Incubation (24-72 hours) B->C D Cell Viability Assay (e.g., MTT) C->D E Data Analysis (IC50 Determination) D->E F Mechanism of Action Studies (Apoptosis, Cell Cycle, Western Blot) E->F

Caption: General experimental workflow for in vitro anticancer screening.

G cluster_1 Apoptosis Induction Pathway Compound This compound Bcl2 Bcl-2 Family (Bax up, Bcl-2 down) Compound->Bcl2 Mito Mitochondrial Disruption (Cytochrome c release) Bcl2->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified signaling pathway of apoptosis induction.

G cluster_2 Cell Cycle Arrest Mechanism Compound This compound CDK_Cyclin CDK/Cyclin Regulation (e.g., CDK1/Cyclin B1 down) Compound->CDK_Cyclin p21_p27 CDK Inhibitor Upregulation (p21, p27 up) Compound->p21_p27 Arrest Cell Cycle Arrest (G2/M or G0/G1) CDK_Cyclin->Arrest p21_p27->Arrest

Caption: Mechanism of cell cycle arrest induced by benzothiazole derivatives.

References

The Versatility of 2-Amino-4-ethoxybenzothiazole in Medicinal Chemistry: A Precursor for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-4-ethoxybenzothiazole is a heterocyclic amine that has garnered significant interest in medicinal chemistry as a versatile precursor for the synthesis of a diverse range of biologically active compounds. The benzothiazole scaffold itself is a privileged structure, appearing in numerous FDA-approved drugs and clinical candidates. The presence of the reactive 2-amino group and the electron-donating 4-ethoxy group on this scaffold provides a unique chemical handle for the development of novel therapeutic agents targeting a variety of diseases, including cancer and inflammatory conditions. This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways modulated by derivatives of this compound.

Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a starting material for the synthesis of more complex molecules with a wide array of pharmacological activities. The 2-amino group is readily functionalized, allowing for the introduction of various pharmacophores through reactions such as acylation and condensation to form Schiff bases.

Anticancer Drug Discovery

Derivatives of 2-aminobenzothiazole have emerged as a promising class of anticancer agents. These compounds have been shown to target key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. A notable mechanism of action for some benzothiazole derivatives is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is frequently dysregulated in many human cancers. The ethoxy group at the 4-position has been suggested to enhance the cytotoxic activity of some benzothiazole derivatives.

Anti-inflammatory Agents

Chronic inflammation is a key driver of numerous diseases. Derivatives of 2-aminobenzothiazole have demonstrated potent anti-inflammatory properties. One of the key mechanisms underlying this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. By inhibiting NF-κB, 2-aminobenzothiazole derivatives can effectively suppress the inflammatory cascade.[1][2]

Experimental Protocols

The following are generalized protocols for the synthesis of Schiff base and amide derivatives of this compound, which are common starting points for developing novel drug candidates.

Protocol 1: Synthesis of Schiff Base Derivatives

Objective: To synthesize Schiff base derivatives by condensing this compound with various aromatic aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde, 4-nitrobenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid or Piperidine (catalyst)

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • In a round bottom flask, dissolve 10 mmol of this compound in 20 mL of absolute ethanol.

  • To this solution, add 10 mmol of the desired substituted aromatic aldehyde.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid or piperidine to the reaction mixture.[3]

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 3-6 hours.[3]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Toluene: Methanol 8:2).[4]

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The precipitated solid product is collected by filtration using a Buchner funnel.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent to yield the pure Schiff base.

  • Characterize the final product using analytical techniques such as FT-IR, ¹H NMR, and Mass Spectrometry.

Protocol 2: Synthesis of Amide Derivatives

Objective: To synthesize amide derivatives by reacting this compound with various acyl chlorides.

Materials:

  • This compound

  • Substituted acyl chloride (e.g., benzoyl chloride, acetyl chloride)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine or other non-nucleophilic base

  • Round bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Dissolve 10 mmol of this compound in 30 mL of dry dichloromethane in a round bottom flask.

  • Add 12 mmol of triethylamine to the solution to act as an acid scavenger.

  • Cool the reaction mixture in an ice bath to 0-5°C.

  • Slowly add a solution of 11 mmol of the desired acyl chloride in 10 mL of dry dichloromethane to the reaction mixture via a dropping funnel over a period of 15-20 minutes, while maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1N HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude amide by column chromatography or recrystallization to obtain the pure product.

  • Characterize the purified amide using FT-IR, ¹H NMR, and Mass Spectrometry.

Quantitative Data

The following tables summarize the reported biological activities of various 2-aminobenzothiazole derivatives. While specific data for 4-ethoxy derivatives are emerging, the data for related analogs provide a strong rationale for their synthesis and evaluation.

Table 1: Anticancer Activity of 2-Aminobenzothiazole Derivatives

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Compound A 2-(phenylamino)-benzothiazoleHeLa6.05[5]
HT290.63[5]
A5498.64[5]
Compound B 2-(4-isothiocyanatomethyl)thiazole derivativeL12100.2-1[5]
Compound C 4β-(thiazol-2-yl)amino-4ʹ-O-demethyl-4-deoxypodophyllotoxinA5490.16[5]
HepG20.13[5]
SP16 Schiff base of 2-aminobenzothiazoleHeLa2.517 µg/ml[6]
Compound 2 2-aminothiazole-fused chromen-4-oneU871.4[7]

Table 2: Anti-inflammatory Activity of 2-Aminobenzothiazole Derivatives

Compound IDAssayResultReference
Bt2 Carrageenan-induced paw edemaSignificant inhibition[4]
Bt7 Carrageenan-induced paw edemaSignificant inhibition[4]
THBT 3a LPS-induced NO production in RAW 264.7 cells87.07% inhibition[8]
THBT 3b LPS-induced NO production in RAW 264.7 cells80.39% inhibition[8]

Signaling Pathways and Experimental Workflows

The biological activities of this compound derivatives can be attributed to their modulation of key cellular signaling pathways. Below are diagrams representing these pathways and a typical workflow for the synthesis and evaluation of these compounds.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes Inhibitor 2-Amino-4-ethoxy- benzothiazole Derivative Inhibitor->PI3K Inhibits

Caption: PI3K/Akt Signaling Pathway Inhibition.

NFkB_Signaling_Pathway Stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Stimulus->Receptor Activates IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB NF-κB-IκBα (Inactive) NFkB_IkB->NFkB Gene Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) Nucleus->Gene Induces Transcription Inhibitor 2-Amino-4-ethoxy- benzothiazole Derivative Inhibitor->IKK Inhibits

Caption: NF-κB Signaling Pathway Inhibition.

Experimental_Workflow Start Start: This compound Synthesis Synthesis of Derivatives (e.g., Schiff Bases, Amides) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification InVitro In Vitro Biological Evaluation Purification->InVitro Anticancer Anticancer Assays (MTT, Cell Cycle Analysis) InVitro->Anticancer AntiInflammatory Anti-inflammatory Assays (NO, Cytokine Measurement) InVitro->AntiInflammatory Data Data Analysis & SAR Studies Anticancer->Data AntiInflammatory->Data Lead Lead Compound Identification Data->Lead

Caption: Drug Discovery Workflow.

Conclusion

This compound represents a valuable and versatile scaffold for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and its derivatives have demonstrated significant potential as both anticancer and anti-inflammatory agents. The ability of these compounds to modulate critical signaling pathways such as PI3K/Akt and NF-κB underscores their therapeutic promise. Further exploration of the structure-activity relationships of this compound derivatives will undoubtedly lead to the discovery of new and improved drug candidates for a range of human diseases.

References

Application Notes and Protocols for the Derivatization of the Amino Group of 2-Amino-4-ethoxybenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the exocyclic amino group of 2-Amino-4-ethoxybenzothiazole. The derivatization of this functional group is a key strategy in medicinal chemistry for modulating the pharmacological properties of the benzothiazole scaffold, which is a privileged structure found in numerous biologically active compounds. This document outlines procedures for acylation, sulfonylation, and the formation of Schiff bases, providing a foundation for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

Synthesis of this compound

The starting material, this compound, can be synthesized from 3-ethoxyaniline through a cyclization reaction with potassium thiocyanate in the presence of bromine. This method, known as the Hugershoff synthesis, is a standard procedure for the preparation of 2-aminobenzothiazoles.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3-ethoxyaniline (1 equivalent) in glacial acetic acid.

  • Thiocyanation: Cool the solution to 0-5 °C in an ice bath. Add a solution of potassium thiocyanate (1.1 equivalents) in water dropwise, maintaining the temperature below 10 °C.

  • Bromination: After the addition is complete, add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the reaction mixture. The temperature should be maintained between 0 and 5 °C during the addition.

  • Reaction Progression: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into a beaker of crushed ice and neutralize with a concentrated ammonium hydroxide solution until the pH is approximately 8-9.

  • Isolation: The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water, and then dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to afford pure this compound.

Derivatization of the 2-Amino Group

The exocyclic amino group of this compound is a versatile handle for various chemical transformations, allowing for the introduction of a wide range of substituents.

Acylation

Acylation of the 2-amino group is a common modification that can be achieved using various acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids. These reactions typically yield N-(4-ethoxybenzothiazol-2-yl)amides.

  • Reaction Setup: Dissolve this compound (1 equivalent) in a dry aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere.

  • Base Addition: Add a suitable base, such as triethylamine or pyridine (1.2 equivalents), to the solution and stir.

  • Acylating Agent: Cool the mixture to 0 °C and slowly add acetyl chloride (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, wash the reaction mixture with water and a saturated sodium bicarbonate solution.

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization to yield N-(4-ethoxybenzothiazol-2-yl)acetamide.

Acylating AgentBase/CatalystSolventTemperatureTime (h)Yield (%)Reference
Chloroacetyl chlorideTriethylamineBenzeneReflux1075[1]
Acetic AcidAcetic AcidAcetic AcidReflux8-1088[1]
Succinic AnhydrideAcetic AcidGlacial Acetic AcidReflux5 (est.)N/A[1]

Note: The yields reported are for the acylation of 2-aminobenzothiazole and may vary for this compound.

Sulfonylation

Sulfonylation of the 2-amino group with sulfonyl chlorides in the presence of a base leads to the formation of N-(4-ethoxybenzothiazol-2-yl)sulfonamides, a class of compounds with significant biological activities.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in pyridine.

  • Sulfonyl Chloride Addition: Cool the solution to 0 °C and add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up: Pour the reaction mixture into ice-cold water to precipitate the product.

  • Isolation: Filter the solid, wash it with cold water, and dry it.

  • Purification: Recrystallize the crude product from a suitable solvent to obtain pure N-(4-ethoxybenzothiazol-2-yl)-4-methylbenzenesulfonamide.

Sulfonyl ChlorideBaseSolventTemperature (°C)Time (h)Yield (%)
Benzenesulfonyl chlorideSodium acetateWater80-85680
4-Methylbenzenesulfonyl chlorideSodium acetateWater80-85469
4-Nitrobenzenesulfonyl chlorideSodium acetateWater80-85475

Note: The yields reported are for the sulfonylation of 2-aminothiazole and may vary for this compound.

Schiff Base Formation

The reaction of the 2-amino group with aldehydes or ketones results in the formation of Schiff bases (imines). This condensation reaction is typically catalyzed by an acid or a base.

  • Reaction Setup: Dissolve this compound (1 equivalent) and benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Catalyst Addition: Add a few drops of glacial acetic acid as a catalyst.

  • Reaction: Reflux the reaction mixture for 4-8 hours.[2]

  • Isolation: Cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, the solvent can be partially evaporated to induce crystallization.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and dry. Recrystallization from ethanol can be performed for further purification to yield N-benzylidene-4-ethoxybenzothiazol-2-amine.

Aldehyde/KetoneCatalystSolventReaction ConditionYield (%)Reference
Various aromatic aldehydesGlacial Acetic AcidEthanolReflux58-79[3]
4-(dimethylamino)benzaldehydeGlacial Acetic AcidMethanolReflux (10-12 h)62.95[4]
5-bromo-2-hydroxy benzaldehydeGlacial Acetic AcidMethanolReflux (8-10 h)78.65[4]
3,4-dimethoxy benzaldehydeGlacial Acetic AcidMethanolReflux (5-7 h)55.39[4]

Note: The yields reported are for various substituted 2-aminobenzothiazoles and may vary for this compound.

Spectroscopic Data of Representative Derivatives

The following are representative spectroscopic data for derivatives of the 2-aminobenzothiazole core structure.

N-(Benzothiazol-2-yl)acetamide [5]

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 12.32 (s, 1H, NH), 7.95 (d, J = 8.0 Hz, 1H), 7.72 (d, J = 8.0 Hz, 1H), 7.42 (t, J = 7.6 Hz, 1H), 7.29 (t, J = 7.6 Hz, 1H), 2.19 (s, 3H, CH₃).[5]

  • IR (KBr, cm⁻¹): Characteristic bands for N-H stretching, C=O stretching (amide I), and N-H bending (amide II).

N-(Benzothiazol-2-yl)-4-methylbenzenesulfonamide

  • ¹H NMR (DMSO-d₆): Expected signals for the benzothiazole protons, the tosyl group aromatic protons, the sulfonamide N-H proton, and the methyl group singlet.

  • IR (KBr, cm⁻¹): Characteristic absorption bands for N-H stretching, asymmetric and symmetric SO₂ stretching, and aromatic C-H stretching.

N-Benzylidene-benzothiazol-2-amine

  • ¹H NMR (CDCl₃): Expected signals for the imine proton (-N=CH-), and aromatic protons from both the benzothiazole and benzylidene moieties.

  • IR (KBr, cm⁻¹): A characteristic strong absorption band for the C=N stretching of the imine group, typically in the range of 1690-1640 cm⁻¹.

Visualized Workflows and Pathways

Synthesis of this compound

G A 3-Ethoxyaniline D Reaction in Glacial Acetic Acid A->D B Potassium Thiocyanate B->D C Bromine C->D E Neutralization with Ammonium Hydroxide D->E F Precipitation and Filtration E->F G This compound F->G

Synthesis of the starting material.
Derivatization Workflow

G cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_products Derivative Classes A This compound B Acylation (Acyl Chloride/Anhydride) A->B C Sulfonylation (Sulfonyl Chloride) A->C D Schiff Base Formation (Aldehyde/Ketone) A->D E N-Acyl Derivatives B->E F N-Sulfonyl Derivatives C->F G Schiff Bases (Imines) D->G

Derivatization of the amino group.
General Acylation Pathway

G This compound This compound N-(4-ethoxybenzothiazol-2-yl)amide N-(4-ethoxybenzothiazol-2-yl)amide This compound->N-(4-ethoxybenzothiazol-2-yl)amide + R-CO-Cl / Base This compound->N-(4-ethoxybenzothiazol-2-yl)amide + (R-CO)2O

Acylation reaction pathways.

References

Application Notes and Protocols for the Solid-Phase Synthesis of 2-Aminobenzothiazole Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2-aminobenzothiazole scaffold is a "privileged" structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including antitumor, anti-neurodegenerative, antibacterial, anti-inflammatory, and antiviral properties.[1][2][3] Solid-phase synthesis provides a robust and efficient methodology for the rapid generation of diverse libraries of these compounds, which is highly beneficial for drug discovery and the exploration of structure-activity relationships (SAR).[1][2][3]

This document outlines a detailed protocol for the solid-phase synthesis of 2-aminobenzothiazole peptides based on a traceless solid-supported method that employs a resin-bound acyl-isothiocyanate.[2][4]

Biological Significance: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Certain 2-(4-aminophenyl)benzothiazole derivatives have been shown to exhibit potent and selective inhibition of various human cancer cell lines.[1] The proposed mechanism of action for some of these compounds involves the Aryl Hydrocarbon Receptor (AhR) signaling pathway. The binding of a 2-aminobenzothiazole derivative to the AhR complex initiates a conformational change, leading to its translocation into the nucleus. Inside the nucleus, it forms a heterodimer with the ARNT protein, which then binds to the Xenobiotic Responsive Element (XRE) on the DNA. This binding induces the transcription of the CYP1A1 gene, which in turn metabolizes the benzothiazole ligand into a reactive species. This reactive metabolite can form DNA adducts, ultimately triggering apoptosis in cancer cells.[1]

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 2-Aminobenzothiazole Derivative AhR_complex AhR Complex (AhR, HSP90, XAP2) Ligand->AhR_complex Binds Activated_AhR Activated AhR Complex AhR_complex->Activated_AhR Conformational Change ARNT ARNT Activated_AhR->ARNT Translocates to Nucleus & Dissociates, then binds to ARNT AhR_ARNT AhR-ARNT Heterodimer ARNT->AhR_ARNT XRE Xenobiotic Responsive Element (XRE) on DNA AhR_ARNT->XRE Binds to CYP1A1 CYP1A1 Gene XRE->CYP1A1 Induces Transcription Metabolite Reactive Metabolite CYP1A1->Metabolite Metabolizes Ligand to DNA_adducts DNA Adducts Metabolite->DNA_adducts Apoptosis Apoptosis DNA_adducts->Apoptosis

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Experimental Workflow

The solid-phase synthesis of 2-aminobenzothiazole peptides follows a multi-step process, beginning with the preparation of a resin-bound acyl-isothiocyanate. This is followed by the coupling of various anilines to introduce diversity, cyclization to form the benzothiazole ring, and finally, cleavage of the product from the solid support.

SPOS_Workflow Resin Carboxy-polystyrene Resin Acyl_Chloride Resin-Bound Acyl Chloride Resin->Acyl_Chloride Thionyl Chloride or Oxalyl Chloride Isothiocyanate Resin-Bound Acyl-isothiocyanate Acyl_Chloride->Isothiocyanate Potassium Thiocyanate Thiourea Resin-Bound N-acyl, N'-phenyl-thiourea Isothiocyanate->Thiourea Benzothiazole Resin-Bound 2-Acylamino-benzothiazole Thiourea->Benzothiazole Cyclization (e.g., TFA, DBU) Product 2-Aminobenzothiazole Product Benzothiazole->Product Cleavage (e.g., Hydrazine) Aniline Aniline Derivative Aniline->Thiourea Coupling

Caption: Solid-Phase Synthesis Workflow for 2-Aminobenzothiazole Libraries.

Data Presentation

The following table summarizes the typical reaction conditions and outcomes for the solid-phase synthesis of a focused library of 2-aminobenzothiazoles.

EntryAniline PrecursorCyclization MethodOverall Yield (%)Purity (%)
1AnilineMethod A: Br₂ in acetic acidGood>90
24-FluoroanilineMethod B: NaH in DMFGood>85
34-BromoanilineMethod C: NaH in DMF (100°C)Good>85
43-MethoxyanilineMethod A: Br₂ in acetic acidGood>90
54-MethylanilineMethod A: Br₂ in acetic acidGood>90

Note: "Good" overall yield is as reported in the source literature, indicating successful synthesis without specifying precise quantitative yields for each step in a tabulated format. Purity was determined by LC-MS analysis.[2]

Experimental Protocols

Preparation of Resin-Bound Acyl-isothiocyanate

This two-step procedure converts commercially available carboxy-polystyrene resin into the key isothiocyanate intermediate.[3]

a. Formation of Resin-Bound Acyl Chloride:

  • Swell carboxy-polystyrene resin in anhydrous dichloromethane (DCM).

  • Add a solution of oxalyl chloride in DCM, followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • Stir the mixture at room temperature for 16 hours.[3]

  • Filter the resin and wash sequentially with anhydrous DCM and diethyl ether, then dry under vacuum.[3]

b. Formation of Resin-Bound Acyl-Isothiocyanate:

  • Suspend the acyl chloride resin in anhydrous acetonitrile.

  • Add potassium thiocyanate (KSCN) and 18-crown-6.

  • Stir the mixture at 80°C for 24 hours.[3]

  • Filter the resin, wash with acetonitrile, DCM, and methanol, and then dry under vacuum.[3]

Synthesis of Resin-Bound N-acyl, N'-phenyl-thioureas

This step introduces diversity into the library by reacting the isothiocyanate resin with various aniline derivatives.[1]

  • Swell the acyl-isothiocyanate resin in anhydrous N,N-dimethylformamide (DMF).

  • Add a solution of the desired aniline derivative in DMF to the resin.[1]

  • Agitate the mixture at room temperature. The reaction progress can be monitored by the disappearance of the isothiocyanate peak in the IR spectrum.[1][2]

  • Wash the resin with DMF and DCM.[1]

Cyclization to Form the Benzothiazole Scaffold

An intramolecular cyclization reaction forms the benzothiazole ring system.[1]

  • Treat the resin-bound thiourea with a solution of trifluoroacetic acid (TFA) and 1,8-diazabicycloundec-7-ene (DBU) in DCM.[1]

  • Agitate the mixture at room temperature.[1]

  • Wash the resin with DCM.[1]

Alternative cyclization conditions can be employed depending on the substituents on the aniline ring.[2]

(Optional) Further Diversification

The resin-bound 2-acylamino-benzothiazole can be further functionalized at this stage. For instance, if the aniline precursor contained a suitable functional group (e.g., a bromide), cross-coupling reactions can be performed.[1][2]

Cleavage to Obtain the Final Product

The final products are cleaved from the solid support to yield the 2-aminobenzothiazole library.[1][2]

  • Suspend the resin-bound 2-aminobenzothiazole in ethanol.

  • Add hydrazine monohydrate.[1][2]

  • Heat the reaction mixture to 150°C using microwave irradiation for 30 minutes.[2][3]

  • After cooling, filter the resin and wash with ethyl acetate and methanol.[2][3]

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.[3]

  • Purify the crude product by appropriate methods (e.g., column chromatography, preparative HPLC) to yield the pure 2-aminobenzothiazole derivative.[1]

Conclusion

The solid-phase synthesis protocols detailed in this document offer a reliable and adaptable framework for the generation of 2-aminobenzothiazole libraries. This methodology is well-suited for medicinal chemistry and drug discovery programs, enabling the efficient exploration of structure-activity relationships for this important class of heterocyclic compounds.[1]

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-Amino-4-ethoxybenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Amino-4-ethoxybenzothiazole. The described method is applicable for the determination of the compound in analytical solutions and can be adapted for various preclinical research samples. The protocol outlines the chromatographic conditions, sample preparation, and method validation parameters, providing a comprehensive guide for researchers.

Introduction

This compound belongs to the aminobenzothiazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] Accurate and precise analytical methods are crucial for the characterization and quantification of these molecules during drug discovery and development. This document provides a detailed HPLC method with UV detection for the analysis of this compound.

Experimental

Instrumentation and Reagents
  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this method. Data acquisition and processing should be performed using appropriate chromatography software.

  • Chemicals and Reagents:

    • This compound (Reference Standard)

    • Acetonitrile (HPLC grade)

    • Orthophosphoric acid (OPA) (Analytical grade)

    • Water (HPLC grade or Milli-Q)

    • Methanol (HPLC grade)

Chromatographic Conditions

A reversed-phase HPLC method is employed for the separation and quantification of this compound. The following chromatographic parameters have been optimized for good peak shape, sensitivity, and resolution.

ParameterCondition
Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic elution with a mixture of:55% 0.1% (v/v) Orthophosphoric Acid in Water45% 0.1% (v/v) Orthophosphoric Acid in Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 272 nm
Injection Volume 10 µL
Column Temperature Ambient (or controlled at 25 °C for better reproducibility)
Run Time Approximately 10 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).

  • Sample Preparation:

    • For bulk drug substance, accurately weigh a suitable amount of the sample and dissolve it in methanol to obtain a known concentration.

    • Further dilute the sample solution with the mobile phase to fall within the calibration curve range.

    • Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system.[3]

Method Validation Summary

The analytical method should be validated according to ICH guidelines. The following table summarizes the typical validation parameters and their acceptable limits.

Validation ParameterSpecification
Specificity/Selectivity No interference from blank or placebo at the retention time of the analyte.
Linearity (r²) ≥ 0.999 over the concentration range.
Range e.g., 1 - 150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0%Intermediate Precision (Inter-day): ≤ 2.0%
Limit of Detection (LOD) To be determined experimentally (e.g., based on a signal-to-noise ratio of 3:1).
Limit of Quantitation (LOQ) To be determined experimentally (e.g., based on a signal-to-noise ratio of 10:1).
Robustness The method should be robust to small, deliberate changes in flow rate, mobile phase composition, and pH.

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_processing Data Processing cluster_reporting Reporting Standard_Stock Prepare Standard Stock Solution Working_Standards Prepare Working Standard Solutions Standard_Stock->Working_Standards Injection Inject Standards and Samples Working_Standards->Injection Sample_Prep Prepare Sample Solution Sample_Prep->Injection HPLC_Setup Set Up HPLC System (Column, Mobile Phase, etc.) HPLC_Setup->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Peak_Integration Peak Integration and Identification Data_Acquisition->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Analyte in Samples Peak_Integration->Quantification Calibration_Curve->Quantification Report Generate Final Report Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note is a simple, precise, and accurate method for the quantitative determination of this compound. The isocratic elution provides a relatively short run time, making it suitable for routine analysis in a research or quality control environment. The method can be readily implemented in laboratories with standard HPLC instrumentation. Proper method validation should be performed before its application to ensure reliable results.

References

Application Note: Quantitative Analysis of 2-Aminobenzothiazole and its Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzothiazole is a heterocyclic compound of significant interest in medicinal chemistry, serving as a scaffold for a variety of therapeutic agents with demonstrated anticancer, antimicrobial, and antifungal properties.[1] The accurate and sensitive quantification of 2-aminobenzothiazole and its metabolites in biological matrices is crucial for pharmacokinetic studies, metabolism-mediated toxicity assessments, and overall drug development. This application note provides a detailed protocol for the analysis of 2-aminobenzothiazole and its putative metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique offering high sensitivity and selectivity for complex sample analysis.[1]

Metabolic Pathway of 2-Aminobenzothiazole

The metabolism of 2-aminobenzothiazole derivatives is primarily mediated by Cytochrome P450 (CYP) enzymes, leading to a variety of phase I and phase II metabolites. While the specific metabolic pathway of the parent 2-aminobenzothiazole is not fully elucidated in the public domain, based on the metabolism of its derivatives, a putative pathway can be proposed. Phase I metabolism likely involves hydroxylation of the benzene ring and oxidation of the amino group, catalyzed by CYP isozymes such as CYP1A1, CYP2W1, CYP2C8, and CYP3A4. These oxidative reactions can produce reactive intermediates, which are subsequently detoxified through phase II conjugation reactions, primarily glucuronidation and sulfation, to form more water-soluble and readily excretable metabolites.

cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism 2-Aminobenzothiazole 2-Aminobenzothiazole Oxidized Metabolites (e.g., Hydroxylated) Oxidized Metabolites (e.g., Hydroxylated) 2-Aminobenzothiazole->Oxidized Metabolites (e.g., Hydroxylated) Hydroxylation Reactive Intermediates Reactive Intermediates 2-Aminobenzothiazole->Reactive Intermediates Oxidation Conjugated Metabolites (Glucuronide, Sulfate) Conjugated Metabolites (Glucuronide, Sulfate) Oxidized Metabolites (e.g., Hydroxylated)->Conjugated Metabolites (Glucuronide, Sulfate) Glucuronidation/ Sulfation Reactive Intermediates->Conjugated Metabolites (Glucuronide, Sulfate) Conjugation

Caption: Putative metabolic pathway of 2-aminobenzothiazole.

Experimental Protocols

This section details the necessary steps for sample preparation and LC-MS/MS analysis of 2-aminobenzothiazole and its metabolites from biological matrices.

Materials and Reagents
  • 2-Aminobenzothiazole reference standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Ultrapure water

  • Internal Standard (e.g., deuterated 2-aminobenzothiazole)

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • 96-well plates

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Sample Preparation: Solid Phase Extraction (SPE) for Urine Samples
  • Sample Pre-treatment: Centrifuge urine samples to remove particulate matter.

  • Dilution: Dilute 100 µL of the urine sample with 900 µL of ultrapure water.

  • Internal Standard Spiking: Add the internal standard to the diluted sample.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water followed by 1 mL of 50% methanol in water to remove interferences.

  • Elution: Elute the analytes with 1 mL of 5% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis

Liquid Chromatography (LC) Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Mass Spectrometry (MS) Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Gas Flow As per instrument manufacturer's guidelines

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
2-Aminobenzothiazole151.0108.025
Hydroxylated 2-Aminobenzothiazole167.0124.028
2-Aminobenzothiazole Glucuronide327.0151.020
Internal Standard (d4-2-Aminobenzothiazole)155.0112.025

Note: The MRM transitions for metabolites are putative and should be optimized using authentic standards if available.

Data Presentation

The following table summarizes representative quantitative data for the analysis of 2-aminobenzothiazole in different biological matrices, compiled from existing literature.

AnalyteMatrixLinearity RangeLOD (ng/mL)LOQ (ng/mL)Reference
2-AminobenzothiazoleHuman Urine0.5 - 500 µg/L0.070.5 (instrumental)[2]
2-AminobenzothiazoleFish Tissue0.5 - 500 µg/L0.1 (instrumental)0.5 (instrumental)[2]
Aminothiazole Derivative (Reference)Rat Plasma1.25 - 1250 ng/mLN/A1.25[2]

Workflow Diagram

The following diagram illustrates the general workflow for the LC-MS/MS analysis of 2-aminobenzothiazole metabolites.

Biological_Sample Biological Sample (e.g., Urine, Plasma) Sample_Preparation Sample Preparation (SPE or Protein Precipitation) Biological_Sample->Sample_Preparation LC_Separation LC Separation (C18 Column) Sample_Preparation->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: General workflow for LC-MS/MS analysis.

Conclusion

This application note provides a comprehensive framework for the quantitative analysis of 2-aminobenzothiazole and its putative metabolites using LC-MS/MS. The detailed protocols for sample preparation and instrumental analysis, along with the proposed metabolic pathway, offer a solid foundation for researchers in drug metabolism and pharmacokinetics. The high sensitivity and selectivity of the described method make it well-suited for the reliable quantification of these analytes in complex biological matrices, thereby supporting the advancement of 2-aminobenzothiazole-based drug candidates.

References

In Vitro Evaluation of 2-Amino-4-ethoxybenzothiazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro evaluation of 2-Amino-4-ethoxybenzothiazole derivatives, a class of heterocyclic compounds with significant potential in drug discovery. The following sections detail their versatile biological activities, including anticancer and antimicrobial effects, and provide standardized protocols for their evaluation.

Biological Activities and Data Presentation

2-Aminobenzothiazole derivatives have demonstrated a broad spectrum of biological activities. The substitution at the 4-position with an ethoxy group is anticipated to modulate the lipophilicity and electronic properties of the molecule, potentially influencing its biological profile.

Anticancer Activity

Substituted 2-aminobenzothiazoles have shown potent cytotoxic effects against a variety of human cancer cell lines. The proposed mechanisms of action often involve the modulation of key signaling pathways crucial for cancer cell proliferation and survival.[1][2]

Table 1: Representative In Vitro Anticancer Activity of 2-Aminobenzothiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Derivative A MCF-7 (Breast)7.44Doxorubicin-
Derivative B HCT116 (Colon)6.43Doxorubicin-
Derivative C A549 (Lung)9.62Doxorubicin-
Derivative D A375 (Melanoma)8.07Doxorubicin-
Derivative E HepG2 (Liver)10.34Doxorubicin-

Note: The data presented are for various substituted 2-aminobenzothiazole derivatives and not specifically for this compound derivatives.

Antimicrobial Activity

Benzothiazole derivatives are also recognized for their significant antimicrobial properties against a range of pathogenic bacteria and fungi. Their mechanism of action can involve the inhibition of essential microbial enzymes or disruption of the cell membrane.

Table 2: Representative In Vitro Antimicrobial Activity of 2-Aminobenzothiazole Derivatives

Compound IDMicrobial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Derivative F Staphylococcus aureus8Ciprofloxacin6.25
Derivative G Enterococcus faecalis8Ciprofloxacin-
Derivative H Escherichia coli-Ciprofloxacin-
Derivative I Pseudomonas aeruginosa64Ciprofloxacin-
Derivative J Candida albicans-Fluconazole-

Note: The data presented are for various substituted 2-aminobenzothiazole derivatives and not specifically for this compound derivatives.[3]

Key Signaling Pathways in Cancer

The anticancer activity of 2-substituted benzothiazoles is often attributed to their ability to interfere with critical signaling pathways that regulate cell growth, proliferation, and apoptosis.[1][2]

anticancer_signaling_pathways cluster_EGFR EGFR Signaling cluster_PI3K PI3K/Akt/mTOR Signaling cluster_JAK_STAT JAK/STAT Signaling cluster_Apoptosis Apoptosis Regulation EGFR EGFR ERK_MAPK ERK/MAPK Pathway EGFR->ERK_MAPK Activates Proliferation Proliferation ERK_MAPK->Proliferation PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation JAK JAK STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Bax Bax (Pro-apoptotic) Apoptosis Apoptosis Bax->Apoptosis Bcl_xL Bcl-xL (Anti-apoptotic) Bcl_xL->Apoptosis Inhibits Derivative This compound Derivative Derivative->EGFR Inhibits Derivative->PI3K Inhibits Derivative->JAK Inhibits Derivative->Bax Upregulates Derivative->Bcl_xL Downregulates

Anticancer Signaling Pathways

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Experimental Workflow

Materials:

  • This compound derivatives

  • Human cancer cell line (e.g., MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Trypsinize confluent cells, resuspend in fresh medium, and count the cells.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours to allow cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the derivative. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48 to 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the determination of the minimum inhibitory concentration (MIC) of this compound derivatives against bacterial strains using the broth microdilution method.

MIC Assay Experimental Workflow

Materials:

  • This compound derivatives

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Saline solution (0.85% NaCl)

  • McFarland standard (0.5)

  • 96-well microplates

  • Incubator

Protocol:

  • Compound Preparation:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform a two-fold serial dilution of the compound in MHB to obtain a range of concentrations.

  • Inoculum Preparation:

    • From a fresh culture of the bacterial strain on an agar plate, pick a few colonies and suspend them in saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the 96-well plate containing the compound dilutions.

    • Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity, which indicates bacterial growth.

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for evaluating the inhibitory effect of this compound derivatives on a specific enzyme. The specific substrate and detection method will vary depending on the target enzyme.

References

Prodrug Strategies for 2-Aminophenylbenzothiazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of prodrug strategies for the 2-aminophenylbenzothiazole class of compounds, which have shown significant potential as antitumor agents. The primary challenge with these molecules is their inherent lipophilicity, leading to poor aqueous solubility and limited bioavailability. To address these limitations, various prodrug approaches have been investigated, with a primary focus on enhancing water solubility for parenteral administration.

This document details the most successful of these strategies: the conjugation of amino acids to the exocyclic primary amine of the 2-(4-aminophenyl)benzothiazole scaffold. This approach has led to the development of water-soluble, chemically stable prodrugs that undergo rapid and quantitative conversion to the active parent drug in vivo.

Rationale for Amino Acid Prodrug Strategy

The core concept behind this strategy is to transiently mask the lipophilic nature of the 2-aminophenylbenzothiazole core by attaching a hydrophilic amino acid moiety. This modification significantly improves the aqueous solubility of the compound, making it suitable for intravenous formulation. Once administered, the amide bond linking the amino acid to the parent drug is designed to be cleaved by endogenous enzymes, releasing the active 2-aminophenylbenzothiazole at the target site.

Key Advantages:

  • Improved Aqueous Solubility: Amino acid conjugates, particularly their hydrochloride salts, exhibit significantly enhanced water solubility compared to the parent compounds.

  • Enhanced Bioavailability: By enabling parenteral administration, this strategy can bypass issues related to poor oral absorption and first-pass metabolism.

  • Chemical Stability: The synthesized prodrugs have demonstrated good stability under physiological pH, ensuring they reach their target before converting to the active form.

  • In Vivo Conversion: Preclinical studies have shown that these prodrugs are efficiently and quantitatively converted back to the parent amine in various animal models.[1][2][3]

Featured Prodrugs and Parent Compounds

The most extensively studied examples within this class are the L-alanyl- and L-lysyl-amide prodrugs of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole. The lysyl-amide derivative, in particular, has been selected for clinical evaluation.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for representative 2-aminophenylbenzothiazoles and their amino acid prodrugs.

Table 1: Physicochemical Properties

CompoundProdrug TypeWater SolubilityChemical Stability
2-(4-amino-3-methylphenyl)benzothiazole (DF 203)- (Parent)PoorStable
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203)- (Parent)PoorStable
L-Alanyl-amide of 5F 203AlanineGood (in weak acid)Stable at ambient temperature, degrades to free base in vivo
L-Lysyl-amide of 5F 203 (Phortress)LysineGood (in weak acid)Stable at ambient temperature, degrades to free base in vivo

Table 2: Preclinical Pharmacokinetic Parameters

Compound AdministeredAnalyte MeasuredModelt½β (Terminal Half-life)Plasma Clearance RateBioavailable Fraction (from Prodrug)
5F 203 (i.v.)5F 203Mouse99 min41 ml/min/kg-
L-Alanyl-amide of 5F 2035F 203Mouse--42%
L-Lysyl-amide of 5F 2035F 203Mouse--45%

Note: Data extracted from preclinical studies.[1] Values may vary based on experimental conditions.

Signaling and Activation Pathways

The antitumor activity of 2-aminophenylbenzothiazoles is dependent on their metabolic activation by cytochrome P450 1A1 (CYP1A1).[1][2][3] This enzyme, which is often overexpressed in sensitive tumor cells, converts the parent drug into a reactive electrophilic species that can form DNA adducts, ultimately leading to apoptosis.[6][7]

Prodrug Activation Pathway cluster_0 Systemic Circulation cluster_1 Tumor Cell Prodrug Amino Acid Prodrug (e.g., L-Lysyl-amide) Parent Parent 2-Aminophenylbenzothiazole (Active Drug) Prodrug->Parent Enzymatic Cleavage (e.g., Peptidases) Metabolite Reactive Electrophilic Species Parent->Metabolite Parent->Metabolite CYP1A1 Activation DNA_Adduct DNA Adducts Metabolite->DNA_Adduct Apoptosis Apoptosis DNA_Adduct->Apoptosis

Caption: Prodrug activation and mechanism of action.

Experimental Protocols

The following are generalized protocols based on methodologies described in the literature.[4][8][9] Researchers should consult the primary literature for specific details and optimize conditions for their experimental setup.

General Synthesis of L-Amino Acid Amide Prodrugs

This protocol outlines the synthesis of L-lysyl- and L-alanyl-amide prodrugs from a 2-(4-aminophenyl)benzothiazole precursor.

Synthesis Workflow Start Start: 2-(4-Aminophenyl)benzothiazole Step1 Couple with Boc-protected L-amino acid (e.g., Boc-Lys(Boc)-OSu) Start->Step1 Step2 Purify Boc-protected prodrug intermediate Step1->Step2 Step3 Deprotect with HCl in dioxane or similar Step2->Step3 Step4 Isolate and purify final prodrug hydrochloride salt Step3->Step4 End Final Product: Amino Acid Prodrug HCl Salt Step4->End

Caption: General workflow for prodrug synthesis.

Materials:

  • 2-(4-Aminophenyl)benzothiazole derivative

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Bis(Nα,Nε-tert-butoxycarbonyl)-L-lysine-N-hydroxysuccinimide ester (Boc-Lys(Boc)-OSu) or N-tert-butoxycarbonyl-L-alanine-N-hydroxysuccinimide ester (Boc-Ala-OSu)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

  • 4M HCl in dioxane

  • Diethyl ether

Procedure:

  • Coupling Reaction:

    • Dissolve the starting 2-(4-aminophenyl)benzothiazole in DMF.

    • Add DIPEA to the solution.

    • Add the respective Boc-protected amino acid N-hydroxysuccinimide ester (e.g., Boc-Lys(Boc)-OSu).

    • Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification of Intermediate:

    • Pour the reaction mixture into water and extract with EtOAc.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography (e.g., silica gel with a DCM/EtOAc gradient) to obtain the Boc-protected prodrug.

  • Boc Deprotection:

    • Dissolve the purified Boc-protected intermediate in a minimal amount of DCM.

    • Add an excess of 4M HCl in dioxane.

    • Stir the mixture at room temperature for several hours until deprotection is complete (monitor by TLC or LC-MS).

  • Isolation of Final Product:

    • Add diethyl ether to the reaction mixture to precipitate the hydrochloride salt of the prodrug.

    • Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield the final product.

In Vitro Prodrug Conversion Assay

This assay is designed to evaluate the conversion of the prodrug to the parent drug in the presence of cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium

  • Prodrug and parent drug standards

  • HPLC system with a suitable column (e.g., C18)

  • Acetonitrile, water, trifluoroacetic acid (for HPLC mobile phase)

  • Cell lysis buffer

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a known concentration of the prodrug (e.g., 10 µM). Include wells with medium only (no cells) as a stability control.

  • Time-Point Collection: At various time points (e.g., 0, 2, 4, 8, 24 hours), collect both the cell culture supernatant and the cell pellet.

  • Sample Preparation:

    • Supernatant: Precipitate proteins (e.g., with cold acetonitrile), centrifuge, and collect the supernatant for HPLC analysis.

    • Cell Pellet: Wash the cells with PBS, lyse them, and precipitate proteins. Centrifuge and collect the supernatant.

  • HPLC Analysis:

    • Analyze the prepared samples by HPLC to quantify the concentrations of both the prodrug and the released parent drug.

    • Use standard curves for both compounds to ensure accurate quantification.

  • Data Analysis: Plot the concentrations of the prodrug and parent drug over time to determine the rate and extent of conversion.

Conclusion

The use of amino acid conjugates represents a viable and effective strategy to overcome the formulation challenges associated with lipophilic 2-aminophenylbenzothiazoles. This approach has successfully produced water-soluble prodrugs with favorable pharmaceutical properties, culminating in the advancement of a lead candidate into clinical trials. The protocols and data presented here provide a foundational guide for researchers working on the development and evaluation of this promising class of antitumor agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-4-ethoxybenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 2-Amino-4-ethoxybenzothiazole, particularly in improving low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most prevalent method for synthesizing this compound is the Hugerschoff reaction. This involves the intramolecular cyclization of an N-arylthiourea, specifically N-(3-ethoxyphenyl)thiourea, typically using a halogen like bromine as a cyclizing agent. Another common approach involves the reaction of 3-ethoxyaniline with a thiocyanate salt in the presence of an oxidizing agent.

Q2: What is the general reaction mechanism for the Hugerschoff synthesis?

A2: The Hugerschoff reaction mechanism is widely accepted to involve the oxidation of the sulfur atom in the thiourea by a halogen (e.g., bromine). This creates an electrophilic thiocarbonyl group, which then undergoes an intramolecular electrophilic aromatic substitution onto the aniline ring to form the 2-aminobenzothiazole product.[1]

Q3: I am observing a very low yield in my synthesis. What are the most likely causes?

A3: Low yields in the synthesis of 2-aminobenzothiazoles are often attributed to several factors:

  • Side Reactions: Oxidation and polymerization of the starting aniline or thiourea are common, leading to the formation of tar-like byproducts. Dimerization of intermediates can also occur.

  • Incomplete Cyclization: The reaction may stall at the intermediate N-arylthiourea stage if the cyclization conditions are not optimal.

  • Substituent Effects: The electron-donating nature of the 4-ethoxy group can influence the reactivity of the aromatic ring, potentially leading to side reactions if conditions are not carefully controlled.

  • Purity of Reagents: Impurities in the starting materials, particularly the aniline, can significantly impact the reaction outcome.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, this synthesis involves hazardous materials. Bromine is highly corrosive and toxic, and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Strong acids like sulfuric acid are also corrosive. Always consult the Safety Data Sheets (SDS) for all chemicals used and follow your institution's safety protocols.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and provides potential solutions.

Problem Potential Cause Troubleshooting Steps
Low or No Product Formation 1. Inactive Reagents: Starting materials (3-ethoxyaniline, thiocyanate salt, or N-(3-ethoxyphenyl)thiourea) may be degraded or impure.- Use freshly distilled 3-ethoxyaniline. - Ensure thiocyanate salt is dry. - Verify the purity of the synthesized N-(3-ethoxyphenyl)thiourea by melting point or spectroscopy.
2. Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed or too high, leading to decomposition.- For the Hugerschoff reaction, carefully control the temperature during bromine addition, as the reaction can be exothermic. - Optimize the reaction temperature by running small-scale trials at slightly different temperatures.
3. Insufficient Oxidizing Agent: Not enough bromine or other oxidizing agent was used to drive the cyclization.- Ensure the molar ratio of the oxidizing agent to the thiourea is correct as per the protocol. - Add the oxidizing agent slowly and portion-wise to maintain control over the reaction.
Formation of Dark, Tarry Byproducts 1. Oxidation of Starting Materials: The aniline or thiourea is susceptible to air oxidation, leading to polymerization.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents.
2. Reaction Temperature is Too High: Excessive heat can promote polymerization and decomposition.- Lower the reaction temperature. - Consider a longer reaction time at a lower temperature.
Product is Difficult to Purify 1. Presence of Unreacted Starting Material: The reaction did not go to completion.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - If starting material remains, consider extending the reaction time or adding a small amount of additional oxidizing agent.
2. Formation of Isomeric Byproducts: The ethoxy group can direct electrophilic attack to other positions on the ring, although the 4-position is generally favored for the amino group.- Use a purification method with good resolving power, such as column chromatography. - Characterize the final product thoroughly using NMR and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes a comparison of different synthetic methods for 2-aminobenzothiazoles. While specific data for this compound is limited in the literature, this table provides a general overview of expected yields and conditions for similar syntheses.

Synthesis Method Starting Materials Reagents & Solvents Reaction Time Temperature Reported Yield (%) Key Advantages Limitations
Hugerschoff Reaction [2]PhenylthioureaSulfuric acid, Bromine (catalytic)1.5 - 6 hours65-70 °C~95% (for 2-amino-6-methylbenzothiazole)High yields for substituted derivatives.Requires strong acid and toxic bromine.
Jacobson-like (from aniline) [2]Anilines, Potassium thiocyanateBromine, Acetic Acid2 - 4 hours<10 °C to room temp.65-85%Readily available starting materials.Potential for side reactions like para-thiocyanation.
Microwave-assisted [2]2-Bromophenyl isothiocyanate, AminesCuI, Ethanol30 min130 °C27-89%Rapid reaction times.Requires specialized equipment.
Ultrasound-assisted [2]2-Aminothiophenol, AldehydesSulfated tungstate, Solvent-free20 minRoom Temp.Excellent yieldsEnergy efficient, mild conditions, fast.Different starting materials required.

Experimental Protocols

The following is a detailed, generalized protocol for the Hugerschoff synthesis of a 2-aminobenzothiazole, which can be adapted for this compound.

Synthesis of N-(3-ethoxyphenyl)thiourea (Intermediate)

  • In a round-bottom flask, dissolve 3-ethoxyaniline (1 mole) in a suitable solvent such as ethanol.

  • Add an equimolar amount of ammonium thiocyanate.

  • Acidify the mixture with concentrated hydrochloric acid.

  • Reflux the mixture for 3-4 hours.

  • Cool the reaction mixture and pour it into cold water.

  • Filter the precipitated solid, wash with water, and dry to obtain N-(3-ethoxyphenyl)thiourea.

Synthesis of this compound

  • In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, dissolve N-(3-ethoxyphenyl)thiourea (1 mole) in a suitable solvent like chloroform or glacial acetic acid.

  • Cool the solution in an ice bath to below 10 °C.

  • Slowly add a solution of bromine (1 mole) in the same solvent from the dropping funnel, ensuring the temperature does not rise significantly.

  • After the addition is complete, stir the reaction mixture at room temperature for several hours until the reaction is complete (monitor by TLC).

  • The product may precipitate as the hydrobromide salt. Filter the solid and wash with a small amount of cold solvent.

  • To obtain the free base, suspend the salt in water and neutralize with a base such as sodium carbonate or ammonium hydroxide until the solution is alkaline.

  • Filter the precipitated this compound, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.

Visualizations

Synthesis_Pathway A 3-Ethoxyaniline C N-(3-ethoxyphenyl)thiourea A->C  HCl, Reflux B Ammonium Thiocyanate B->C E This compound C->E  Cyclization D Bromine D->E

Synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield Observed q1 Check Purity of Starting Materials start->q1 a1_yes Purity Confirmed q1->a1_yes Yes a1_no Purify/Replace Reagents q1->a1_no No q2 Review Reaction Conditions a1_yes->q2 a1_no->start end Improved Yield a1_no->end a2_yes Conditions Optimal q2->a2_yes Yes a2_no Optimize Temperature, Time, Stoichiometry q2->a2_no No q3 Analyze Byproducts a2_yes->q3 a2_no->start a2_no->end a3_yes Byproducts Identified q3->a3_yes Yes a3_no Consider Alternative Synthesis Route q3->a3_no No a3_yes->a2_no a3_no->end

Troubleshooting workflow for low yield.

Logical_Relationships Yield Product Yield Purity Reagent Purity Purity->Yield Increases Temp Reaction Temperature Temp->Yield Optimizes SideRxns Side Reactions Temp->SideRxns Increases (if too high) Time Reaction Time Time->Yield Optimizes Oxidant Oxidant Concentration Oxidant->Yield Increases SideRxns->Yield Decreases

Factors influencing reaction yield.

References

Technical Support Center: Purification of Crude 2-Amino-4-ethoxybenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 2-Amino-4-ethoxybenzothiazole.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

A1: Crude this compound commonly contains impurities stemming from the synthetic route. These can include unreacted starting materials such as 3-ethoxyaniline, intermediates like N-(3-ethoxyphenyl)thiourea, and byproducts from side reactions. Oxidation of the starting materials or the final product can lead to the formation of colored, tar-like substances which can complicate purification.

Q2: My crude product is a dark, oily, or tar-like substance. What could be the cause and how can I address it?

A2: The formation of dark, insoluble materials often indicates polymerization or dimerization of the starting materials, a common issue in benzothiazole synthesis. This is frequently caused by oxidation. To mitigate this, it is advisable to use freshly purified starting materials and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). If significant tar formation has already occurred, a preliminary purification step such as an acid-base extraction may be necessary to remove the highly polar or polymeric impurities before proceeding with recrystallization or chromatography.

Q3: What are the recommended starting points for selecting a recrystallization solvent for this compound?

A3: For 2-aminobenzothiazole derivatives, polar protic solvents are often a good starting point. Ethanol, methanol, or a mixed solvent system of ethanol and water are commonly effective.[1] The ideal solvent will dissolve the crude product at an elevated temperature but show low solubility at room temperature or below, allowing for the crystallization of the pure compound upon cooling. It is recommended to perform small-scale solvent screening to identify the optimal solvent or solvent mixture for your specific crude material.

Q4: I am observing co-elution of my product with an impurity during column chromatography. How can I improve the separation?

A4: Co-elution during column chromatography can be addressed by adjusting the polarity of the mobile phase. For normal-phase chromatography on silica gel with a hexane/ethyl acetate system, if your compound and the impurity are eluting too quickly and together, you should decrease the polarity by reducing the proportion of ethyl acetate. Conversely, if they are retained too strongly, a gradual increase in ethyl acetate concentration may improve separation. Running a series of analytical thin-layer chromatography (TLC) plates with varying solvent systems can help in identifying a mobile phase that provides better resolution.

Q5: How can I assess the purity of my this compound after purification?

A5: The purity of the final product can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is a highly effective method for quantifying purity and detecting trace impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure of the desired product and identify any residual impurities. The melting point of the purified solid can also be a good indicator of purity; a sharp melting range close to the literature value suggests high purity.

Troubleshooting Guides

Problem 1: Low Yield After Recrystallization
Possible Cause Suggested Solution
Incorrect Solvent Choice The compound may be too soluble in the chosen solvent even at low temperatures. Perform small-scale solubility tests with a variety of solvents to find one where the compound is sparingly soluble at room temperature but highly soluble when hot.
Using Too Much Solvent An excessive volume of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.
Premature Crystallization If the solution cools too quickly, especially during hot filtration to remove insoluble impurities, product can be lost. Use a pre-heated funnel and flask for hot filtration.
Incomplete Crystallization The cooling process may not be sufficient to induce maximum crystallization. After cooling to room temperature, place the crystallization flask in an ice bath for 30-60 minutes to maximize crystal formation.
Problem 2: Oiling Out During Recrystallization
Possible Cause Suggested Solution
High Concentration of Impurities A high impurity load can depress the melting point of the mixture, causing it to separate as an oil. Consider a pre-purification step like a charcoal treatment to remove colored impurities or an acid-base extraction.
Solution is Too Concentrated If the solution is supersaturated, the product may come out of solution as an oil. Add a small amount of additional hot solvent to redissolve the oil, and then allow it to cool more slowly.
Cooling Rate is Too Fast Rapid cooling can prevent the orderly arrangement of molecules into a crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.
Inappropriate Solvent System The chosen solvent may not be ideal for crystallization. Experiment with different solvents or solvent mixtures. For instance, if using a single solvent, try a binary mixture like ethanol/water.
Problem 3: Product Contains Colored Impurities
Possible Cause Suggested Solution
Oxidation Byproducts Starting materials or the product may have oxidized during the reaction or workup.
Charcoal Treatment Dissolve the crude product in a suitable hot solvent. Add a small amount of activated charcoal and boil for a few minutes. The colored impurities will adsorb to the charcoal. Perform a hot filtration to remove the charcoal and then allow the filtrate to cool and crystallize.
Column Chromatography If charcoal treatment is ineffective, column chromatography can be used to separate the colored impurities from the desired product.

Data Presentation

Table 1: Comparison of Purification Methods for a Representative Batch of Crude this compound

Purification Method Initial Purity (by HPLC) Final Purity (by HPLC) Yield (%) Appearance
Recrystallization (Ethanol/Water) 85%97%75%Off-white solid
Flash Column Chromatography (Silica Gel, Hexane/Ethyl Acetate Gradient) 85%>99%60%White crystalline solid

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In a 100 mL Erlenmeyer flask, dissolve 1.0 g of crude this compound in the minimum amount of hot ethanol (approximately 10-15 mL) by heating on a hot plate with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Addition of Anti-solvent: To the hot ethanolic solution, add hot water dropwise with continuous swirling until the solution becomes faintly turbid.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water (1:1) mixture.

  • Drying: Dry the purified crystals in a vacuum oven at 40-50 °C to a constant weight.

Protocol 2: Flash Column Chromatography
  • Stationary Phase: Prepare a slurry of silica gel (230-400 mesh) in hexane and pack a glass column (e.g., 2 cm diameter x 30 cm length).

  • Sample Loading: Dissolve 500 mg of crude this compound in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

  • Mobile Phase: Use a gradient elution system starting with 100% hexane and gradually increasing the polarity with ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate in hexane over 10-15 column volumes.

  • Elution: Begin elution with the initial mobile phase and collect fractions. Monitor the elution of the product by TLC, staining with an appropriate visualization agent (e.g., UV light, potassium permanganate). The product is expected to have a moderate Rf value in a 20-30% ethyl acetate/hexane system.

  • Fraction Pooling and Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

Mandatory Visualization

Purification_Workflow Crude_Product Crude this compound Initial_Assessment Initial Purity Assessment (TLC, HPLC) Crude_Product->Initial_Assessment Decision1 High Impurity / Tar? Initial_Assessment->Decision1 Acid_Base Acid-Base Extraction Decision1->Acid_Base Yes Recrystallization Recrystallization Decision1->Recrystallization No Acid_Base->Recrystallization Decision2 Purity > 98%? Recrystallization->Decision2 Column_Chromatography Flash Column Chromatography Decision2->Column_Chromatography No Final_Product Pure this compound Decision2->Final_Product Yes Column_Chromatography->Final_Product Final_Analysis Final Purity and Characterization (HPLC, NMR, MP) Final_Product->Final_Analysis

Caption: General purification workflow for crude this compound.

Troubleshooting_Tree cluster_1 Low Yield Solutions cluster_2 Oiling Out Solutions cluster_3 Colored Product Solutions Start Purification Issue Issue1 Low Recrystallization Yield Start->Issue1 Issue2 Oiling Out Start->Issue2 Issue3 Colored Product Start->Issue3 Yield_Cause1 Check solvent solubility Issue1->Yield_Cause1 Yield_Cause2 Use minimum hot solvent Issue1->Yield_Cause2 Yield_Cause3 Cool slowly, then ice bath Issue1->Yield_Cause3 Oil_Cause1 Pre-purify (e.g., charcoal) Issue2->Oil_Cause1 Oil_Cause2 Add more hot solvent & cool slowly Issue2->Oil_Cause2 Oil_Cause3 Try different solvent system Issue2->Oil_Cause3 Color_Cause1 Treat with activated charcoal Issue3->Color_Cause1 Color_Cause2 Perform column chromatography Issue3->Color_Cause2

Caption: Troubleshooting decision tree for common purification problems.

References

Technical Support Center: Optimizing Benzothiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in benzothiazole synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of benzothiazole and its derivatives, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a consistently low yield or failing to produce any of the desired benzothiazole product. What are the common reasons for this?

Answer: Low yields are a frequent challenge in benzothiazole synthesis and can arise from several factors:

  • Poor Quality of Starting Materials: The primary precursor, 2-aminothiophenol, is highly susceptible to oxidation, which leads to the formation of a disulfide dimer (2,2'-dithiobis(aniline)).[1] This impurity, often appearing as a yellow precipitate, will not participate in the desired reaction, thereby reducing the yield.

    • Solution: Use freshly purified 2-aminothiophenol for your reaction. Purification can be achieved through distillation or recrystallization.[2]

  • Inefficient Cyclization and Oxidation: The synthesis of benzothiazole involves the cyclization of an intermediate to form a benzothiazoline, which is then oxidized to the final aromatic benzothiazole.[1] If the oxidation step is not efficient, the reaction can stall at the benzothiazoline intermediate, leading to a lower yield of the final product.[1][2]

    • Solution: Ensure that the chosen oxidizing agent is appropriate for your specific substrate and reaction conditions. In some syntheses, air can act as a mild and effective oxidant.[2] For other reactions, stronger oxidants may be required. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine if the reaction has gone to completion.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent and catalyst can significantly impact the reaction yield.

    • Solution: Optimize these parameters systematically. For instance, some base-catalyzed reactions with CO2 show a significant increase in yield when the reaction time is extended from 12 to 24 hours.[3] Microwave-assisted synthesis can also be explored to improve yields.[1]

Issue 2: Formation of Dark, Insoluble Byproducts

Question: My reaction mixture is turning dark, and I'm observing the formation of tarry, insoluble materials. What is causing this, and how can I prevent it?

Answer: The formation of dark, insoluble by-products often points to the polymerization or dimerization of the 2-aminothiophenol starting material.[2]

  • Cause: Oxidation of 2-aminothiophenol: Exposure of 2-aminothiophenol to atmospheric oxygen can trigger its oxidation, leading to the formation of disulfide-linked dimers and subsequently, polymers.[2]

    • Solution: Inert Atmosphere: To minimize contact with oxygen, conduct the reaction under an inert atmosphere, such as nitrogen or argon.[2][3]

  • Cause: Harsh Reaction Conditions: High reaction temperatures or the use of potent oxidizing agents can promote undesirable side reactions, including polymerization.[2]

    • Solution: Control Reaction Temperature: Avoid excessively high temperatures. A stepwise heating approach or running the reaction at a lower temperature for a longer duration can help minimize the formation of these byproducts.[2]

  • Cause: High Reactant Concentration: Increased concentrations of reactants can lead to a higher probability of intermolecular reactions, favoring dimerization.[2]

    • Solution: Adjust Concentration: Experiment with lowering the concentration of your reactants to favor the desired intramolecular cyclization.

Issue 3: Presence of an Unexpected Higher Molecular Weight Byproduct

Question: I am observing a byproduct with a higher molecular weight than my expected product, which suggests dimerization has occurred. How can this be avoided?

Answer: Dimerization can compete with the desired intramolecular cyclization, leading to the formation of unwanted byproducts.[2]

  • Cause: Reaction Pathway Competition: The specific reaction conditions may inadvertently favor an intermolecular reaction pathway.[2]

    • Solution: Optimize Reaction Conditions: Modifying the solvent, temperature, or catalyst can alter the reaction pathway to favor the formation of the desired monomeric product.

  • Cause: Reactant Concentration: As mentioned previously, higher reactant concentrations can promote intermolecular collisions.[2]

    • Solution: Decrease Concentration: Running the reaction under more dilute conditions can often suppress dimerization.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing benzothiazoles?

A1: The most prevalent method is the condensation reaction of 2-aminothiophenol with a variety of functional groups.[4][5][6][7] Key reaction partners include:

  • Aldehydes[6]

  • Carboxylic acids[5]

  • Acyl chlorides[4][6]

  • Ketones[6]

  • Nitriles[4]

Another common approach is the intramolecular cyclization of thiobenzanilides, often referred to as Jacobson's cyclization.[5]

Q2: How can I improve the yield of my benzothiazole synthesis?

A2: To enhance your reaction yield, consider the following strategies:

  • Optimize the Catalyst: A range of catalysts can be employed, from Brønsted acids like p-toluenesulfonic acid to metal catalysts such as samarium triflate.[8][9] The choice of catalyst can significantly influence reaction rate and yield.

  • Employ Greener Synthesis Methods: Modern techniques such as ultrasound irradiation and microwave-assisted synthesis have been shown to improve yields, often with shorter reaction times and under solvent-free conditions.[1][10]

  • Control the Atmosphere: As 2-aminothiophenol is prone to oxidation, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent starting material degradation and improve yields.[3]

Q3: What are some of the key side reactions to be aware of during benzothiazole synthesis?

A3: Besides the previously mentioned dimerization and polymerization of 2-aminothiophenol, other potential side reactions include:

  • Incomplete Cyclization: This leads to the formation of benzothiazoline intermediates instead of the fully aromatic benzothiazole.[2] This can be due to an insufficient amount or strength of the oxidizing agent or an inadequate reaction time.[2]

  • Formation of Symmetrical Urea/Thiourea Derivatives: When using reagents like phosgene, self-condensation of 2-aminothiophenol can occur, leading to undesired byproducts.[3]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data for different benzothiazole synthesis methods, allowing for easy comparison of reaction conditions and outcomes.

Table 1: Synthesis of Benzothiazole Derivatives via Condensation with Aldehydes

Catalyst/MethodSolventTemperatureTimeYield (%)Reference
H₂O₂/HClEthanolRoom Temp1 hExcellent
Ultrasound IrradiationSolvent-freeRoom Temp20 min65-83[10]
Air/DMSODMSONot specifiedNot specifiedExcellent
Samarium TriflateAqueousMildNot specifiedGood[8]
L-proline (Microwave)Not specifiedNot specifiedNot specified45-99[11]

Table 2: Synthesis of Benzothiazole Derivatives via Condensation with β-Diketones

CatalystSolventTemperatureTimeYield (%)Reference
p-TsOH·H₂OAcetonitrile80 °C16 h86-89[9]
p-TsOH·H₂OSolvent-freeRoom Temp16 h>99 (for 2-methyl)[9]
Trifluoroacetic AcidAcetonitrileRoom TempNot specified>99 (for 2-methyl)[9]

Experimental Protocols

Protocol 1: Synthesis of Benzothiazole via Condensation of 2-Aminothiophenol with Formic Acid

This protocol describes a reliable method for the laboratory-scale synthesis of the parent benzothiazole.[12]

Materials and Reagents:

  • 2-Aminothiophenol (≥98%)

  • Formic Acid (≥95%)

  • Saturated Sodium Bicarbonate Solution

  • Diethyl Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminothiophenol (1.25 g, 10 mmol).

  • Reagent Addition: To the flask, add 15 mL of formic acid.

  • Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water.

  • Neutralization: Slowly add a saturated sodium bicarbonate solution to neutralize the mixture until effervescence ceases (pH ~7-8).

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain crude benzothiazole as a yellowish oil.

Protocol 2: Ultrasound-Assisted Synthesis of Benzothiazole Derivatives

This protocol offers an efficient and environmentally friendly method for synthesizing benzothiazole derivatives from 2-aminothiophenol and various benzaldehydes.[10]

Materials and Reagents:

  • 2-Aminothiophenol

  • Substituted Benzaldehyde

  • Hexane

  • Ethyl Acetate

  • Silica Gel

Procedure:

  • Reaction Setup: In a suitable vessel, add 2-aminothiophenol (3.00 mmol) and the desired benzaldehyde derivative (3.00 mmol).

  • Ultrasonic Irradiation: Irradiate the mixture using an ultrasonic probe for 20 minutes at room temperature.

  • Purification: The crude product is then purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent (typically a 9.5:0.5 v/v ratio, but may vary depending on the product).

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Low Benzothiazole Yield start Low or No Product Yield q1 Check Starting Material Quality (2-Aminothiophenol) start->q1 s1 Use Freshly Purified Starting Material q1->s1 Degraded q2 Review Reaction Conditions q1->q2 Pure s1->q2 s2 Optimize Temperature, Time, Solvent, and Catalyst q2->s2 Suboptimal q3 Investigate Cyclization/ Oxidation Step q2->q3 Optimal s2->q3 s3 Ensure Efficient Oxidant and Sufficient Reaction Time q3->s3 Inefficient end Improved Yield q3->end Efficient s3->end

Caption: A flowchart for troubleshooting low yield in benzothiazole synthesis.

SideReactionPrevention Preventing Common Side Reactions in Benzothiazole Synthesis start Observed Side Reactions issue1 Dark, Insoluble Byproducts (Polymerization) start->issue1 issue2 Higher MW Byproduct (Dimerization) start->issue2 issue3 Incomplete Cyclization (Benzothiazoline Intermediate) start->issue3 solution1a Use Inert Atmosphere (N2 or Ar) issue1->solution1a solution1b Control Reaction Temperature (Avoid Excessive Heat) issue1->solution1b solution2a Decrease Reactant Concentration issue2->solution2a solution2b Optimize Reaction Conditions to Favor Intramolecular Cyclization issue2->solution2b solution3 Ensure Sufficient Oxidant and Reaction Time issue3->solution3

Caption: A guide to preventing common side reactions during synthesis.

References

Technical Support Center: Troubleshooting Side Product Formation in 2-Aminobenzothiazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on common challenges encountered during the synthesis and derivatization of 2-aminobenzothiazole. Below, you will find troubleshooting guides in a question-and-answer format to address specific issues related to side product formation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Presence of Starting Materials and Intermediates in the Final Product

Q1: My final 2-aminobenzothiazole product is contaminated with aniline and/or phenylthiourea. How can I prevent this?

A1: The presence of aniline and phenylthiourea indicates an incomplete reaction. Phenylthiourea is a key intermediate in many syntheses of 2-aminobenzothiazole, formed from the reaction of aniline with a thiocyanate source. The subsequent cyclization of phenylthiourea yields the desired product. To minimize these impurities, consider the following:

  • Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). An increase in reaction time or temperature may be necessary, but be cautious as excessive heat can lead to degradation and other side products.

  • Stoichiometry of Reagents: Use an appropriate molar ratio of reactants. An excess of the cyclizing agent (e.g., bromine in the Hugerschoff reaction) may be required to drive the reaction to completion.

  • Purification: If these impurities persist, they can be removed through purification.

    • Recrystallization: 2-Aminobenzothiazole can be effectively purified by recrystallization from solvents such as ethanol, methanol, or a mixture of acetone and water.[1]

    • Column Chromatography: For more challenging separations, silica gel column chromatography is a reliable method.

Logical Workflow for Minimizing Starting Material Impurities

start Incomplete Reaction: Aniline/Phenylthiourea Impurities Detected check_conditions Review Reaction Parameters start->check_conditions optimize_time_temp Optimize Reaction Time and Temperature check_conditions->optimize_time_temp optimize_stoichiometry Adjust Reagent Stoichiometry check_conditions->optimize_stoichiometry monitor_tlc Monitor by TLC until Starting Material is Consumed optimize_time_temp->monitor_tlc optimize_stoichiometry->monitor_tlc purification Purify Crude Product monitor_tlc->purification recrystallization Recrystallization (e.g., Ethanol/Water) purification->recrystallization chromatography Column Chromatography (Silica Gel) purification->chromatography pure_product Pure 2-Aminobenzothiazole recrystallization->pure_product chromatography->pure_product

Caption: Troubleshooting workflow for aniline and phenylthiourea impurities.

Issue 2: Formation of Structurally Related Byproducts

Q2: I am observing the formation of 2-mercaptobenzothiazole as a side product. What causes this and how can I avoid it?

A2: The formation of 2-mercaptobenzothiazole (MBT) as a byproduct can occur under certain reaction conditions, particularly in syntheses involving aniline, carbon disulfide, and sulfur. The reaction pathway can be influenced by the nucleophilicity of the reacting species. An excess of hydrogen sulfide can favor the formation of MBT.

Troubleshooting Steps:

  • Control of Sulfur Species: Carefully control the amount and type of sulfur reagents.

  • Reaction Conditions: The choice of solvent, temperature, and pressure can influence the product distribution. In some industrial processes for MBT synthesis, high temperatures and pressures are employed.[2] Avoiding these extreme conditions where possible may reduce the formation of this byproduct.

  • Alternative Synthetic Routes: Consider synthetic routes that are less prone to the formation of MBT. For example, the reaction of 2-haloanilines with dithiocarbamates can provide a more direct route to 2-aminobenzothiazoles.[3]

Q3: My reaction is producing dialkylated 2-aminobenzothiazole derivatives. How can I favor monoalkylation?

A3: 2-Aminobenzothiazole has two potential sites for alkylation: the exocyclic amino group and the endocyclic nitrogen atom. Dialkylation can occur, especially with highly reactive alkylating agents.

Strategies to Promote Monoalkylation:

  • Choice of Alkylating Agent: Less reactive alkylating agents are less likely to lead to dialkylation.

  • Reaction Conditions:

    • Stoichiometry: Use a 1:1 molar ratio of 2-aminobenzothiazole to the alkylating agent.

    • Temperature: Lowering the reaction temperature can increase selectivity for monoalkylation.

  • Substituent Effects: Electron-withdrawing groups on the benzothiazole ring have been observed to disfavor dialkylation.[3]

  • Protecting Groups: In multi-step syntheses, protection of the amino group can be a viable strategy to ensure regioselective alkylation at another position, followed by deprotection.

Reaction Scheme: Mono- vs. Dialkylation

start 2-Aminobenzothiazole monoalkylation Monoalkylated Product start->monoalkylation Alkylation dialkylation Dialkylated Product monoalkylation->dialkylation Further Alkylation reactive_halide Highly Reactive Alkylating Agent (Excess) reactive_halide->dialkylation Favors less_reactive_halide Less Reactive Alkylating Agent (1 eq.) less_reactive_halide->monoalkylation Favors ewg Electron-Withdrawing Group on Ring ewg->monoalkylation Favors start 2-Aminobenzothiazole (Off-white solid) oxidized Oxidized Intermediates start->oxidized azo_dimer 2-Azobenzothiazoles (Colored Impurity) oxidized->azo_dimer polymeric Polymeric Byproducts (Colored Impurity) oxidized->polymeric conditions Air, Light conditions->oxidized

References

Technical Support Center: Stability of 2-Amino-4-ethoxybenzothiazole in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability issues of 2-Amino-4-ethoxybenzothiazole when stored in Dimethyl Sulfoxide (DMSO). The following information is curated to help you troubleshoot common problems and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to be stable in DMSO?

A1: Based on studies of structurally similar compounds, such as 2-aminothiazoles, there is a significant concern regarding the stability of this compound in DMSO at room temperature.[1] Chemical decomposition in DMSO stock solutions is a known issue that can lead to misleading results in biological screening campaigns.[1]

Q2: What are the potential degradation pathways for this compound in DMSO?

A2: While specific data for this compound is limited, related 2-aminothiazole compounds have been shown to undergo oxidation and dimerization in DMSO.[1] The slightly acidic and dipolar nature of DMSO can also promote tautomerization.[1] It is also known that DMSO can promote the oxidation of thiol groups, which could be relevant depending on the full structure and potential tautomers of the compound.[2]

Q3: What are the visible signs of degradation in my this compound DMSO stock solution?

A3: A common visual indicator of degradation is a change in the color of the stock solution from clear to dark.[3] However, the absence of a color change does not guarantee stability. Therefore, analytical monitoring is crucial.

Q4: How can the degradation of my compound in DMSO affect my experimental results?

A4: Degradation can lead to a decrease in the concentration of the active parent compound and the formation of new, potentially active or interfering species. This can result in a loss of biological activity, altered pharmacology, or non-reproducible experimental outcomes.[1] For instance, a fresh batch of a 2-aminothiazole compound showed a 17-fold reduction in activity against Plasmodium falciparum compared to an older, degraded sample stored in DMSO.[3]

Q5: What are the best practices for storing this compound in DMSO to minimize degradation?

A5: To minimize degradation, it is recommended to:

  • Use anhydrous DMSO: DMSO is hygroscopic, and the presence of water can facilitate hydrolysis.[3]

  • Store at low temperatures: Storage at -20°C or -80°C is common practice to slow down chemical reactions.[3]

  • Aliquot stock solutions: Prepare single-use aliquots to avoid multiple freeze-thaw cycles, which can introduce moisture and potentially accelerate degradation.[3]

  • Protect from light: While not always specified, it is a good general practice to store solutions in amber vials to prevent photodegradation.

  • Purge with inert gas: For sensitive compounds, purging the headspace of the vial with an inert gas like argon or nitrogen can help prevent oxidation.[3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or non-reproducible biological assay results. Degradation of the compound in the DMSO stock solution.Prepare a fresh stock solution of this compound in anhydrous DMSO. Analyze the purity of both the old and new stock solutions using HPLC or LC-MS.
Loss of compound activity over time. The compound is degrading during storage.Review your storage conditions. Implement the best practices for storage outlined in the FAQ section (e.g., low temperature, aliquoting, use of anhydrous DMSO).
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.Attempt to identify the degradation products using mass spectrometry (MS). This can provide insights into the degradation pathway and help in optimizing storage and handling conditions.
Color change observed in the DMSO stock solution. Significant chemical decomposition has likely occurred.Discard the stock solution and prepare a fresh one. Re-evaluate your storage procedures to prevent future occurrences.

Experimental Protocols

Protocol 1: Long-Term Stability Assessment of this compound in DMSO

This protocol outlines a method to assess the long-term stability of this compound in DMSO under various storage conditions.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Amber glass vials with screw caps

  • Volumetric flasks

  • Pipettes

  • HPLC or LC-MS system

  • Internal standard (a stable compound structurally unrelated to this compound)

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a sufficient amount of this compound powder.

    • Dissolve the powder in anhydrous DMSO in a volumetric flask to achieve a desired stock concentration (e.g., 10 mM).

    • Ensure complete dissolution by gentle vortexing or sonication.[3]

  • Aliquoting:

    • Aliquot the stock solution into single-use amber glass vials. The volume should be appropriate for a single set of experiments.[3]

    • (Optional) Purge the headspace of each vial with an inert gas before sealing.[3]

  • Storage Conditions:

    • Store the aliquots under different conditions to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).

  • Time Points:

    • Analyze the samples at predetermined time points (e.g., T=0, 1 week, 1 month, 3 months, 6 months, and 1 year).

  • Sample Analysis:

    • At each time point, retrieve one aliquot from each storage condition.

    • Allow the vial to equilibrate to room temperature before opening.

    • Prepare an analytical sample by diluting a known volume of the stock solution and a fixed concentration of the internal standard with the initial mobile phase of the analytical method.

    • Analyze the sample by a validated stability-indicating HPLC or LC-MS method. Inject each sample in triplicate.

  • Data Analysis:

    • Calculate the peak area of this compound relative to the internal standard.

    • Determine the percentage of the compound remaining at each time point compared to the initial (T=0) measurement.

    • Monitor the chromatograms for the appearance and increase of any new peaks, which would indicate degradation products.[3]

Protocol 2: Analytical Method for Stability Testing using HPLC-UV

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • A gradient of acetonitrile and water (both containing 0.1% formic acid) is a common starting point for method development. The specific gradient will need to be optimized for this compound.

Detection:

  • Set the UV detector to the wavelength of maximum absorbance (λmax) of this compound. If unknown, a UV scan should be performed.

Procedure:

  • Prepare the mobile phases and equilibrate the HPLC system.

  • Prepare the analytical samples as described in Protocol 1.

  • Inject a standard volume (e.g., 10 µL) of the sample onto the column.

  • Run the gradient method to separate the parent compound from potential degradation products.

  • Integrate the peak areas for the parent compound and any new peaks that appear over time.

Data Presentation

Table 1: Influence of Storage Conditions on Compound Stability in DMSO (Hypothetical Data)

Storage ConditionFactorGeneral Observation on StabilityReference
Temperature Elevated temperatures (e.g., 40°C)Accelerates degradation. Most compounds are stable for 15 weeks at 40°C in an accelerated study.[4]
Room TemperatureIncreased risk of degradation over time.[1]
Refrigerated (4°C)Generally improves stability compared to room temperature. 85% of compounds were found to be stable for 2 years.[5]
Frozen (-20°C / -80°C)Recommended for long-term storage to minimize degradation.[3]
Water Content Anhydrous DMSOMinimizes hydrolysis-related degradation.[3]
DMSO/water (90/10) mixture85% of compounds were stable over a 2-year period at 4°C.[5]
Freeze/Thaw Cycles Multiple cyclesCan introduce moisture and potentially impact stability, although one study showed no significant loss after 11 cycles for a diverse set of compounds.[4]
Container Material Glass vs. PolypropyleneNo significant difference in compound recovery was observed over 5 months at room temperature.[4]

Visualizations

Experimental_Workflow cluster_prep 1. Stock Solution Preparation cluster_storage 2. Storage cluster_analysis 3. Analysis at Time Points cluster_data 4. Data Interpretation A Weigh 2-Amino-4- ethoxybenzothiazole B Dissolve in Anhydrous DMSO A->B C Aliquot into Amber Vials B->C D Store at Different Conditions (-80°C, -20°C, 4°C, RT) C->D E Retrieve Aliquots at T=0, 1, 3, 6, 12 months D->E F Prepare Analytical Samples with Internal Standard E->F G Analyze by HPLC/LC-MS F->G H Calculate % Remaining of Parent Compound G->H I Identify Degradation Products H->I

Caption: Workflow for assessing the stability of this compound in DMSO.

Degradation_Pathways Parent This compound in DMSO Oxidation Oxidation Products Parent->Oxidation Oxidation Dimerization Dimerization Products Parent->Dimerization Dimerization Hydrolysis Hydrolysis Products (if water is present) Parent->Hydrolysis Hydrolysis

Caption: Potential degradation pathways of this compound in DMSO.

References

Technical Support Center: Troubleshooting Poor Solubility of Benzothiazole Derivatives in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the common challenge of poor solubility of benzothiazole derivatives during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: Why do many of my benzothiazole derivatives have poor aqueous solubility?

A1: The limited aqueous solubility of many benzothiazole derivatives is inherent to their chemical structure. The benzothiazole core is a bicyclic aromatic heterocycle, which imparts a significant degree of lipophilicity (hydrophobicity) and molecular rigidity. These characteristics lead to strong intermolecular interactions in the solid state, making it energetically unfavorable for the molecules to dissolve in water.[1][2] Many potent kinase inhibitors, a common application for benzothiazole derivatives, are designed to be hydrophobic to effectively bind to the ATP-binding pocket of their target kinases.[3][4]

Q2: What is the first and most crucial step to solubilize a new benzothiazole derivative for an assay?

A2: The initial and most critical step is to prepare a high-concentration stock solution in a suitable water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common first choice due to its excellent solvating power for a wide range of organic molecules.[3] From this concentrated stock, you can make serial dilutions into your aqueous experimental medium. It is vital to ensure the final concentration of the organic solvent in your assay is low enough to not impact the biological system, typically below 0.5% v/v.[3]

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What is happening and what can I do?

A3: This common issue is known as "precipitation upon dilution" or "crashing out." It occurs because the compound's concentration in the final aqueous solution exceeds its thermodynamic solubility limit in that medium.[3] The abrupt change in solvent polarity from a high-DMSO environment to a primarily aqueous one causes the compound to fall out of solution.[3] To mitigate this, you can try pre-diluting your DMSO stock in a series of intermediate dilutions with the assay buffer, rather than a single large dilution step.

Q4: How does pH affect the solubility of my benzothiazole derivatives?

A4: The solubility of many benzothiazole derivatives is highly pH-dependent, especially for those that are weakly basic compounds.[3] These molecules often contain ionizable functional groups. At a pH below their acid dissociation constant (pKa), these groups become protonated (ionized), which generally increases their interaction with water and enhances solubility. Conversely, at a pH above the pKa, the compound exists in its less soluble, unionized form.[3]

Q5: What are some advanced strategies if co-solvents and pH adjustments are not sufficient?

A5: If basic methods fail, you can explore several advanced formulation strategies:

  • Surfactants: Non-ionic surfactants like Tween® 20 or Pluronic® F-68 can be used to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the guest molecule and increasing its aqueous solubility.

  • Particle Size Reduction: Techniques like sonication or micronization can increase the surface area of the compound, which can lead to a faster dissolution rate.[5]

Troubleshooting Guide

Issue: Precipitate observed in assay wells

This is a critical issue that can lead to inaccurate and unreliable results. The following troubleshooting workflow can help identify the cause and find a solution.

Troubleshooting_Precipitation start Precipitate Observed in Assay check_conc Is the final concentration too high? start->check_conc reduce_conc Reduce final concentration check_conc->reduce_conc Yes check_dmso Is the final DMSO concentration > 0.5%? check_conc->check_dmso No end_good Problem Solved reduce_conc->end_good reduce_dmso Optimize dilution to lower DMSO % check_dmso->reduce_dmso Yes check_dilution Was a single-step dilution used? check_dmso->check_dilution No reduce_dmso->end_good serial_dilution Use serial dilutions check_dilution->serial_dilution Yes check_temp Is the aqueous buffer cold? check_dilution->check_temp No serial_dilution->end_good warm_buffer Pre-warm buffer to 37°C check_temp->warm_buffer Yes advanced_methods Consider advanced methods: - Surfactants - Cyclodextrins - pH optimization check_temp->advanced_methods No warm_buffer->end_good advanced_methods->end_good end_bad Consult Formulation Specialist advanced_methods->end_bad MTT_Assay_Workflow start Start: Lyophilized Compound stock_prep Prepare 10 mM stock in 100% DMSO start->stock_prep intermediate_dil Create intermediate dilution (e.g., 200 µM) in pre-warmed (37°C) cell culture medium stock_prep->intermediate_dil serial_dil_plate Perform serial dilutions in a separate 96-well plate using pre-warmed medium intermediate_dil->serial_dil_plate add_to_cells Add diluted compound to cells in 96-well plate serial_dil_plate->add_to_cells incubate Incubate for desired time (e.g., 48 hours) add_to_cells->incubate add_mtt Add MTT reagent and incubate (e.g., 4 hours) incubate->add_mtt solubilize Add solubilization solution (e.g., DMSO) add_mtt->solubilize read_plate Read absorbance at 570 nm solubilize->read_plate end End: Analyze Data read_plate->end EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Benzothiazole Inhibitor Inhibitor->EGFR Inhibition PI3K_Akt_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 PI3K->PIP2 phosphorylates Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Benzothiazole Inhibitor Inhibitor->PI3K Inhibition

References

Technical Support Center: Overcoming Bacterial Resistance with 2-Aminobenzothiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 2-aminobenzothiazole analogs to overcome bacterial resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for 2-aminobenzothiazole analogs against resistant bacteria?

A1: Several studies indicate that 2-aminobenzothiazole derivatives primarily exert their antibacterial effects by inhibiting DNA gyrase, a crucial enzyme for bacterial DNA replication.[1] This inhibition disrupts DNA synthesis, ultimately leading to bacterial cell death.[1] This mechanism is shared with fluoroquinolone antibiotics.[1] Another potential target for these compounds is the two-component systems, which are key signal transduction pathways in bacteria that regulate virulence, metabolism, and antibiotic resistance.[2][3]

Q2: Which bacterial strains are susceptible to 2-aminobenzothiazole analogs?

A2: Novel 2-aminobenzothiazole derivatives have demonstrated significant antibacterial activity against a range of both Gram-positive and Gram-negative bacteria.[1] Specific examples include ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are known for their multidrug resistance.[4] Some analogs have shown particular potency against strains like Staphylococcus aureus (including MRSA), Bacillus subtilis, and Escherichia coli.[5][6][7]

Q3: How does the activity of 2-aminobenzothiazole analogs compare to standard antibiotics?

A3: In some cases, the efficacy of 2-aminobenzothiazole derivatives has surpassed that of conventional antibiotics such as Ciprofloxacin, Ampicillin, and Norfloxacin when evaluated using metrics like Minimum Inhibitory Concentration (MIC) and zone of inhibition.[1]

Q4: What are the key structural features of 2-aminobenzothiazole analogs that influence their antibacterial activity?

A4: Structure-activity relationship (SAR) studies have shown that modifications at the six-position of the 2-aminobenzothiazole scaffold can produce highly active compounds.[2] Additionally, substitutions at the C5 position of the benzothiazole ring can modify the physicochemical properties and enhance the inhibitory potency and antibacterial spectrum of the compounds.[4]

Troubleshooting Guides

This section addresses common issues encountered during the experimental evaluation of 2-aminobenzothiazole analogs.

Problem Possible Cause(s) Recommended Solution(s)
No or low antibacterial activity observed. 1. Compound insolubility: The 2-aminobenzothiazole analog may not be fully dissolved in the test medium. 2. Incorrect concentration: The concentration of the compound may be too low to inhibit bacterial growth. 3. Inactive analog: The specific synthesized analog may not possess antibacterial activity. 4. Resistant bacterial strain: The chosen bacterial strain may be inherently resistant to the compound's mechanism of action.1. Ensure the compound is fully dissolved. Use a suitable solvent like DMSO for the stock solution and ensure the final concentration in the assay does not exceed a non-toxic level.[1] 2. Perform a dose-response experiment with a wider range of concentrations. 3. Verify the structure and purity of the synthesized compound using spectroscopic methods (NMR, Mass Spectrometry).[8] 4. Test the compound against a panel of different bacterial strains, including known susceptible strains as positive controls.
High variability in MIC results. 1. Inconsistent inoculum size: The number of bacteria used in each well of the microtiter plate is not uniform. 2. Improper serial dilutions: Errors in the preparation of the serial dilutions of the compound. 3. Contamination: Contamination of the bacterial culture or the test wells.1. Standardize the bacterial inoculum to a 0.5 McFarland standard to ensure a consistent cell density (approximately 1-2 x 10⁸ CFU/mL).[9] 2. Use calibrated pipettes and ensure proper mixing at each dilution step. Prepare fresh dilutions for each experiment. 3. Use aseptic techniques throughout the experimental setup. Include a negative control (broth only) to check for contamination.[9]
Precipitation of the compound in the assay medium. 1. Poor aqueous solubility: The compound has low solubility in the aqueous-based broth medium. 2. High compound concentration: The concentration used exceeds the solubility limit of the compound in the assay medium.1. Increase the concentration of the co-solvent (e.g., DMSO) in the final assay medium, ensuring it remains at a non-inhibitory level for the bacteria. 2. Determine the maximum solubility of the compound in the assay medium before performing the MIC assay.
Inconsistent zones of inhibition in agar well diffusion assays. 1. Uneven spreading of bacteria: The bacterial lawn is not uniform across the agar plate. 2. Inconsistent well size: The wells cut into the agar are not of a uniform diameter. 3. Variable amount of compound added: The volume of the compound solution added to each well is not consistent.1. Ensure the bacterial inoculum is spread evenly over the entire surface of the agar plate using a sterile swab.[9] 2. Use a sterile cork borer to create wells of a consistent diameter (e.g., 6 to 8 mm).[9] 3. Add a precise and consistent volume of the compound solution to each well.[9]

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of Selected 2-Aminobenzothiazole Analogs

Compound IDBacterial StrainMIC (µg/mL)Reference
Compound AS. aureus< 0.03[4]
Compound DS. aureus (MRSA)< 0.03[4]
Compound EE. coli4-16[4]
Compound EA. baumannii4-16[4]
Compound 2dE. faecalis8[7]
Compound 2dS. aureus8[7]
A33Gram-positive bacteria0.5-4[10]

Table 2: In Vitro IC₅₀ Values of 2-Aminobenzothiazole-Based Inhibitors

CompoundTarget/AssayIC₅₀ (µM)Reference
Rilu-1HK853 in vitro7.15[2]
Rilu-2HK853 in vitro1.21[2]
C-14HK853 in vitro2.28[2]
C-18HK853 in vitro21.0[2]
Compound ADNA gyrase< 10 nM[4]
Compound ATopo IV95 nM[4]
Compound DTopo IV293 nM[4]
Compound ETopo IV210 nM[4]

Experimental Protocols

1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9]

  • Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), 2-aminobenzothiazole derivatives, bacterial strains, sterile saline (0.85%), 0.5 McFarland turbidity standard, pipettes, and sterile tips.[9]

  • Procedure:

    • Preparation of Test Compounds: Prepare a stock solution of each 2-aminobenzothiazole derivative in a suitable solvent (e.g., DMSO).[1]

    • Preparation of Microtiter Plates: Add 100 µL of sterile MHB to all wells of a 96-well plate. Add 100 µL of the test compound stock solution to the first well of each row and perform two-fold serial dilutions across the plate.[9]

    • Preparation of Inoculum: From a pure overnight culture, suspend 3-4 colonies in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[9] Dilute this suspension to the final required concentration.

    • Inoculation: Inoculate each well with the standardized bacterial suspension.

    • Controls: Include a growth control (inoculum without any compound) and a solvent control.[9]

    • Incubation: Incubate the plates at 37°C for 18-24 hours.[9]

    • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]

2. Agar Well Diffusion Method

This method is a preliminary test to screen for antimicrobial activity.[9]

  • Materials: Nutrient agar plates, bacterial culture, sterile swabs, sterile cork borer, 2-aminobenzothiazole derivative solutions.[1]

  • Procedure:

    • Preparation of Agar Plates: Pour nutrient agar medium into sterile Petri plates and allow it to solidify.[1]

    • Inoculation of Agar Plates: Uniformly spread a standardized inoculum of the test microorganism over the surface of the agar plate using a sterile swab.[9]

    • Creating Wells: Aseptically punch wells of 6 to 8 mm in diameter into the agar plate with a sterile cork borer.[9]

    • Adding Test Compounds: Add a specific volume (e.g., 100 µL) of the 2-aminobenzothiazole derivative solution into each well.[9]

    • Incubation: Incubate the plates at 37°C for 18-24 hours.[9]

    • Reading Results: Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.[9]

Mandatory Visualizations

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA_Replication DNA Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to DNA_Gyrase DNA Gyrase DNA_Gyrase->DNA_Replication Essential for 2_ABT 2-Aminobenzothiazole Analog 2_ABT->DNA_Gyrase Inhibits

Caption: DNA gyrase inhibition by 2-aminobenzothiazole analogs.

Two_Component_System_Inhibition Signal External Signal HK Sensor Histidine Kinase (HK) (CA Domain) Signal->HK Activates RR Response Regulator (RR) HK->RR Phosphorylates Gene_Expression Virulence Gene Expression RR->Gene_Expression Regulates 2_ABT 2-Aminobenzothiazole Analog 2_ABT->HK Inhibits CA Domain

Caption: Inhibition of bacterial two-component signaling.

MIC_Workflow Start Start Prepare_Stock Prepare Compound Stock Solution Start->Prepare_Stock Serial_Dilute Perform 2-fold Serial Dilutions in 96-well Plate Prepare_Stock->Serial_Dilute Inoculate Inoculate Wells Serial_Dilute->Inoculate Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Prepare_Inoculum->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Experimental workflow for MIC determination.

References

Technical Support Center: Enhancing the Potency of 2-Amino-4-ethoxybenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with 2-Amino-4-ethoxybenzothiazole derivatives.

Troubleshooting Guide & FAQs

This guide addresses common issues encountered during the synthesis, purification, and biological evaluation of this compound derivatives.

Synthesis and Optimization

Question: My reaction yield for the benzothiazole synthesis is consistently low. What are the common causes?

Answer: Low yields in benzothiazole synthesis are a frequent issue and can stem from several factors:

  • Poor Quality of Starting Materials: The common precursor, 2-aminothiophenol, is highly susceptible to oxidation, which forms a disulfide dimer (2,2'-dithiobis(aniline)).[1] This impurity appears as a yellow precipitate and will not participate in the desired reaction. Always use fresh or properly stored 2-aminothiophenol.

  • Inefficient Cyclization and Oxidation: The synthesis involves the cyclization to form a benzothiazoline intermediate, followed by oxidation to the aromatic benzothiazole.[1] If the oxidation step is inefficient, the reaction can stall, leading to low yields of the final product.[1] Consider using a stronger oxidizing agent or optimizing the reaction time and temperature.

  • Reaction Conditions: The choice of solvent, catalyst, and temperature is critical. Some modern approaches use catalysts like samarium triflate in aqueous media or palladium/carbon (Pd/C) under mild conditions to improve yields and efficiency.[2]

Question: I'm struggling with the purification of my final compound. What can I do?

Answer: Purification challenges often arise from byproducts or the physicochemical properties of the derivative itself.

  • Precipitation/Recrystallization: If the product precipitates out of the reaction mixture, it can be collected by vacuum filtration.[1] If it remains in solution, try adding a non-solvent like cold water or hexane to induce precipitation.[1] Recrystallization from a suitable solvent, such as ethanol, is a common and effective method for improving purity.[1]

  • Chromatography: Column chromatography is a standard purification technique. However, be aware that some basic benzothiazole derivatives can degrade on silica gel columns.[1] Using a different stationary phase or neutralizing the silica gel with a small amount of base (e.g., triethylamine in the eluent) can mitigate this issue.

Potency and Biological Assays

Question: My derivative shows high potency in biochemical assays but is much less effective in cell-based assays. What could be the reason?

Answer: This discrepancy is common and can be attributed to several factors related to the cellular environment:[3]

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.[3] Understanding the physicochemical properties of your derivative, such as lipophilicity (LogP), can help diagnose this issue.[3]

  • Cellular Efflux Pumps: The derivative could be a substrate for efflux pumps like P-glycoprotein, which actively transport it out of the cell, preventing it from reaching an effective concentration.[3]

  • Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.

  • High ATP Concentration: In kinase inhibitor assays, the high intracellular concentration of ATP (~1-10 mM) can outcompete ATP-competitive inhibitors, leading to a significant drop in potency compared to biochemical assays where ATP concentrations are often lower.[4]

Question: I am observing high variability in my IC50 values between experiments. What should I check?

Answer: Inconsistent IC50 values often point to experimental variability. Key factors to control include:

  • Cell Line Stability: Use low-passage number cells and regularly verify the cell line's identity to avoid issues with heterogeneity or instability.[3]

  • Reagent Quality: Prepare fresh buffers and inhibitor stock solutions.[3] Ensure all reagents are within their expiration dates. Contaminated media or buffers can significantly impact results.[3]

  • Consistent Experimental Conditions: Maintain consistency in cell density, inhibitor concentrations, incubation times, and solvent (e.g., DMSO) concentrations across all experiments.[3]

Question: How can I confirm that the observed cellular effect of my inhibitor is due to on-target activity?

Answer: Differentiating on-target from off-target effects is crucial. Several strategies can be employed:

  • Rescue Experiments: If possible, express a mutated form of the target protein that is resistant to the inhibitor.[3] If the inhibitor's effect is on-target, this resistant version should "rescue" the cells from the inhibitor's effects.[3]

  • Western Blotting: Use techniques like Western blotting to confirm that the inhibitor is engaging its target in the cell, for example, by measuring the phosphorylation status of the target kinase or its downstream substrates.[3]

Strategies for Potency Enhancement

Structure-Activity Relationship (SAR) Insights

Question: Which positions on the this compound scaffold are most critical for modification to enhance potency?

Answer: The benzothiazole ring has several active sites for substitution. Strategic modification at these positions can significantly impact biological activity.[5]

  • Position 2 (-NH2 group): The 2-amino group is highly reactive and a key site for functionalization.[6][7] Acylation or reaction with isothiocyanates to form thiourea derivatives are common strategies to explore SAR and modulate potency.[8][9]

  • Position 6: The position of the ethoxy group in the parent scaffold is often a site for modification. Altering substituents here can influence potency. For example, replacing -H with -OH, -OCH3, or -CH3 at the 6-position has been shown to boost the potency of some benzothiazole compounds.[5]

  • Position 5: Substitution at the 5th position with atoms like -Cl and -F can also increase the potency of the compound.[5]

Question: What types of functional groups are commonly introduced to improve activity?

Answer: The introduction of specific functional groups can enhance target binding, improve pharmacokinetic properties, and increase potency.[10][11]

  • Hydrogen-Bonding Groups: The presence of heteroatoms (N, S, O) in the heterocyclic structure allows for hydrogen-bond interactions with target enzymes or receptors, which can enhance binding affinity.[12]

  • Lipophilic Groups: Adding lipophilic groups can improve cell membrane permeability, which is crucial for reaching intracellular targets.[5]

  • Halogens: Introducing halogens like fluorine or chlorine can alter electronic properties and improve binding affinity.[13]

Data Presentation: Comparative Potency

Summarizing quantitative data in a clear format is essential for comparing the potency of different derivatives.

Compound IDModification on 2-Amino PositionTarget KinaseIC50 (nM)[14]
AEB-001 (Parent) -Hp60v-src85.2
AEB-002 -C(O)CH3 (Acetyl)p60v-src60.5
AEB-003 -C(O)Ph (Benzoyl)p60v-src25.1
AEB-004 -C(S)NH-Butyl (Thiourea)p60v-src15.8
Dasatinib (Control) N/Ap60v-src0.5[14]
Staurosporine (Control) N/Ap60v-src6.0[14]

Table 1: Hypothetical IC50 values for a series of this compound (AEB) derivatives against p60v-src kinase, compared to standard inhibitors. Lower IC50 values indicate higher potency.

Experimental Protocols

Protocol 4.1: General Synthesis of a 2-Amino-N-substituted-4-ethoxybenzothiazole Derivative

This protocol describes a general method for acylating the 2-amino group, a common strategy for creating derivatives.

Materials:

  • This compound

  • Desired acyl chloride (e.g., benzoyl chloride)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Triethylamine, Pyridine)

  • Stir plate and magnetic stir bar

  • Round-bottom flask and condenser

  • Standard work-up and purification equipment

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in the anhydrous solvent.

  • Base Addition: Add the base (1.2 mmol) to the stirred solution at room temperature.

  • Reagent Addition: Slowly add the acyl chloride (1.1 mmol) dropwise to the mixture. An exothermic reaction may occur.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or under gentle reflux. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into a beaker of ice-cold water to quench the reaction.

  • Isolation: Collect the precipitated solid product by vacuum filtration. If no precipitate forms, perform a liquid-liquid extraction using an appropriate organic solvent.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[1]

Protocol 4.2: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol outlines a standard method for determining the IC50 value of an inhibitor against a target kinase.[15]

Materials:

  • Purified recombinant kinase and its specific substrate

  • Derivative stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA)

  • [γ-³³P]ATP (radiolabeled ATP)

  • Unlabeled ATP solution

  • 96-well or 384-well plates

  • Phosphocellulose filter plates and scintillation counter

Procedure:

  • Prepare Serial Dilutions: Prepare a 10-point, 3-fold serial dilution of the derivative in DMSO, starting from a high concentration (e.g., 100 µM).[15]

  • Assay Plate Setup: In the wells of a microplate, add the kinase, its specific substrate, and the diluted derivative. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Initiate Reaction: Start the kinase reaction by adding a mix of [γ-³³P]ATP and unlabeled ATP. The concentration of unlabeled ATP should ideally be close to the Kₘ value for the specific kinase to ensure data comparability.[16]

  • Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

  • Stop Reaction & Capture: Stop the reaction and spot the mixture onto a phosphocellulose filter plate, which captures the radiolabeled substrate.

  • Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

  • Quantification: Dry the plate and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 4.3: Cell-Based Potency Assay (MTT/CellTiter-Glo)

This workflow outlines key steps for assessing the effect of a derivative on the viability of a cancer cell line.

Materials:

  • Target cancer cell line

  • Cell culture medium and supplements

  • Derivative stock solution (e.g., 10 mM in DMSO)

  • 96-well clear or opaque plates (depending on assay)

  • Viability reagent (e.g., MTT or CellTiter-Glo®)

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the derivative. Include vehicle controls (DMSO only) and untreated controls.[3]

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Measurement: Add the viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: After a short incubation with the reagent, measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the logarithm of the derivative concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Visualizations

Reactants 2-Aminothiophenol + Aldehyde/Carboxylic Acid Reaction Cyclization & Oxidation Reaction Reactants->Reaction Add Catalyst/ Heat Crude Crude Product Mixture Reaction->Crude Purification Purification Step Crude->Purification Purification_Choice Purification->Purification_Choice Final Pure Benzothiazole Derivative Recrystallization Recrystallization Purification_Choice->Recrystallization Chromatography Column Chromatography Purification_Choice->Chromatography Recrystallization->Final Chromatography->Final

Caption: High-level workflow for the synthesis and purification of benzothiazole derivatives.

Start Problem: High Biochemical Potency, Low Cellular Potency Permeability Assess Physicochemical Properties (LogP, PSA) Start->Permeability Step 1 Efflux Is it a known efflux pump substrate? Permeability->Efflux Properties OK? Solution_Perm Solution: Modify structure to increase lipophilicity or reduce H-bonds Permeability->Solution_Perm Properties Poor? Metabolism Incubate with liver microsomes Efflux->Metabolism No Efflux_Inhibitor Test potency with an efflux pump inhibitor Efflux->Efflux_Inhibitor Yes Metabolism->Start Re-evaluate Target Solution_Metabolism Solution: Block metabolic 'hotspots' (e.g., with Fluorine) Metabolism->Solution_Metabolism High Turnover Potency_Restored Potency Restored? Efflux_Inhibitor->Potency_Restored Solution_Efflux Solution: Modify structure to avoid pump recognition Potency_Restored->Metabolism No Potency_Restored->Solution_Efflux Yes

Caption: Troubleshooting logic for discrepancies between biochemical and cellular assay results.

ATP ATP Kinase Target Kinase ATP->Kinase ADP ADP Kinase->ADP PhosphoSubstrate Phosphorylated Substrate (Active) Kinase->PhosphoSubstrate Phosphorylation Blocked X Substrate Substrate (Inactive) Substrate->Kinase Inhibitor 2-Amino-4-ethoxy- benzothiazole Derivative Inhibitor->Kinase Pathway Downstream Signaling PhosphoSubstrate->Pathway Blocked->PhosphoSubstrate

Caption: Mechanism of action for a competitive kinase inhibitor targeting a signaling pathway.

References

Technical Support Center: Minimizing Cytotoxicity of 2-Aminobenzothiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-aminobenzothiazole compounds. Our goal is to help you anticipate and resolve common issues encountered during your experiments to minimize cytotoxicity and obtain reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of 2-aminobenzothiazole-induced cytotoxicity?

A1: The cytotoxicity of 2-aminobenzothiazole derivatives can be mediated through various mechanisms, which are often dependent on the specific substitutions on the benzothiazole core and the cell type being studied. Key mechanisms include:

  • Inhibition of Protein Kinases: Many 2-aminobenzothiazole compounds are designed as kinase inhibitors. Their cytotoxic effects can stem from the inhibition of critical signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR, EGFR, and VEGFR-2 pathways.[1][2][3]

  • Induction of Apoptosis: Several derivatives have been shown to induce programmed cell death (apoptosis). This can be triggered by various upstream events, including DNA damage, increased reactive oxygen species (ROS) production, and disruption of mitochondrial function.[1][4]

  • Cell Cycle Arrest: Some compounds can cause cell cycle arrest at different phases (e.g., G2/M phase), preventing cancer cells from dividing and leading to cell death.[1]

  • Off-Target Effects: Like any bioactive molecule, 2-aminobenzothiazole derivatives can have off-target effects that contribute to their cytotoxicity. These can be difficult to predict and may vary between compounds.

Q2: How can I reduce the cytotoxicity of my 2-aminobenzothiazole compound in non-cancerous cells?

A2: Selectively targeting cancer cells while minimizing toxicity to normal cells is a primary goal in drug development. Here are a few strategies:

  • Structure-Activity Relationship (SAR) Guided Optimization: Modifying the chemical structure of your compound can significantly alter its cytotoxicity profile. For instance, the addition or modification of certain functional groups can enhance selectivity for cancer cells.[1] For example, some studies have shown that specific substitutions on the benzothiazole ring can lead to lower cytotoxicity in normal cell lines like PBMCs and fibroblasts.[1]

  • Targeted Drug Delivery: Encapsulating the compound in nanoparticles or conjugating it to a cancer-cell-specific ligand can help concentrate the drug at the tumor site, thereby reducing systemic toxicity.

  • Dose Optimization: Carefully titrating the concentration of your compound is crucial. The goal is to find a therapeutic window where the compound is effective against cancer cells but has minimal impact on normal cells.

Q3: My 2-aminobenzothiazole compound is showing poor solubility in my cell culture medium. What can I do?

A3: Poor aqueous solubility is a common issue with small molecule inhibitors. Here are some troubleshooting steps:

  • Use of Co-solvents: Prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol.[5] This stock can then be diluted into your aqueous experimental medium. It is critical to ensure the final concentration of the organic solvent is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • pH Adjustment: The amino group on the benzothiazole ring can be protonated at an acidic pH, which may enhance aqueous solubility.[5] However, be cautious as extreme pH can also affect compound stability and cellular health.

  • Salt Formation: If possible, using a salt form of your compound (e.g., hydrochloride or hydrobromide) can improve its solubility in aqueous solutions.[5]

Q4: I am observing inconsistent results in my cytotoxicity assays. What could be the cause?

A4: Inconsistent results can arise from several factors related to both the compound and the experimental procedure.

  • Compound Stability: 2-Aminobenzothiazole derivatives can be susceptible to degradation, especially when exposed to light, high temperatures, or strong oxidizing agents.[5] A color change in your compound stock may indicate degradation.[5] It is advisable to store compounds in a cool, dark, and dry place.[5]

  • Experimental Variability: Inconsistencies in cell seeding density, incubation times, and reagent preparation can all contribute to variable results. Refer to the detailed experimental protocols and troubleshooting guides below to minimize these sources of error.

  • Cell Line Health: Ensure your cells are healthy, in the logarithmic growth phase, and free from contamination.

Troubleshooting Guides

General Cytotoxicity Assay Troubleshooting

This guide addresses common issues encountered during standard cytotoxicity assays like MTT, LDH, and Annexin V/PI staining.

Problem Possible Cause(s) Recommended Solution(s)
High background in control wells (MTT/LDH) Contamination of media or reagents. High cell seeding density. Inherent LDH activity in serum (for LDH assay).Use fresh, sterile media and reagents. Optimize cell seeding density. Reduce serum concentration in the assay medium (1-5%).
High variability between replicate wells Uneven cell seeding. Pipetting errors. Edge effects in the microplate.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and proper technique. Avoid using the outer wells of the plate or fill them with sterile PBS.
No dose-dependent cytotoxicity observed Compound concentration range is too high or too low. Compound has precipitated out of solution. Compound is not cytotoxic to the chosen cell line.Test a wider range of concentrations, including lower and higher doses. Visually inspect the wells for any signs of precipitation. Confirm the compound's activity in a different cell line or with an alternative assay.
Unexpectedly high cytotoxicity in vehicle control Solvent (e.g., DMSO) concentration is too high. The solvent itself is toxic to the cells.Ensure the final solvent concentration is within a safe range (e.g., <0.5% for DMSO). Test different solvents or lower the concentration.
Troubleshooting for 2-Aminobenzothiazole Compounds

This guide focuses on issues specific to working with 2-aminobenzothiazole derivatives.

Problem Possible Cause(s) Recommended Solution(s)
Compound appears to have low potency or is inactive Poor solubility in the assay medium, leading to a lower effective concentration. Degradation of the compound over time or due to experimental conditions.Confirm solubility and consider using a different solvent system or formulation. Check for color changes in the stock solution. Run a fresh stock and consider performing stability studies.
High cytotoxicity in normal cell lines The compound has a narrow therapeutic window. Off-target effects are significant.Perform a more detailed dose-response analysis to identify a narrower effective concentration range. Consider structural modifications to improve selectivity. Investigate potential off-target interactions.
Results are not reproducible between experiments The compound is unstable in the cell culture medium over the incubation period. Photodegradation of the compound.Assess the stability of the compound in the medium over time using analytical methods like HPLC. Protect the compound and experimental plates from light.

Quantitative Data

The following table summarizes the in vitro cytotoxic activity (IC50 in µM) of selected 2-aminobenzothiazole derivatives against various human cancer cell lines. Lower IC50 values indicate higher potency.

Compound/Derivative SeriesTarget/Mechanism of ActionMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT-116 (Colon Cancer)Other Cell LinesReference(s)
Series 1 PI3K/mTOR Inhibition1.8 - 7.23.9 - 10.57.44 - 9.99[6]
Compound 20 VEGFR-2 Inhibition8.27-7.44HepG2: 9.99[1]
Compound 13 EGFR Inhibition-9.626.43A375 (Melanoma): 8.07[1]
Compound 24 FAK Inhibition-39.33-C6 (Glioma): 4.63[1]
Compound 40 CDK2 Inhibition3.173.55-Hep3B (Liver): 4.32[1]
Compounds 14-18 EGFR Inhibition0.315 - 2.660.315 - 2.660.315 - 2.66PC3, MDA-MB-231[1]
OMS5 & OMS14 PI3Kδ Inhibition22.13 - 28.1434.21 - 61.03-[2][3][7][8]
Compound 8i PI3Kα Inhibition6.34--[8]
PB11 PI3K/Akt Inhibition---U87 (Glioblastoma): <0.05, HeLa (Cervical): <0.05[4]
Thiourea Derivatives (IVe, IVf, IVh) DNA Damage15 - 30--EAC: 10 - 24, HeLa: 33 - 48
Doxorubicin (Standard Drug) Topoisomerase II Inhibitor~0.9~1.2~0.5 - 1.0[6]
Cisplatin (Standard Drug) DNA Cross-linking Agent~3.1~2.5~1.8[6]

Note: IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 2-Aminobenzothiazole derivative stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 2-aminobenzothiazole compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Flow cytometer

  • Annexin V-FITC/PI staining kit

  • 1X Binding Buffer

  • Phosphate-buffered saline (PBS)

  • Test compound

Procedure:

  • Cell Treatment: Treat cells with the 2-aminobenzothiazole compound for the desired duration.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash them with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Analysis: Analyze the flow cytometry data to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation compound_treatment Compound Treatment (Serial Dilutions) compound_prep->compound_treatment cell_seeding->compound_treatment incubation Incubation (24-72 hours) compound_treatment->incubation cytotoxicity_assay Cytotoxicity Assay (e.g., MTT, LDH) incubation->cytotoxicity_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) incubation->apoptosis_assay data_acquisition Data Acquisition cytotoxicity_assay->data_acquisition apoptosis_assay->data_acquisition ic50_calculation IC50 Calculation data_acquisition->ic50_calculation

Experimental workflow for assessing compound cytotoxicity.

pi3k_akt_pathway compound 2-Aminobenzothiazole Derivative rtk Receptor Tyrosine Kinase (RTK) compound->rtk Inhibition pi3k PI3K compound->pi3k Inhibition rtk->pi3k pip3 PIP3 pi3k->pip3 pip2 PIP2 pip2->pip3 Conversion akt Akt pip3->akt mtor mTOR akt->mtor bad Bad akt->bad Inhibition proliferation Cell Proliferation & Survival mtor->proliferation caspase9 Caspase-9 bad->caspase9 apoptosis Apoptosis caspase9->apoptosis

Inhibition of the PI3K/Akt signaling pathway by 2-aminobenzothiazole derivatives.

troubleshooting_logic start Inconsistent or Unexpected Cytotoxicity Results check_compound Check Compound Properties start->check_compound check_assay Check Assay Parameters start->check_assay check_cells Check Cell Health start->check_cells solubility Poor Solubility? check_compound->solubility Yes stability Degradation? check_compound->stability No concentration Concentration Range? check_assay->concentration Yes controls Controls OK? check_assay->controls No contamination Contamination? check_cells->contamination Yes viability Low Viability? check_cells->viability No solve_solubility Adjust Solvent/pH solubility->solve_solubility solve_stability Use Fresh Stock, Store Properly stability->solve_stability solve_concentration Widen Concentration Range concentration->solve_concentration variability High Variability? controls->variability No solve_controls Prepare Fresh Reagents controls->solve_controls Yes solve_variability Optimize Seeding & Pipetting variability->solve_variability solve_contamination Use Fresh Cells, Check Aseptic Technique contamination->solve_contamination solve_viability Use Cells in Logarithmic Growth Phase viability->solve_viability

Troubleshooting logic for unexpected cytotoxicity results.

References

Column chromatography techniques for purifying benzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying benzothiazoles using column chromatography. Find answers to frequently asked questions and troubleshoot common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying benzothiazoles by column chromatography?

A1: The most frequently used stationary phase for the column chromatography of benzothiazole derivatives is silica gel.[1]

Q2: How do I select an appropriate mobile phase (solvent system) for my benzothiazole compound?

A2: The ideal mobile phase is typically a combination of a non-polar solvent and a more polar solvent.[1] Common choices include mixtures of hexane/ethyl acetate or dichloromethane/methanol.[2][3] The selection process should begin with Thin-Layer Chromatography (TLC) to determine the solvent system that provides the best separation of your target compound from impurities.[1] For thiazole derivatives, you can start by testing mixtures of hexane with acetone or methanol.[4]

Q3: What is a good starting point for the solvent system polarity?

A3: A general guideline for starting solvent systems based on compound polarity is:

  • Non-polar compounds: 5% ethyl acetate/hexane, 5% ether/hexane, or 100% hexane.[2]

  • Compounds of intermediate polarity: 10-50% ethyl acetate/hexane.[2]

  • Polar compounds: 100% ethyl acetate or 5% methanol/dichloromethane.[2]

Q4: What are the alternatives to column chromatography for purifying benzothiazoles?

A4: Besides column chromatography, recrystallization is a highly effective method for purifying solid benzothiazole compounds.[1] For analytical purposes, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are also employed.[5][6]

Q5: Can I use a gradient elution for my benzothiazole purification?

A5: Yes, a gradient elution, where the polarity of the mobile phase is gradually increased, can be very effective, especially for separating compounds with different polarities.[5]

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography of benzothiazoles.

Problem Possible Cause(s) Solution(s)
Low Yield/Recovery - Compound may be unstable on silica gel.- Inappropriate solvent system leading to poor elution.- The compound is highly polar and strongly adsorbed to the silica.- Test the stability of your compound on a silica TLC plate before running the column.- Optimize the solvent system using TLC to ensure your compound has an appropriate Rf value (typically 0.2-0.4).- For very polar compounds, consider using a more polar solvent system, such as methanol in dichloromethane. Adding a small amount of ammonia to the mobile phase can help with the elution of basic compounds like some amines.[2]
Poor Separation - Inappropriate solvent system.- Column was overloaded with the crude sample.- The column was not packed properly, leading to channeling.- Re-evaluate your solvent system with TLC to maximize the difference in Rf values between your product and impurities.- Use an appropriate amount of silica gel for the amount of sample you are purifying (a general rule of thumb is a 30:1 to 100:1 ratio of silica to crude material by weight).- Ensure the column is packed uniformly without any air bubbles or cracks.
Compound Won't Elute - The solvent system is not polar enough.- The compound has decomposed on the column.- Gradually increase the polarity of your eluent. For very polar compounds, a system containing methanol may be necessary.[2]- If decomposition is suspected, you may need to try a different stationary phase, such as alumina, or deactivate the silica gel.
Streaking on TLC/Column - The compound is acidic or basic.- The sample is not fully dissolved in the mobile phase.- For acidic compounds, a small amount of acetic acid can be added to the eluent. For basic compounds, triethylamine can be added.[2]- Ensure your compound is fully soluble in the solvent system used for elution.

Data Presentation

The following tables summarize typical conditions and recovery data for benzothiazole purification and related techniques.

Table 1: Typical Column Chromatography Conditions for 2-Aminobenzothiazole Analogs

Stationary Phase Eluent System Compound Class Reference
Silica Gel Ethyl Acetate/Petroleum Ether 4-aminophenylmethanol [5]
Silica Gel Dichloromethane/Methanol Substituted 2-aminobenzothiazoles [5]

| Silica Gel | Hexane/Ethyl Acetate | General benzothiazole derivatives |[1] |

Table 2: Reported Recovery Rates for Benzothiazoles Using Various Extraction Methods

Method Analyte(s) Sample Matrix Recovery Rate Reference
Solid-Phase Extraction (SPE) Benzothiazole Derivatives Sewage Sludge >80% [7]
Solid-Phase Extraction (SPE) 2-aminobenzothiazole Environmental Water 62-69% [8]
Ultrasound-Assisted Liquid-Phase Microextraction Benzotriazole and Benzothiazole Derivatives Tea Beverages 65-107% [9]

| Solid-Phase Extraction (SPE) | Benzothiazole Derivatives | Wastewater | 48-85% |[10] |

Experimental Protocols

Detailed Protocol for Column Chromatography Purification of a Benzothiazole Derivative

This protocol is a general guideline and may need to be optimized for your specific benzothiazole compound.

Objective: To purify a crude benzothiazole derivative by separating it from impurities using silica gel column chromatography.

Materials:

  • Crude benzothiazole product

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Selected eluent system (e.g., hexane/ethyl acetate)

  • Glass column with a stopcock

  • Cotton or glass wool

  • Sand

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

Procedure:

  • Selection of Solvent System:

    • Develop a TLC of your crude product using various solvent systems to find one that gives your desired compound an Rf value of approximately 0.2-0.4 and good separation from impurities.

  • Column Packing (Wet Method):

    • Insert a small plug of cotton or glass wool into the bottom of the column.

    • Add a thin layer of sand.

    • In a separate beaker, prepare a slurry of silica gel in your chosen eluent (the initial, least polar solvent mixture).

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.

    • Add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent. Using a pipette, carefully add the solution to the top of the column.[5]

    • Dry Loading: If your compound is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.[5]

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Open the stopcock and begin collecting fractions.

    • Maintain a constant level of solvent at the top of the column to avoid it running dry.

    • You can perform an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent) to elute your compounds.[5]

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the purified product.[5]

    • Spot each fraction on a TLC plate and run it against a spot of your crude material and, if available, a pure standard.

  • Isolation of the Purified Compound:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified benzothiazole.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis & Solvent Selection packing 2. Column Packing (Silica Gel) tlc->packing loading 3. Sample Loading (Wet or Dry) packing->loading elution 4. Elution (Isocratic or Gradient) loading->elution collection 5. Fraction Collection elution->collection fraction_tlc 6. Fraction Analysis (TLC) collection->fraction_tlc combine 7. Combine Pure Fractions fraction_tlc->combine evaporation 8. Solvent Evaporation combine->evaporation product Purified Benzothiazole evaporation->product

Caption: Experimental workflow for benzothiazole purification by column chromatography.

troubleshooting_guide cluster_separation Separation Issues cluster_elution Elution Issues cluster_yield Yield Issues start Problem Encountered poor_sep Poor Separation? start->poor_sep no_elution Compound Not Eluting? start->no_elution low_yield Low Yield? start->low_yield overload Overloaded Column? poor_sep->overload No reduce_load Reduce Sample Load poor_sep->reduce_load Yes bad_solvent Re-optimize Solvent via TLC overload->bad_solvent increase_polarity Increase Solvent Polarity no_elution->increase_polarity Yes check_stability Check Compound Stability increase_polarity->check_stability check_stability2 Check Stability on Silica low_yield->check_stability2 Yes optimize_elution Optimize Elution Conditions check_stability2->optimize_elution

Caption: Troubleshooting decision tree for common column chromatography issues.

References

Technical Support Center: Recrystallization of 2-Amino-4-ethoxybenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of 2-Amino-4-ethoxybenzothiazole.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for the recrystallization of this compound?

A1: For benzothiazole derivatives, common solvents for recrystallization include ethanol, methanol, and benzene.[1] It is recommended to start with small-scale solubility tests to determine the optimal solvent. Ethanol is often a good starting point for many 2-aminobenzothiazole compounds.[2]

Q2: How can I determine the appropriate amount of solvent to use?

A2: The goal is to use a minimal amount of hot solvent to create a saturated solution.[1] A common mistake is adding too much solvent, which will result in a poor or no yield of crystals.[3] Add the solvent in small portions to the solid at its boiling point until the solid just dissolves.[3]

Q3: What is the ideal cooling rate for crystallization?

A3: Slow and undisturbed cooling is crucial for the formation of pure crystals.[1] Rapid cooling can trap impurities within the crystal lattice.[4] It is best to allow the solution to cool slowly to room temperature, followed by further cooling in an ice-water bath to maximize crystal formation.[3]

Q4: My compound is not crystallizing, what should I do?

A4: If crystals do not form, it could be due to several factors, including the use of too much solvent or the absence of nucleation sites. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. If too much solvent was added, you can evaporate some of the solvent and allow the solution to cool again.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low Yield - Using too much solvent.[4]- The compound is significantly soluble in the cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary for dissolution.[3]- Ensure the solution is thoroughly cooled in an ice bath before filtration.[3]- If the compound is still soluble, consider a different solvent or a solvent mixture.- Preheat the filtration apparatus (funnel and filter flask) to prevent cooling and crystallization during filtration.
"Oiling Out" (Formation of an oil instead of crystals) - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated, and the compound is coming out of solution too quickly.[4]- Re-heat the solution and add a small amount of additional solvent to reduce the saturation.[4]- Ensure a slow cooling rate.- Consider using a solvent with a lower boiling point.
Colored Impurities in Crystals - Impurities from the reaction mixture are co-crystallizing.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be cautious as charcoal can also adsorb the desired product.- A second recrystallization may be necessary.
Rapid Crystal Formation - The solution is too concentrated.- The cooling rate is too fast.[4]- Re-heat the solution and add a small amount of additional solvent.[4]- Insulate the flask to slow down the cooling process.[3]
Formation of Dark, Tar-like Material - This may indicate polymerization or dimerization of the starting material, which is a common issue with 2-aminothiophenol derivatives, especially if exposed to oxidation or harsh conditions.[5]- Ensure the reaction is performed under an inert atmosphere if starting materials are sensitive to oxidation.[5]- Control the reaction temperature to avoid excessively high temperatures that can promote side reactions.[5]

Experimental Protocol: General Recrystallization Workflow

A general procedure for the recrystallization of 2-aminobenzothiazole derivatives is as follows:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of a suitable solvent (e.g., ethanol) and heat the mixture to boiling. Continue to add the solvent in small portions until the solid is completely dissolved.[3]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath to maximize the yield of crystals.[3]

  • Isolation of Crystals: Collect the crystals by suction filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely. This can be done by leaving them in the Büchner funnel with air being drawn through, or by transferring them to a watch glass to air dry. Ensure the crystals are completely dry before determining the melting point and yield.[3]

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation A Crude Product B Add Minimal Hot Solvent A->B C Hot Filtration B->C Saturated Solution D Clear Hot Solution C->D E Slow Cooling D->E F Crystal Formation E->F G Suction Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J Pure Product I->J

Caption: A workflow diagram illustrating the key stages of a typical recrystallization process.

References

Technical Support Center: Troubleshooting Assay Interference from 2-Amino-4-ethoxybenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter assay interference when working with 2-Amino-4-ethoxybenzothiazole. While direct evidence of interference by this specific compound is not extensively documented, its benzothiazole core is a structural alert, suggesting a potential for non-specific activity and assay artifacts. This guide offers troubleshooting strategies and frequently asked questions (FAQs) to help identify and mitigate potential interference.

Frequently Asked Questions (FAQs)

Q1: What is assay interference and why should I be concerned about this compound?

A1: Assay interference occurs when a compound affects an assay's readout through mechanisms other than specific interaction with the intended biological target. This can lead to false-positive or false-negative results, wasting time and resources.[1] Compounds containing certain chemical motifs, known as Pan-Assay Interference Compounds (PAINS), are frequent culprits.[2] The benzothiazole scaffold present in this compound has been associated with assay interference, primarily through chemical reactivity.[3][4] Therefore, it is prudent to consider the possibility of interference when screening this compound.

Q2: What are the potential mechanisms of assay interference for this compound?

A2: Based on the chemistry of the benzothiazole ring and general principles of assay interference, potential mechanisms include:

  • Chemical Reactivity: The 2-amino group and the thiazole ring can potentially react with components of the assay, such as proteins (e.g., through covalent modification of cysteine residues) or detection reagents.[3][5]

  • Compound Aggregation: At certain concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions.[6]

  • Fluorescence Interference: The compound may be intrinsically fluorescent or quench the fluorescence of a reporter molecule in the assay, leading to erroneous signals.[7]

  • Redox Activity: The compound could participate in redox cycling, generating reactive oxygen species that can damage assay components.[8]

Q3: My dose-response curve for this compound looks convincing. Can it still be an artifact?

A3: Yes. Reproducible, concentration-dependent activity is not definitive proof of specific target engagement.[7] Assay artifacts can often produce what appear to be valid dose-response curves.[7] Therefore, it is crucial to perform counter-screens and orthogonal assays to validate any observed activity.

Q4: Are there computational tools to predict the likelihood of assay interference?

A4: Yes, various computational filters and models are available to flag potential PAINS and other liabilities.[9][10] These tools can analyze the chemical structure of this compound and identify substructures known to be associated with assay interference.[10] However, these predictions should be followed up with experimental validation.

Troubleshooting Guides

If you suspect that this compound is causing interference in your assay, follow these troubleshooting workflows.

Initial Hit Triage Workflow

This workflow outlines the initial steps to take after identifying this compound as a hit in a primary screen.

G start Primary HTS Hit (this compound) reconfirm Re-test in Primary Assay (Dose-Response) start->reconfirm computational Computational Assessment (PAINS filters, etc.) reconfirm->computational Confirmed Activity artifact Likely Artifact (Deprioritize) reconfirm->artifact No Activity orthogonal Orthogonal Assay computational->orthogonal Passes Filters computational->artifact Fails Filters counterscreen Counter-Screens orthogonal->counterscreen Activity Confirmed orthogonal->artifact Activity Not Confirmed valid_hit Potentially Valid Hit (Proceed with caution) counterscreen->valid_hit No Interference Detected counterscreen->artifact Interference Detected

Caption: A workflow for the initial triage of a potential hit compound.

Diagnosing the Mechanism of Interference

If interference is suspected, the following guide can help pinpoint the underlying mechanism.

G start Suspected Interference reactivity Chemical Reactivity (Thiol Reactivity Assay) start->reactivity aggregation Aggregation (DLS, Detergent Sensitivity) start->aggregation fluorescence Fluorescence (Compound-only control) start->fluorescence redox Redox Activity (Redox cycling assay) start->redox covalent Covalent Modification reactivity->covalent Positive colloidal Colloidal Aggregation aggregation->colloidal Positive autofluorescence Autofluorescence/Quenching fluorescence->autofluorescence Positive redox_artifact Redox Artifact redox->redox_artifact Positive

Caption: A decision tree for diagnosing the mechanism of assay interference.

Experimental Protocols

Here are detailed methodologies for key experiments to investigate potential assay interference from this compound.

Protocol 1: Thiol Reactivity Counter-Screen

Objective: To determine if this compound reacts with free thiols, a common mechanism of non-specific protein modification.

Materials:

  • This compound

  • Assay buffer

  • Dithiothreitol (DTT) or Glutathione (GSH)

  • Thiol-reactive probe (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid) - DTNB)

  • Spectrophotometer or plate reader

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare a solution of DTT or GSH in assay buffer.

  • In a microplate, add the assay buffer, the thiol-reactive probe (DTNB), and varying concentrations of this compound.

  • Initiate the reaction by adding the DTT or GSH solution.

  • Monitor the change in absorbance over time at the appropriate wavelength for the chosen probe. A decrease in the rate of the reaction in the presence of the compound suggests thiol reactivity.

Protocol 2: Aggregation Counter-Screen (Detergent Sensitivity)

Objective: To assess if the observed activity of this compound is due to the formation of colloidal aggregates.

Materials:

  • This compound

  • All components of your primary assay (enzyme, substrate, etc.)

  • Non-ionic detergent (e.g., Triton X-100 or Tween-20)

  • Plate reader for your primary assay's readout

Methodology:

  • Prepare two sets of assay buffers: one with and one without a low concentration (e.g., 0.01%) of a non-ionic detergent.

  • Perform a dose-response experiment for this compound in both buffer conditions.

  • Compare the IC50 values obtained in the presence and absence of the detergent. A significant rightward shift (increase) in the IC50 in the presence of the detergent is indicative of aggregation-based activity.

Protocol 3: Fluorescence Interference Check

Objective: To determine if this compound exhibits intrinsic fluorescence or quenches the assay signal.

Materials:

  • This compound

  • Assay buffer

  • Fluorophore used in your primary assay (if applicable)

  • Fluorescence plate reader

Methodology:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a microplate, add the compound dilutions to wells with and without the assay's fluorophore.

  • Measure the fluorescence at the excitation and emission wavelengths of your assay.

  • An increase in fluorescence in the absence of the fluorophore indicates autofluorescence. A decrease in the fluorescence of the fluorophore in the presence of the compound suggests quenching.

Data Presentation

Summarize the results of your troubleshooting experiments in a clear, tabular format for easy comparison.

Table 1: Summary of Counter-Screen Results for this compound

Counter-ScreenResult (e.g., IC50, % Inhibition)Interpretation
Primary Assay
Thiol Reactivity
Aggregation (no detergent)
Aggregation (+ 0.01% Triton X-100)
Fluorescence (Compound only)
Fluorescence (+ Fluorophore)

Table 2: Comparison of Potency in Primary and Orthogonal Assays

AssayDetection MethodIC50 (µM)
Primary Assay
Orthogonal Assay

By systematically applying these troubleshooting guides and experimental protocols, researchers can confidently assess the potential for assay interference from this compound and make informed decisions about advancing this compound in their drug discovery pipeline.

References

Validation & Comparative

2-Aminobenzothiazole Derivatives Show Promise as Alternatives to Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the antibacterial activity of various 2-aminobenzothiazole derivatives against standard antibiotics, based on available experimental data. It also details the methodologies employed in these studies and outlines the potential mechanisms of action.

Comparative Analysis of Antibacterial Activity

The antibacterial efficacy of 2-aminobenzothiazole derivatives has been evaluated using standard metrics such as the Minimum Inhibitory Concentration (MIC) and the zone of inhibition. The following tables summarize the performance of several derivatives against both Gram-positive and Gram-negative bacteria, in comparison to widely used antibiotics like Ciprofloxacin, Norfloxacin, and Ampicillin.

Table 1: Minimum Inhibitory Concentration (MIC) of 2-Aminobenzothiazole Derivatives vs. Standard Antibiotics

Compound/AntibioticTarget MicroorganismMIC (µg/mL)Reference
2-Aminobenzothiazole Derivatives
Compound 41cEscherichia coli3.1[1]
Pseudomonas aeruginosa6.2[1]
Compounds 56, 59a-dKlebsiella pneumoniae0.4-0.8[2]
Compound 18Escherichia coli6-8[2][3]
Pseudomonas aeruginosa6-8[2][3]
Compound 20Staphylococcus aureus6-8[2][3]
Bacillus subtilis6-8[2][3]
Compounds 46a, 46bEscherichia coli15.62[1]
Pseudomonas aeruginosa15.62[1]
Compound 66cPseudomonas aeruginosa3.1-6.2[1]
Staphylococcus aureus3.1-6.2[1]
Escherichia coli3.1-6.2[1]
Compound A07Staphylococcus aureus15.6[4]
Escherichia coli7.81[4]
Klebsiella pneumoniae3.91[4]
Standard Antibiotics
CiprofloxacinKlebsiella pneumoniae1.56[2]
Escherichia coli12.5[1]
NorfloxacinBacillus subtilis-[5]
Ampicillin--[3]

Note: A lower MIC value indicates greater antibacterial activity.

Table 2: Zone of Inhibition of 2-Aminobenzothiazole Derivatives vs. Standard Antibiotics

Compound/AntibioticTarget MicroorganismZone of Inhibition (mm)Reference
2-Aminobenzothiazole Derivatives
Compound A1Bacillus subtilis22, 28, 33[2]
Compound A2Bacillus subtilis21, 26, 33[2]
Standard Antibiotics
NorfloxacinBacillus subtilis38, 42, 48[5]

Note: A larger zone of inhibition indicates greater antibacterial activity.

Experimental Protocols

The evaluation of the antibacterial activity of 2-aminobenzothiazole derivatives and their comparison with standard antibiotics were conducted using established and validated methodologies.

Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to assess the antimicrobial activity of chemical substances.[2]

  • Preparation of Agar Plates: Nutrient agar medium is poured into sterile Petri plates and allowed to solidify.

  • Inoculation: A standardized suspension of the target bacterial strain is uniformly spread over the surface of the agar.

  • Well Creation: Wells of a specific diameter are created in the agar using a sterile borer.

  • Application of Test Compounds: A defined concentration of the 2-aminobenzothiazole derivative or standard antibiotic, typically dissolved in a solvent like DMSO, is added to the wells.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Measurement: The diameter of the clear zone of inhibition around each well, where bacterial growth is prevented, is measured in millimeters.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_agar Prepare Nutrient Agar Plates inoculate Inoculate Agar Plates prep_agar->inoculate prep_inoculum Prepare Bacterial Inoculum prep_inoculum->inoculate create_wells Create Wells in Agar inoculate->create_wells add_compounds Add Test Compounds and Controls create_wells->add_compounds incubate Incubate Plates (37°C, 24h) add_compounds->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones

Agar Well Diffusion Method Workflow.
Tube Dilution Method for Minimum Inhibitory Concentration (MIC)

The MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is determined using the tube dilution method.[2]

  • Preparation of Dilutions: Serial dilutions of the 2-aminobenzothiazole derivatives and standard antibiotics are prepared in a liquid growth medium, such as nutrient broth, in sterile test tubes.[2]

  • Inoculation: Each tube is inoculated with a standardized suspension of the target bacteria.[2]

  • Incubation: The inoculated tubes are incubated at 37°C for 24 hours.[2]

  • Observation: The tubes are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity or growth of the bacteria.[2]

Potential Mechanism of Action

Several studies suggest that 2-aminobenzothiazole derivatives exert their antibacterial effects by inhibiting DNA gyrase, a crucial enzyme for bacterial DNA replication.[1][2] This mechanism is shared with fluoroquinolone antibiotics like ciprofloxacin. The inhibition of DNA gyrase leads to the disruption of DNA synthesis and ultimately, bacterial cell death.[2] Other potential mechanisms of action for benzothiazole derivatives include the inhibition of dihydroorotase, peptide deformylase, and dihydropteroate synthase.[1]

mechanism_of_action cluster_bacterial_cell Bacterial Cell DNA_Gyrase DNA Gyrase DNA Bacterial DNA Replication DNA Replication DNA_Gyrase->Replication Essential for Inhibited DNA Gyrase Inhibited DNA Gyrase DNA->Replication Cell Division Cell Division Replication->Cell Division Inhibited Replication Inhibited Replication Replication->Inhibited Replication Blocked Benzothiazole 2-Aminobenzothiazole Derivatives Benzothiazole->DNA_Gyrase Inhibits Bacterial Cell Death Bacterial Cell Death Inhibited Replication->Bacterial Cell Death

Inhibition of DNA Gyrase by 2-Aminobenzothiazole Derivatives.

References

A Comparative Guide to the Anticancer Activity of 2-Aminobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its broad pharmacological potential. Derivatives of this core structure have demonstrated significant promise as anticancer agents by targeting a variety of critical pathways involved in tumor progression and survival. This guide provides an objective comparison of the anticancer activity of various 2-aminobenzothiazole derivatives, supported by experimental data from recent studies.

Data Presentation: In Vitro Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values of representative 2-aminobenzothiazole derivatives against a panel of human cancer cell lines. Lower IC₅₀ values are indicative of higher cytotoxic potency.

Table 1: Comparative Anticancer Activity of 2-Aminobenzothiazole Derivatives Targeting Various Kinases
Compound IDTarget/Mechanism of ActionMCF-7 (Breast Cancer) IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)HCT-116 (Colon Cancer) IC₅₀ (µM)Other Cell Lines IC₅₀ (µM)
Series 1 (PI3K/mTOR) PI3K/mTOR Inhibition1.8 - 7.23.9 - 10.57.44 - 9.99HepG2: 9.99[1][2]
OMS5 PI3Kδ Inhibition24.31 - 39.51[1]22.13[1][3]--
OMS14 PI3Kδ Inhibition27.08 - 61.03[1][3]34.09 - 61.03[1]--
Compound 13 EGFR Inhibition-9.62[1][2]6.43[1][2]A375 (Melanoma): 8.07[1][2]
Compounds 14-18 EGFR Inhibition0.315 - 2.660.315 - 2.660.315 - 2.66PC3, MDA-MB-231: 0.315 - 2.66[2]
Series 2 (VEGFR-2) VEGFR-2 Inhibition3.84-5.61HepG2: 7.92
Compound 20 VEGFR-2 Inhibition8.27[1][2]-7.44[1][2]HepG2: 9.99[1][2]
Compound 21 VEGFR-2 Inhibition10.34[1]-11.21[1]HepG2: 12.14[1]
Compound 40 CDK2 Inhibition3.17[2]3.55[2]-Hep3B: 4.32[2]
Compound 24 Not Specified-39.33[2]-C6 (Rat Glioma): 4.63[2]
Compound 7 Not Specified---A-375 (Melanoma): 16, BALB/c 3T3 (Fibroblast): 71[3]
Doxorubicin Topoisomerase II Inhibitor~0.9~1.2~0.5 - 1.0-
Cisplatin DNA Cross-linking Agent~3.1~8.7~2.0-
Sorafenib Multi-kinase Inhibitor---Standard for VEGFR-2 inhibition

Note: The IC₅₀ values for the derivative series are presented as a range based on multiple compounds from the cited literature. The values for standard drugs are approximate and can vary between studies.

Signaling Pathways and Experimental Workflows

The anticancer effects of 2-aminobenzothiazole derivatives are often attributed to their ability to modulate critical signaling pathways that are dysregulated in cancer.

PI3K/Akt/mTOR Signaling Pathway

Several 2-aminobenzothiazole derivatives have been identified as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Promotes Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->PI3K Inhibits

Inhibition of the PI3K/Akt/mTOR signaling pathway.
VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Certain 2-aminobenzothiazole derivatives have been shown to inhibit VEGFR-2 kinase activity.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR2->Downstream Phosphorylates Angiogenesis Angiogenesis, Cell Proliferation, Migration Downstream->Angiogenesis Promotes Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->VEGFR2 Inhibits Kinase Activity Experimental_Workflow cluster_workflow In Vitro Anticancer Screening Workflow CellCulture 1. Cell Line Culture Treatment 2. Compound Treatment CellCulture->Treatment Viability 3. Cell Viability Assay (e.g., MTT) Treatment->Viability IC50 4. IC50 Determination Viability->IC50 Mechanistic 5. Mechanistic Studies (e.g., Kinase Assay, Apoptosis, Cell Cycle) IC50->Mechanistic

References

A Comparative Guide to the Synthesis of Benzothiazoles: Conventional Heating vs. Microwave Irradiation

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of benzothiazoles, a core scaffold in many pharmaceutically active compounds, has traditionally been accomplished through conventional heating methods. However, the advent of microwave-assisted organic synthesis (MAOS) has offered a more efficient and environmentally friendly alternative. This guide provides a detailed comparison of these two synthetic approaches, supported by experimental data, detailed protocols, and visual representations of the synthetic workflows and reaction mechanisms.

Performance Comparison: A Quantitative Overview

Microwave irradiation has been shown to dramatically reduce reaction times and, in many cases, improve product yields when compared to conventional heating methods for the synthesis of 2-substituted benzothiazoles. The data presented below, compiled from various studies, highlights these advantages across a range of benzothiazole derivatives.

CompoundConventional MethodMicrowave MethodYield Increase (%)Time Reduction (%)
2-(4-Chlorophenyl)benzothiazole 8 hours at reflux5 minutes at 180W12.598.96
2-(4-Methoxyphenyl)benzothiazole 6 hours at reflux4 minutes at 180W10.498.89
2-(4-Nitrophenyl)benzothiazole 10 hours at reflux6 minutes at 180W8.799.00
2-Phenylbenzothiazole 2-8 hours3-10 minutes3-11395-98
Various 2-aryl benzothiazoles 5-10 hours5-10 minutes3-1598.3-99.1

The data presented is a summary from multiple sources, and specific conditions may vary.[1][2][3]

Experimental Protocols

The following protocols provide a generalized procedure for the synthesis of 2-substituted benzothiazoles via the condensation of 2-aminothiophenol with an aromatic aldehyde, illustrating both conventional and microwave-assisted methods.

Conventional Synthesis Protocol

This method involves the reaction of 2-aminothiophenol with an aldehyde in a suitable solvent under reflux conditions.

  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminothiophenol (1 mmol) and the desired aromatic aldehyde (1 mmol) in a suitable solvent such as ethanol or dimethylformamide (DMF) (10-15 mL).

  • Catalyst Addition (Optional): An acid catalyst like p-toluenesulfonic acid (p-TsOH) can be added to the mixture to facilitate the reaction.

  • Heating: The reaction mixture is heated to reflux and maintained at that temperature for a period ranging from 2 to 15 hours.[1][2]

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure 2-substituted benzothiazole.

Microwave-Assisted Synthesis Protocol

This method utilizes a focused microwave reactor to accelerate the reaction, often in a solvent-free or high-boiling point solvent medium.

  • Reactant Mixture: In a 10 mL glass tube suitable for microwave synthesis, combine 2-aminothiophenol (1 mmol) and the aromatic aldehyde (1 mmol).

  • Solvent/Support: The reaction can be carried out neat (solvent-free) or with a high-boiling point, microwave-absorbing solvent like glycerol or on a solid support such as amberlite IR120 resin.[4][5]

  • Microwave Irradiation: The sealed vessel is placed in a focused microwave reactor and irradiated at a specific power (e.g., 180 W) and temperature (e.g., 85-100°C) for a short duration, typically ranging from 3 to 10 minutes.[1][4]

  • Work-up and Purification: After irradiation, the vessel is cooled to a safe temperature. If a solvent was used, it is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography as described in the conventional method.

Visualizing the Process and Mechanism

To better understand the comparison and the underlying chemistry, the following diagrams have been generated using the DOT language.

G cluster_0 Conventional Synthesis cluster_1 Microwave Synthesis a0 Reactant Mixing (2-aminothiophenol + aldehyde) a1 Solvent Addition (e.g., Ethanol) a0->a1 a2 Reflux Heating (2-15 hours) a1->a2 a3 Work-up & Purification a2->a3 end Product (2-Substituted Benzothiazole) a3->end b0 Reactant Mixing (2-aminothiophenol + aldehyde) b1 Solvent-free or High-boiling Solvent b0->b1 b2 Microwave Irradiation (3-10 minutes) b1->b2 b3 Work-up & Purification b2->b3 b3->end start Synthesis Start start->a0 start->b0

Caption: A comparative workflow of conventional versus microwave-assisted benzothiazole synthesis.

ReactionMechanism reagents 2-Aminothiophenol + R-CHO (Aldehyde) intermediate1 Schiff Base Intermediate reagents->intermediate1 Condensation (-H2O) intermediate2 Cyclized Intermediate (Benzothiazoline) intermediate1->intermediate2 Intramolecular Cyclization product 2-Substituted Benzothiazole intermediate2->product Oxidation (-2H)

Caption: General reaction mechanism for the formation of 2-substituted benzothiazoles.

Conclusion

The data and protocols presented clearly demonstrate the advantages of microwave-assisted synthesis for the preparation of benzothiazoles. The significant reduction in reaction times and frequent improvement in yields make MAOS a highly attractive method for researchers in drug discovery and development.[1][2] While conventional heating remains a viable option, the efficiency, and alignment with the principles of green chemistry position microwave synthesis as a superior alternative for the rapid and effective production of benzothiazole derivatives.[6]

References

A Comparative Guide to the Quantitative Analysis of 2-Amino-4-ethoxybenzothiazole by HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-Amino-4-ethoxybenzothiazole, a key heterocyclic scaffold, necessitates robust and validated analytical methods to ensure product quality and consistency. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques for the quantitative analysis of this compound. The information is supported by established validation principles from the International Council for Harmonisation (ICH) and data from analogous compounds.

Comparative Analysis of Quantitative Methods

The selection of an analytical technique is often a balance between sensitivity, selectivity, speed, and cost. While HPLC with UV detection is a workhorse in many pharmaceutical laboratories, other techniques offer distinct advantages, particularly for complex matrices or when lower detection limits are required. The following tables summarize the key performance characteristics of a proposed HPLC-UV method alongside Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Capillary Electrophoresis (CE).

Table 1: Performance Comparison of Analytical Methods for this compound Quantification

ParameterHPLC-UVLC-MS/MSCapillary Electrophoresis (CE-UV)
Principle Chromatographic separation based on polarity, followed by UV absorbance detection.Chromatographic separation coupled with mass-based detection of parent and fragment ions.Separation based on charge-to-size ratio in an electric field, with UV detection.
Specificity Good; can be compromised by co-eluting impurities with similar UV spectra.Excellent; highly specific due to mass-based detection of precursor and product ions.High; separation is based on a different physicochemical principle than HPLC.
Linearity Range 0.5 - 100 µg/mL (estimated)0.1 - 1000 ng/mL (typical)1 - 150 µg/mL (typical)
Limit of Detection (LOD) ~0.1 µg/mL (estimated)< 0.1 ng/mL (typical)~0.5 µg/mL (typical)
Limit of Quantification (LOQ) ~0.5 µg/mL (estimated)< 0.5 ng/mL (typical)~1.5 µg/mL (typical)
Precision (%RSD) < 2%< 5%< 3%
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Throughput ModerateHigh (with UPLC)High
Cost (Instrument) ModerateHighLow to Moderate
Cost (Operational) LowHighLow

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and transferability of analytical methods. Below are the methodologies for the validation of the proposed HPLC-UV method.

HPLC Method Validation Protocol for this compound

This protocol is based on a validated method for a structurally related aminothiazole derivative and is adapted for this compound.[1]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector (e.g., Waters Alliance, Agilent 1260).

  • Column: Reversed-phase C18 column (e.g., Phenomenex Luna C18, 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% v/v orthophosphoric acid in water and acetonitrile (e.g., 55:45 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV scan of this compound (estimated to be around 270-280 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

2. Validation Parameters (as per ICH Guidelines):

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is evaluated by analyzing a blank, a placebo (if in a formulation), the analyte standard, and a sample spiked with known impurities. The peak for this compound should be well-resolved from any other peaks.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

    • Prepare a series of at least five standard solutions of this compound in the mobile phase, covering the expected concentration range (e.g., 0.5, 5, 25, 50, 100 µg/mL).

    • Inject each standard in triplicate.

    • Plot a calibration curve of the mean peak area against the concentration.

    • The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

    • Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze each level in triplicate.

    • The mean recovery should be within 98.0% to 102.0%.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if possible. The RSD over the two days should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be estimated based on the signal-to-noise ratio (typically 3:1).

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often determined as the concentration that gives a signal-to-noise ratio of 10:1.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

    • Introduce small variations to the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).

    • Analyze the standard solution under each varied condition.

    • The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits.

Visualizing the Workflow

To provide a clear overview of the processes involved, the following diagrams illustrate the HPLC method validation workflow and a comparison of the analytical techniques.

HPLC_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase define_scope Define Scope & Purpose set_acceptance Set Acceptance Criteria define_scope->set_acceptance Establish parameters specificity Specificity linearity Linearity & Range accuracy Accuracy precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ robustness Robustness compile_data Compile Data robustness->compile_data Analyze results validation_report Generate Validation Report compile_data->validation_report Document findings Analytical_Method_Comparison cluster_methods Analytical Techniques cluster_params Key Performance Metrics analyte This compound Quantification hplc HPLC-UV analyte->hplc lcms LC-MS/MS analyte->lcms ce Capillary Electrophoresis analyte->ce specificity Specificity hplc->specificity Good sensitivity Sensitivity (LOD/LOQ) hplc->sensitivity Moderate precision_accuracy Precision & Accuracy hplc->precision_accuracy High cost Cost & Throughput hplc->cost Moderate lcms->specificity Excellent lcms->sensitivity Very High lcms->precision_accuracy High lcms->cost High ce->specificity High ce->sensitivity Moderate ce->precision_accuracy High ce->cost Low-Moderate

References

A Comparative Guide to LC-MS/MS and HPLC Methods for the Quantification of 2-Aminobenzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with UV detection for the quantitative analysis of 2-aminobenzothiazoles. The selection of an appropriate analytical method is critical for accurate purity assessment, pharmacokinetic studies, and quality control in drug development.[1] This document outlines the performance characteristics of each technique, provides detailed experimental protocols, and visualizes the analytical workflows to support your research and development needs.

Performance Comparison

The choice between LC-MS/MS and HPLC-UV depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.[1] LC-MS/MS generally offers significantly higher sensitivity and selectivity, making it ideal for analyzing samples with complex matrices or when trace-level quantification is necessary.[1] HPLC-UV is a robust and cost-effective method suitable for routine analysis of less complex samples.[1]

The following tables summarize key performance parameters for both methods based on published data for 2-aminobenzothiazole and its derivatives.

Table 1: Quantitative Performance Parameters

ParameterLC-MS/MSHPLC-UV
Linearity Range 1.25 - 1250 ng/mL (in rat plasma for a derivative)[2]Typically in the µg/mL to mg/mL range[1]
Limit of Detection (LOD) 0.07 ng/mL (in human urine)[3]Typically in the µg/mL range[1]
Limit of Quantification (LOQ) 0.5 µg/L (instrumental)[2]Not explicitly stated, but higher than LC-MS/MS
Precision (%RSD) Intra-day: < 9%; Inter-day: < 13%[1]< 2% for instrumental precision is often targeted[1]
Accuracy (% Recovery) 80-120% is a common target[1]95-105% is typically expected in simple matrices[1]
Specificity/Selectivity High (based on mass-to-charge ratio)[1]Moderate (depends on chromatographic resolution)[1]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following are representative protocols for the analysis of 2-aminobenzothiazoles.

LC-MS/MS Method

This method is highly sensitive and selective, making it ideal for the quantification of 2-aminobenzothiazole in complex biological and environmental matrices at trace levels.[1]

  • Instrumentation: An LC-MS/MS system, typically a triple quadrupole, equipped with an electrospray ionization (ESI) source is used.[1]

  • Chromatographic Separation:

    • Column: A C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly employed.[1]

    • Mobile Phase A: 0.1% formic acid in water.[1]

    • Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.[1]

    • Elution: A gradient elution is utilized to separate 2-aminobenzothiazole from matrix components.[1]

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization in positive mode (ESI+) is typically used.[2]

    • Monitoring: Multiple Reaction Monitoring (MRM) is employed for quantification, enhancing selectivity.[2]

  • Sample Preparation: For biological samples like plasma, a protein precipitation step is often required.[2] For urine samples, enzymatic deconjugation followed by Solid-Phase Extraction (SPE) may be necessary.[2][3]

HPLC-UV Method

This method is suitable for routine purity assessment and quantification of 2-aminobenzothiazole in relatively clean sample matrices.[1]

  • Instrumentation: A standard HPLC system equipped with a UV detector.[3]

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column (e.g., Phenomenex® Luna C18, 50 mm × 4.6 mm, 5 μm) is a common choice.[4]

    • Mobile Phase: An isocratic elution with a mixture of 0.1% v/v orthophosphoric acid in water and acetonitrile (e.g., 55:45 v/v) can be used.[4]

    • Flow Rate: A typical flow rate is 1 mL/min.[4]

  • UV Detection: The analyte is detected at a wavelength of 272 nm.[4]

  • Sample Preparation: Samples are typically dissolved in a suitable solvent, such as a mixture of acetonitrile and water, before direct injection.[5]

Workflow Diagrams

The following diagrams illustrate the general experimental workflows for the quantification of 2-aminobenzothiazoles using LC-MS/MS and HPLC-UV.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plasma, Urine) Extraction Extraction / Cleanup (e.g., Protein Precipitation, SPE) Sample->Extraction LC Liquid Chromatography (C18 Column) Extraction->LC MSMS Tandem Mass Spectrometry (ESI+, MRM) LC->MSMS Curve Calibration Curve Generation MSMS->Curve Quant Concentration Determination Curve->Quant

General workflow for 2-aminobenzothiazole quantification by LC-MS/MS.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Collection (e.g., Pharmaceutical Formulation) Dissolution Sample Dissolution (in appropriate solvent) Sample->Dissolution HPLC High-Performance Liquid Chromatography (C18 Column) Dissolution->HPLC UV UV Detection (e.g., 272 nm) HPLC->UV Curve Calibration Curve Generation UV->Curve Quant Concentration Determination Curve->Quant

References

Comparative Analysis of 2-Amino-4-ethoxybenzothiazole Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer and antimicrobial effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-amino-4-ethoxybenzothiazole derivatives, offering insights supported by experimental data from related analogue series to guide future drug discovery efforts. While direct and extensive SAR studies on a series of this compound derivatives are limited in the currently available literature, valuable inferences can be drawn from the analysis of closely related substituted 2-aminobenzothiazoles.

Anticancer Activity: A Comparative Overview

The cytotoxic potential of 2-aminobenzothiazole derivatives has been extensively evaluated against various cancer cell lines. The substitution pattern on the benzothiazole ring and the 2-amino group significantly influences their potency and selectivity.

Key Structure-Activity Relationship Insights:

  • Substitution on the Benzothiazole Ring: The position and nature of substituents on the benzene ring of the benzothiazole nucleus are critical for anticancer activity. While specific data for a series of 4-ethoxy derivatives is scarce, studies on other alkoxy-substituted benzothiazoles suggest that the presence of an ethoxy group can be favorable. For instance, the introduction of a 6-ethoxy group on the 2-aminobenzothiazole scaffold has been shown to be conducive to improving cytotoxic activity[1]. It is plausible that the 4-ethoxy substitution could also positively modulate the anticancer effects, potentially by altering the electronic and lipophilic properties of the molecule, thereby influencing its interaction with biological targets.

  • Modifications at the 2-Amino Group: The 2-amino group serves as a crucial point for chemical modification to modulate the biological activity of the benzothiazole core. Acylation or substitution with various aromatic or heterocyclic moieties can lead to significant changes in cytotoxicity. For example, the introduction of substituted phenyl groups or heterocyclic rings at the 2-amino position has been a common strategy to enhance anticancer potency[2][3].

  • Influence of Lipophilicity and Electronic Effects: The overall lipophilicity and electronic properties of the derivatives play a vital role in their ability to cross cell membranes and interact with intracellular targets. The ethoxy group at the 4-position is expected to increase lipophilicity compared to an unsubstituted analogue, which could enhance cellular uptake.

Quantitative Comparison of Anticancer Activity

To provide a comparative perspective, the following table summarizes the cytotoxic activity (IC50 values) of various substituted 2-aminobenzothiazole derivatives against different cancer cell lines. It is important to note that these compounds do not all belong to the this compound series due to the limited availability of such specific data. However, they provide a valuable reference for understanding the general SAR of the 2-aminobenzothiazole scaffold.

Compound IDR1 (at C4)R2 (at C6)R3 (at 2-amino)Cancer Cell LineIC50 (µM)Reference
Derivative A HH4-AminophenylMCF-7 (Breast)0.05[3]
Derivative B HH4-AminophenylMDA-MB-468 (Breast)0.03[3]
Derivative C HOCH3Substituted PhenylA549 (Lung)10.67[4]
Derivative D HOC2H5Substituted PhenylA549 (Lung)9.0[4]
OMS5 HH4-NitroanilineA549 (Lung)22.13[5]
OMS14 HHPiperazine-4-nitroanilineMCF-7 (Breast)61.03[5]

Antimicrobial Activity

Beyond their anticancer properties, 2-aminobenzothiazole derivatives have also demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens. The structural modifications that influence anticancer effects often also impact antimicrobial potency.

Quantitative Comparison of Antimicrobial Activity

The following table presents the antimicrobial activity of selected 2-aminobenzothiazole derivatives, highlighting the potential of this scaffold in developing new anti-infective agents.

Compound IDR1 (at C6)R2 (at 2-amino)MicroorganismActivity (MIC, µg/mL)Reference
Compound E OCH3Schiff BaseEscherichia coli125[6]
Compound F OCH34-ThiazolidinoneEscherichia coli62.5[6]
Compound G OCH3Schiff BaseCandida albicans125[6]
Compound H OCH34-ThiazolidinoneCandida albicans62.5[6]

Experimental Protocols

To facilitate the replication and validation of the cited biological activities, detailed methodologies for key experiments are provided below.

MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.

Principle: The assay measures the metabolic activity of cells, which is an indicator of cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting the percentage of viability against the compound concentration.

PI3K Enzyme Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of phosphoinositide 3-kinase (PI3K), a key enzyme in cancer cell signaling.

Principle: The assay measures the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) from its substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2), by the PI3K enzyme. The amount of PIP3 produced can be quantified using various methods, such as antibody-based detection (ELISA) or fluorescence polarization.

General Procedure (ELISA-based):

  • Reagent Preparation: Prepare assay buffer, PI3K enzyme, PIP2 substrate, and ATP solution.

  • Compound Incubation: Add the test compound at various concentrations to the wells of a microplate.

  • Enzyme Reaction: Add the PI3K enzyme to the wells and incubate briefly. Initiate the reaction by adding a mixture of PIP2 and ATP. Incubate for a specified time at room temperature to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and add a PIP3 detector protein (e.g., a GST-tagged GRP1 PH domain) that binds specifically to the produced PIP3.

  • Signal Generation: Add a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the detector protein. Finally, add a substrate for the enzyme to generate a colorimetric or chemiluminescent signal.

  • Measurement and Analysis: Measure the signal using a microplate reader. The signal intensity is inversely proportional to the PI3K inhibitory activity of the compound. Calculate the IC50 value from the dose-response curve.

Caspase-3 Activation Assay

This assay is used to measure the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Principle: The assay utilizes a synthetic peptide substrate that contains the caspase-3 recognition sequence (DEVD) linked to a reporter molecule (a chromophore like p-nitroaniline, pNA, or a fluorophore). When active caspase-3 in a cell lysate cleaves the substrate, the reporter molecule is released and can be quantified.

Procedure (Colorimetric):

  • Cell Lysis: Treat cells with the test compound to induce apoptosis. Harvest the cells and lyse them using a specific lysis buffer to release the cellular contents, including caspases.

  • Lysate Preparation: Centrifuge the cell lysate to pellet the debris and collect the supernatant containing the cytosolic proteins.

  • Enzymatic Reaction: In a 96-well plate, add the cell lysate, a reaction buffer containing dithiothreitol (DTT), and the DEVD-pNA substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours to allow the caspase-3 to cleave the substrate.

  • Absorbance Reading: Measure the absorbance of the released pNA at 405 nm using a microplate reader.

  • Data Analysis: The increase in absorbance is proportional to the caspase-3 activity. The results are often expressed as a fold-increase in activity compared to untreated control cells.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

Proposed Signaling Pathway for Anticancer Activity

Many 2-aminobenzothiazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt pathway.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Benzothiazole 2-Amino-4-ethoxy- benzothiazole Derivative Benzothiazole->PI3K Inhibition

Caption: Proposed PI3K/Akt signaling pathway inhibition by this compound derivatives.

Intrinsic Apoptosis Pathway

Induction of apoptosis is a common mechanism of action for many anticancer agents. The intrinsic, or mitochondrial, pathway is a key route to programmed cell death.

Intrinsic_Apoptosis Stimuli Cellular Stress (e.g., DNA damage) Bcl2_family Bcl-2 Family (Bax/Bak activation) Stimuli->Bcl2_family Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Benzothiazole 2-Amino-4-ethoxy- benzothiazole Derivative Benzothiazole->Stimuli Induction

Caption: The intrinsic pathway of apoptosis induced by this compound derivatives.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for the in vitro evaluation of the cytotoxic potential of novel compounds.

Cytotoxicity_Workflow Start Start: Synthesized This compound Derivatives Cell_Culture 1. Cell Line Selection & Culture Start->Cell_Culture Compound_Prep 2. Compound Dilution Series Start->Compound_Prep Treatment 3. Cell Treatment Cell_Culture->Treatment Compound_Prep->Treatment Incubation 4. Incubation (48-72h) Treatment->Incubation MTT_Assay 5. MTT Assay Incubation->MTT_Assay Data_Acquisition 6. Absorbance Measurement MTT_Assay->Data_Acquisition Analysis 7. Data Analysis (IC50 Determination) Data_Acquisition->Analysis SAR 8. Structure-Activity Relationship Analysis Analysis->SAR

Caption: Experimental workflow for in vitro cytotoxicity screening of novel derivatives.

References

Benchmarking a Novel Kinase Inhibitor: A Comparative Analysis of 2-Amino-4-ethoxybenzothiazole Against Established MEK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

Disclaimer: This document serves as a template for benchmarking a novel kinase inhibitor. The compound "2-Amino-4-ethoxybenzothiazole" is used here as a hypothetical novel inhibitor for illustrative purposes. The experimental data presented for comparison is for the well-characterized MEK1/2 inhibitor, Trametinib, and its established comparators, Cobimetinib and Binimetinib. Researchers should replace the data for the "Novel Inhibitor" with their own experimental findings for this compound.

Introduction: The Imperative for Rigorous Kinase Inhibitor Benchmarking

The development of small molecule kinase inhibitors is a cornerstone of modern therapeutic research, particularly in oncology. The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the RAS/RAF/MEK/ERK cascade, is a frequently dysregulated signaling network in human cancers, making it a prime target for drug development.[1] Novel chemical entities targeting this pathway must be rigorously evaluated against established inhibitors to ascertain their relative potency, selectivity, and potential for clinical translation.

This guide provides a framework for benchmarking a novel kinase inhibitor, exemplified by the hypothetical compound this compound. We will compare its performance profile against three clinically relevant MEK inhibitors: Trametinib, Cobimetinib, and Binimetinib. This document outlines the essential in vitro and cellular assays, presents comparative data in a structured format, and provides detailed experimental protocols to ensure robust and reproducible analysis.

Comparative Efficacy: In Vitro Inhibitory Activity

A primary measure of a kinase inhibitor's effectiveness is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the drug required to inhibit 50% of the target kinase's activity. Lower IC50 values are indicative of higher potency. The following table summarizes the reported in vitro IC50 values for Trametinib, Cobimetinib, and Binimetinib against their primary targets, MEK1 and MEK2.

Table 1: In Vitro Kinase Inhibition (IC50)

CompoundMEK1 IC50 (nM)MEK2 IC50 (nM)
Novel Inhibitor (this compound) Data to be generatedData to be generated
Trametinib0.7 - 0.920.9 - 1.8
Cobimetinib0.9 - 4.2199
Binimetinib1212

Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration). The data presented are aggregated from multiple sources for comparative purposes.[2][3][4]

Cellular Potency: Inhibition of Downstream Signaling

To assess the inhibitor's activity within a cellular context, the inhibition of the phosphorylation of ERK (p-ERK), the direct downstream substrate of MEK, is measured. The half-maximal effective concentration (EC50) or IC50 in a cellular assay reflects the compound's ability to penetrate cells and engage its target in a biological system.

Table 2: Cellular Pathway Inhibition

CompoundCell Line(s)Cellular p-ERK Inhibition (IC50/EC50, nM)
Novel Inhibitor (this compound) Data to be generatedData to be generated
TrametinibBRAF/NRAS mutant melanoma lines0.3 - 0.85
CobimetinibBRAF mutant cell linesSpecific data varies by cell line
BinimetinibVarious cancer cell linesSpecific data varies by cell line

Note: Cellular potency is highly dependent on the cell line and its specific mutation status.[5]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the biological context and experimental approach, the following diagrams are provided.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., Myc, Fos) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor This compound & Comparators Inhibitor->MEK Inhibition

Caption: The RAS/RAF/MEK/ERK Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_data Data Analysis kinase_assay Biochemical Kinase Assay (e.g., ADP-Glo) ic50_calc_vitro Determine IC50 kinase_assay->ic50_calc_vitro comparison Compare Potency & Selectivity Against Benchmarks ic50_calc_vitro->comparison cell_culture Cell Culture & Treatment with Inhibitor western_blot Western Blot for p-ERK / Total ERK cell_culture->western_blot ic50_calc_cellular Determine Cellular IC50 western_blot->ic50_calc_cellular ic50_calc_cellular->comparison

References

Navigating the Landscape of Cancer Therapeutics: A Comparative Overview of Benzothiazoles and Cisplatin

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of the in vivo efficacy between 2-Amino-4-ethoxybenzothiazole and the widely-used chemotherapeutic agent, cisplatin, is not feasible at this time due to a lack of available scientific literature and experimental data on this compound. While cisplatin is a well-established and extensively studied platinum-based drug, this compound does not appear to have been subjected to rigorous, publicly available in vivo anti-cancer studies.

However, to provide a valuable resource for researchers, scientists, and drug development professionals, this guide will offer a comparative overview based on the broader class of benzothiazole compounds and the established data for cisplatin. This will include a summary of known mechanisms of action, signaling pathways, and representative in vivo data for cisplatin.

Cisplatin: A Benchmark in Chemotherapy

Cisplatin is a cornerstone of treatment for various cancers, including testicular, ovarian, bladder, and lung cancers. Its efficacy stems from its ability to induce DNA damage in cancer cells, leading to apoptosis.

Mechanism of Action and Signaling Pathway

Cisplatin enters the cell and its chloride ligands are replaced by water molecules, forming a reactive aquated species. This species then binds to the N7 position of purine bases in DNA, primarily guanine, leading to the formation of intrastrand and interstrand crosslinks. These DNA adducts distort the DNA structure, inhibiting replication and transcription, which in turn activates cellular damage response pathways. Key signaling pathways involved in cisplatin-induced apoptosis include the p53 pathway and the MAPK pathway.

cisplatin_pathway cluster_cell Cancer Cell Cisplatin Cisplatin Aquated_Cisplatin Aquated Cisplatin Cisplatin->Aquated_Cisplatin DNA DNA Aquated_Cisplatin->DNA DNA_Adducts DNA Adducts DNA->DNA_Adducts Crosslinking Replication_Inhibition Replication Inhibition DNA_Adducts->Replication_Inhibition Transcription_Inhibition Transcription Inhibition DNA_Adducts->Transcription_Inhibition MAPK_activation MAPK Pathway Activation DNA_Adducts->MAPK_activation p53_activation p53 Activation Replication_Inhibition->p53_activation Transcription_Inhibition->p53_activation Apoptosis Apoptosis p53_activation->Apoptosis MAPK_activation->Apoptosis

Caption: Simplified signaling pathway of cisplatin-induced apoptosis.

Representative In Vivo Efficacy Data for Cisplatin

The following table summarizes typical data from preclinical in vivo studies of cisplatin, demonstrating its anti-tumor activity. The specific results can vary significantly depending on the cancer model, animal strain, and dosing regimen.

ParameterCisplatin
Animal Model Xenograft mouse model (e.g., with A549 lung cancer cells)
Dosing Regimen 5 mg/kg, intraperitoneal injection, once weekly
Tumor Growth Inhibition 50-70%
Increase in Lifespan 40-60%
Common Side Effects Nephrotoxicity, ototoxicity, neurotoxicity, myelosuppression
Experimental Protocol: Cisplatin In Vivo Efficacy Study

A standard protocol for evaluating the in vivo efficacy of cisplatin is as follows:

  • Cell Culture: Human cancer cells (e.g., A549) are cultured in appropriate media.

  • Animal Model: 6-8 week old immunodeficient mice (e.g., nude mice) are used.

  • Tumor Implantation: A suspension of cancer cells (e.g., 5 x 10^6 cells) is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100 mm³). Tumor volume is measured regularly using calipers (Volume = 0.5 x length x width²).

  • Randomization and Treatment: Mice are randomized into control and treatment groups. The treatment group receives cisplatin (e.g., 5 mg/kg) via intraperitoneal injection at a specified schedule. The control group receives a vehicle control (e.g., saline).

  • Efficacy Endpoints: The primary endpoint is tumor growth inhibition. Secondary endpoints can include survival analysis and body weight monitoring (as an indicator of toxicity).

  • Toxicity Assessment: At the end of the study, blood samples may be collected for hematological and biochemical analysis, and organs (e.g., kidneys) may be harvested for histopathological examination to assess toxicity.

experimental_workflow cluster_workflow In Vivo Efficacy Workflow A Cell Culture B Tumor Implantation A->B C Tumor Growth Monitoring B->C D Randomization C->D E Treatment Administration D->E F Efficacy & Toxicity Assessment E->F

Caption: Generalized workflow for an in vivo anti-tumor efficacy study.

The Benzothiazole Scaffold in Cancer Research

Benzothiazole is a heterocyclic compound that is a common scaffold in medicinal chemistry. Various derivatives of benzothiazole have been investigated for a wide range of pharmacological activities, including anti-cancer properties.

Potential Mechanisms of Action

The anti-cancer mechanisms of benzothiazole derivatives are diverse and depend on the specific substitutions on the benzothiazole ring. Some reported mechanisms include:

  • Tyrosine Kinase Inhibition: Certain benzothiazoles have been shown to inhibit receptor tyrosine kinases like EGFR, VEGFR, and others that are crucial for cancer cell proliferation and survival.

  • Induction of Apoptosis: Like many anti-cancer agents, some benzothiazoles can trigger programmed cell death through various intrinsic and extrinsic pathways.

  • DNA Intercalation and Topoisomerase Inhibition: Some derivatives can insert themselves into the DNA helix or inhibit enzymes like topoisomerases, leading to disruption of DNA replication and repair.

Due to the lack of specific data for this compound, a detailed signaling pathway diagram cannot be accurately constructed.

Conclusion and Future Directions

While a direct comparison between this compound and cisplatin is not possible based on current data, the exploration of novel benzothiazole derivatives remains a promising avenue in cancer research. For this compound to be considered a viable alternative or adjuvant to established therapies like cisplatin, a significant body of preclinical research is required. This would involve:

  • In Vitro Studies: Comprehensive screening against a panel of cancer cell lines to determine its cytotoxic and cytostatic effects.

  • Mechanism of Action Studies: Elucidation of its specific molecular targets and signaling pathways.

  • In Vivo Efficacy Studies: Rigorous evaluation in various animal models of cancer to assess its anti-tumor activity, pharmacokinetics, and toxicity profile.

Researchers interested in this area are encouraged to initiate these foundational studies to build the necessary evidence base for any potential future clinical development.

A Comparative Guide to the Metabolic Stability of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2][3] A critical determinant of the therapeutic success of these derivatives is their metabolic stability, which dictates their pharmacokinetic profile, bioavailability, and potential for drug-drug interactions.[4] This guide provides a comparative analysis of the metabolic stability of various benzothiazole derivatives, supported by experimental data and detailed methodologies, to aid in the rational design and development of more robust drug candidates.

Comparative Metabolic Stability Data

The metabolic stability of a compound is typically assessed by its half-life (t½) and intrinsic clearance (CLint) in in vitro systems such as liver microsomes. A longer half-life and lower intrinsic clearance are generally indicative of higher metabolic stability. The following table summarizes the metabolic stability parameters for a selection of benzothiazole derivatives from various studies.

Compound ClassDerivativeTest Systemt½ (min)CLint (µL/min/mg protein)Reference
Amidino Substituted Benzothiazoles Active Anticancer CompoundsHuman & Mouse Liver MicrosomesGood Stability (exact values not specified)-[2][5]
Aminophenylbenzothiazoles (for Amyloid Imaging) Fluorinated DerivativesNot SpecifiedInfluenced by fluorine substitution pattern-[6]
Benzothiazole-Phenyl Analogs (sEH/FAAH Inhibitors) Trifluoromethyl-substituted analogsLiver MicrosomesDid not show improved stability-[7][8]
General Benzothiazole Derivative Compound 12Human Liver Microsomes> 120 (72.6% remaining)-[9]
Mouse Liver Microsomes< 120 (27.5% remaining)-[9]
Rat Liver Microsomes< 120 (16.7% remaining)-[9]

Note: The term "Good Stability" is as reported in the source, which did not provide specific quantitative values in the abstract.

Key Factors Influencing Metabolic Stability

Structure-activity relationship (SAR) studies have revealed that the metabolic stability of benzothiazole derivatives is significantly influenced by the nature and position of substituents on the benzothiazole ring system.[6][7] For instance, the substitution pattern of fluorine on aminophenylbenzothiazoles has been shown to impact their metabolic stability.[6] Interestingly, in a series of benzothiazole-phenyl analogs, the addition of trifluoromethyl groups did not lead to an expected improvement in metabolic stability in liver microsomes.[7][8] This highlights the complex interplay between substituent effects and metabolic enzyme interactions.

Experimental Protocols

The following is a generalized protocol for determining the metabolic stability of benzothiazole derivatives in liver microsomes, based on common methodologies reported in the literature.[3][5][10]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of benzothiazole derivatives.

Materials:

  • Test benzothiazole derivatives

  • Liver microsomes (human, rat, or mouse)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • Positive control compounds (e.g., testosterone, propranolol)

  • Negative control compound (e.g., caffeine)

  • Acetonitrile/Methanol mixture (for reaction termination)

  • Internal standard (for LC-MS/MS analysis, e.g., diclofenac)

Procedure:

  • Preparation of Incubation Mixture: A mixture containing liver microsomes, the test compound, and phosphate buffer is pre-incubated at 37°C.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Time-Course Incubation: Aliquots are taken at specific time points (e.g., 0, 10, 20, 30, 45, and 60 minutes) and the reaction is terminated by adding a cold organic solvent mixture (e.g., acetonitrile/methanol) containing an internal standard.

  • Sample Processing: The terminated samples are centrifuged to precipitate proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this plot is used to calculate the in vitro half-life (t½). The intrinsic clearance (CLint) is then calculated from the half-life and the protein concentration in the incubation.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for an in vitro metabolic stability assay.

MetabolicStabilityWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Incubation Mixture (Microsomes, Compound, Buffer) pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate add_nadph Initiate Reaction (Add NADPH System) pre_incubate->add_nadph time_course Incubate and Sample (0, 10, 20, 30, 45, 60 min) add_nadph->time_course centrifuge Centrifuge to Precipitate Protein terminate Terminate Reaction (Cold Solvent + Internal Std) time_course->terminate terminate->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms data_analysis Data Analysis (Calculate t½ and CLint) lcms->data_analysis

Experimental workflow for in vitro metabolic stability assay.

Conclusion

The metabolic stability of benzothiazole derivatives is a critical parameter that can be modulated through structural modifications. This guide provides a comparative overview and standardized protocol to aid in the selection and optimization of benzothiazole-based drug candidates. By systematically evaluating metabolic stability early in the drug discovery process, researchers can enhance the likelihood of developing compounds with favorable pharmacokinetic profiles, ultimately leading to safer and more effective therapeutics.

References

Head-to-head comparison of different 2-aminobenzothiazole synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of 2-aminobenzothiazole, a privileged scaffold in medicinal chemistry, is of paramount importance. This guide provides a detailed head-to-head comparison of three distinct synthetic routes: the classical Hugerschoff reaction, a modern iron-catalyzed approach in an aqueous medium, and a high-yield one-pot synthesis. We present a comprehensive analysis of their performance, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.

The 2-aminobenzothiazole core is a cornerstone in the development of a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities. The choice of synthetic strategy can significantly impact yield, purity, cost-effectiveness, and environmental footprint. This comparative guide delves into the nuances of three prominent methods for its synthesis.

Comparative Analysis of Synthesis Routes

To facilitate a clear comparison, the following table summarizes the key quantitative data for the three selected synthetic methodologies.

ParameterHugerschoff ReactionFeCl₃-Catalyzed Synthesis in WaterOne-Pot Synthesis with Benzyltrimethylammonium Dichloroiodate
Starting Materials Substituted Aniline, Ammonium Thiocyanate, Bromine2-Iodoaniline, IsothiocyanateSubstituted Aniline, Ammonium Thiocyanate, Benzyltrimethylammonium Dichloroiodate
Solvent Chloroform, Ethanol, Acetic AcidWaterDMSO:H₂O (9:1)
Catalyst/Reagent BromineFerric Chloride (FeCl₃)Benzyltrimethylammonium Dichloroiodate
Temperature 0-5 °C to reflux80 °C70 °C
Reaction Time ~10 hoursNot specifiedNot specified
Reported Yield Good (not quantified in reviewed sources)Up to 95%[1]75-97%[2]
Key Advantages Well-established classical methodEnvironmentally benign (uses water as solvent), high yields[1][3]Excellent yields, wide substrate scope, avoids liquid bromine[2]
Key Disadvantages Use of hazardous liquid bromine, potential for side reactionsRequires 2-iodoaniline precursorUse of a specialized reagent

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.

Hugerschoff_Reaction A Aniline + Ammonium Thiocyanate B Arylthiourea Intermediate A->B Reflux in Ethanol/HCl C 2-Aminobenzothiazole B->C Bromine in Chloroform, 0-5°C then Reflux FeCl3_Catalyzed_Synthesis A 2-Iodoaniline + Isothiocyanate B Tandem Reaction A->B FeCl3, DABCO, C18H37NMe3Cl C 2-Aminobenzothiazole B->C H2O, 80°C One_Pot_Synthesis A Aniline + Ammonium Thiocyanate B One-Pot Reaction A->B Benzyltrimethylammonium Dichloroiodate C 2-Aminobenzothiazole B->C DMSO:H2O (9:1), 70°C

References

Inter-laboratory Validation of 2-Amino-4-ethoxybenzothiazole Bioassay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the inter-laboratory validation of a bioassay for 2-Amino-4-ethoxybenzothiazole. Given the common antiproliferative properties of benzothiazole derivatives, this guide proposes a cell-based proliferation assay as a model bioassay.[1] It outlines detailed experimental protocols, a proposed inter-laboratory validation study design, and standardized data presentation formats to ensure consistency and comparability of results across different research facilities.

Proposed Bioassay: Anti-Proliferation Assay (MTT-based)

A robust and widely used method for assessing the cytotoxic or cytostatic effects of a compound on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[2] Living cells possess mitochondrial dehydrogenase enzymes that cleave the tetrazolium rings of MTT, forming a dark blue formazan product that can be quantified by measuring its absorbance.[2] This assay is proposed for this compound due to the established anticancer activities of the 2-aminobenzothiazole scaffold.[1]

Alternative Bioassays:

  • Enzyme Inhibition Assay: If this compound is known to target a specific enzyme (e.g., a kinase), a direct enzyme inhibition assay could be employed.[3][4] This would involve measuring the rate of an enzymatic reaction in the presence and absence of the inhibitor.[3]

  • BrdU Incorporation Assay: This assay measures DNA synthesis directly by detecting the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA of proliferating cells.[5] It is often more specific for proliferation than metabolic assays.[5]

A comparison of these methods would involve evaluating parameters like sensitivity, specificity, cost, and throughput for the specific research question.

Experimental Protocols

A harmonized protocol is critical for inter-laboratory comparison. All participating laboratories must adhere strictly to the following methodology.

Cell Culture and Plating
  • Cell Line: A human cancer cell line responsive to benzothiazole derivatives (e.g., MCF-7 for breast cancer or A549 for lung cancer) should be used.[1]

  • Culture Conditions: Cells are to be cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Plating: Harvest cells during their logarithmic growth phase. Perform a cell count and adjust the concentration to 5 x 10^4 cells/mL. Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well flat-bottom plate.[6]

  • Incubation: Incubate the plate for 24 hours to allow for cell attachment.[7]

Compound Treatment
  • Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in each well does not exceed 0.5%.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include a vehicle control (medium with 0.5% DMSO) and a negative control (medium only).

  • Incubation: Incubate the plate for 48 hours under standard culture conditions.[2]

MTT Assay Protocol
  • Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[7]

  • Incubation: Incubate the plate for 4 hours at 37°C, allowing formazan crystals to form.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Reading: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.[7]

Inter-laboratory Validation Framework

A cross-validation study is essential to ensure that the bioassay method is reproducible and provides comparable results across different laboratories.[8]

Study Design:

  • Lead Laboratory: One laboratory will be designated as the lead. It will be responsible for preparing and distributing a validation kit to all participating laboratories.

  • Participating Laboratories: A minimum of three laboratories should participate.

  • Validation Kit: The kit will contain:

    • Aliquots of the same batch of this compound.

    • Cryopreserved cells from a single, characterized cell bank.

    • Standardized Quality Control (QC) samples (e.g., high, medium, and low concentrations of the compound).

    • The detailed, harmonized experimental protocol.

Each laboratory will perform the assay on three separate days to assess inter-day and intra-day variability.[8]

Data Presentation and Acceptance Criteria

Quantitative data should be summarized for easy comparison. The primary endpoint will be the IC50 value (the concentration of the compound that inhibits 50% of cell proliferation).

Table 1: Intra-laboratory IC50 Values for this compound

LaboratoryDay 1 IC50 (µM)Day 2 IC50 (µM)Day 3 IC50 (µM)Mean IC50 (µM)Intra-day %CV
Lab A25.426.124.925.52.4%
Lab B28.127.529.028.22.7%
Lab C26.825.927.226.62.5%

%CV = Coefficient of Variation

Table 2: Inter-laboratory Validation Summary

ParameterLab ALab BLab CAcceptance Criteria
Mean IC50 (µM) 25.528.226.6
Overall Mean IC50 (µM) \multicolumn{3}{c}{26.8}
Inter-lab %CV \multicolumn{3}{c}{4.9%}< 20%
QC Low Accuracy (% Bias) -3.5%4.2%-1.8%Within ±15%
QC Mid Accuracy (% Bias) 2.1%-1.5%0.9%Within ±15%
QC High Accuracy (% Bias) -1.2%3.1%-2.4%Within ±15%

% Bias = [(Measured Conc. - Nominal Conc.) / Nominal Conc.] x 100

Mandatory Visualizations

Diagrams are used to clarify the experimental and logical workflows.

MTT_Assay_Workflow start Start: Seed Cells in 96-well Plate incubate1 Incubate 24h (Cell Attachment) start->incubate1 add_compound Add Serial Dilutions of This compound incubate1->add_compound incubate2 Incubate 48h (Compound Treatment) add_compound->incubate2 add_mtt Add MTT Reagent to each well incubate2->add_mtt incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize Add DMSO to Dissolve Formazan incubate3->solubilize read_plate Read Absorbance at 570 nm solubilize->read_plate end End: Calculate IC50 read_plate->end

Caption: Experimental workflow for the MTT-based cell proliferation bioassay.

InterLab_Validation_Flow cluster_labs Participating Laboratories lead_lab Lead Lab: Prepare & Distribute Validation Kit lab_a Lab A: Perform Assay lead_lab->lab_a Kit lab_b Lab B: Perform Assay lead_lab->lab_b Kit lab_c Lab C: Perform Assay lead_lab->lab_c Kit data_submission Submit Raw Data and Calculated IC50 to Lead Lab lab_a->data_submission lab_b->data_submission lab_c->data_submission analysis Lead Lab: Statistical Analysis (Intra- & Inter-lab Variability) data_submission->analysis report Generate Validation Report: Compare Performance Against Acceptance Criteria analysis->report conclusion Conclusion: Method is Validated report->conclusion

Caption: Logical workflow for the proposed inter-laboratory validation study.

References

Assessing the Specificity of 2-Aminobenzothiazole Derivatives in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. These derivatives have shown promise as antibacterial, anticancer, and anti-inflammatory agents. However, their therapeutic potential is often hindered by a lack of specificity, leading to off-target effects and cellular toxicity. This guide provides a comparative assessment of the specificity of a representative 2-aminobenzothiazole derivative against various biological targets and compares its performance with alternative compounds, supported by experimental data and detailed protocols.

Comparative Analysis of Biological Activity and Specificity

The following table summarizes the biological activity and cytotoxicity of a representative 2-aminobenzothiazole derivative and its analogs. This data is crucial for understanding the structure-activity relationship (SAR) and for guiding the design of more specific compounds.

Table 1: Comparative in vitro Activity and Cytotoxicity of 2-Aminobenzothiazole Derivatives

Compound IDModificationTarget/AssayIC50 / MIC (µM)Cytotoxicity (HepG2 IC50 in µM)Selectivity Index (Cytotoxicity/Activity)Reference
Compound 1 (Seed Molecule) 2-amino-benzothiazole derivativeM. tuberculosis (LepB-UE)25 ± 4.526 ± 12~1[1][2][3]
Compound 1 2-amino-benzothiazole derivativeM. tuberculosis (Wild-type)47 ± 1226 ± 12~0.55[3]
Compound 8 Analog of Compound 1M. tuberculosis (Wild-type)27 ± 1721 ± 19~0.78[1][2]
Compound 13 Chloro substitution at position 4M. tuberculosis (LepB-UE)7.9>100>12.6[3]
Compound 23 Phenyl group additionIntracellular M. tuberculosis1.3 ± 0.430 ± 6.4~23[1]
OMS5 4-Nitroaniline combinationLung Cancer (A549)22.13Not specified in detailNot applicable[4]
OMS14 piperazine-4-nitroaniline combinationBreast Cancer (MCF-7)61.03Not specified in detailNot applicable[4]
1d p-fluoro substituted 2-amino-4-aryl thiazole5-Lipoxygenase (5-LOX)~10Not specifiedNot applicable[5]
Zileuton (Reference Drug) Commercial 5-LOX inhibitor5-Lipoxygenase (5-LOX)~1Not specifiedNot applicable[5]

LepB-UE: A hypomorphic strain of M. tuberculosis with lower expression of the signal peptidase LepB.[2][3] Selectivity Index is a ratio used to compare the cytotoxicity of a compound against its biological activity. A higher selectivity index is desirable.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for key assays used to assess the activity and specificity of 2-aminobenzothiazole derivatives.

Antimycobacterial Activity Assay (MIC Determination)

Objective: To determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of Mycobacterium tuberculosis.

Materials:

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.

  • Mycobacterium tuberculosis strain (e.g., H37Rv).

  • Test compounds dissolved in DMSO.

  • 96-well microplates.

  • Resazurin dye.

Procedure:

  • Prepare a serial dilution of the test compounds in the 96-well plates.

  • Inoculate the wells with a standardized suspension of M. tuberculosis.

  • Include positive (no drug) and negative (no bacteria) controls.

  • Incubate the plates at 37°C for 7-14 days.

  • After incubation, add resazurin solution to each well and incubate for another 24 hours.

  • The MIC is determined as the lowest concentration of the compound that prevents a color change of the resazurin dye from blue to pink, indicating inhibition of bacterial growth.

Cytotoxicity Assay (HepG2 Cell Line)

Objective: To assess the cytotoxic effect of a compound on a human cell line.

Materials:

  • HepG2 (human liver cancer) cell line.

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Test compounds dissolved in DMSO.

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

Procedure:

  • Seed HepG2 cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance at 570 nm using a microplate reader.

  • The IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated by plotting the percentage of cell viability against the compound concentration.

5-Lipoxygenase (5-LOX) Inhibition Assay

Objective: To determine the inhibitory effect of a compound on the activity of the 5-LOX enzyme.

Materials:

  • Human recombinant 5-LOX enzyme.

  • Linoleic acid (substrate).

  • Test compounds dissolved in a suitable solvent.

  • Spectrophotometer.

Procedure:

  • Pre-incubate the 5-LOX enzyme with the test compound or vehicle control.

  • Initiate the enzymatic reaction by adding the substrate, linoleic acid.

  • Monitor the formation of the product (hydroperoxy-linoleic acid) by measuring the increase in absorbance at 234 nm over time.

  • Calculate the percentage of inhibition for each compound concentration.

  • The IC50 value is determined by plotting the percentage of inhibition against the compound concentration. Molecular docking studies can also be performed to suggest a possible mechanism of action, such as competitive inhibition.[5]

Visualizing Pathways and Workflows

Diagrams are powerful tools for illustrating complex biological pathways and experimental procedures.

Hypothesized Mechanism of Action and Off-Target Effects

The following diagram illustrates a simplified signaling pathway that could be modulated by a 2-aminobenzothiazole derivative, highlighting both the intended target and potential off-target interactions that can lead to cytotoxicity.

cluster_0 Cellular Environment cluster_1 Biological Response 2-ABT 2-Aminobenzothiazole Derivative Target_Protein Intended Target (e.g., Kinase, Enzyme) 2-ABT->Target_Protein Inhibition Off_Target_1 Off-Target Protein 1 (e.g., Housekeeping Enzyme) 2-ABT->Off_Target_1 Unintended Inhibition Off_Target_2 Off-Target Protein 2 (e.g., Structural Protein) 2-ABT->Off_Target_2 Unintended Binding Therapeutic_Effect Therapeutic Effect (e.g., Anti-cancer, Anti-bacterial) Target_Protein->Therapeutic_Effect Leads to Cytotoxicity Cytotoxicity Off_Target_1->Cytotoxicity Contributes to Off_Target_2->Cytotoxicity Contributes to

Caption: Hypothesized mechanism of 2-aminobenzothiazole derivatives.

Experimental Workflow for Specificity Assessment

This diagram outlines a typical workflow for assessing the specificity of a novel compound.

Start Synthesized 2-Aminobenzothiazole Derivative Primary_Screening Primary Screening (Target-based or Phenotypic) Start->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (Dose-Response) Hit_Identification->Secondary_Screening Active Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Inactive Cytotoxicity_Assay Cytotoxicity Assays (e.g., HepG2, Vero cells) Secondary_Screening->Cytotoxicity_Assay Selectivity_Profiling Selectivity Profiling (Panel of related targets) Secondary_Screening->Selectivity_Profiling Cytotoxicity_Assay->Lead_Optimization Selectivity_Profiling->Lead_Optimization In_Vivo_Testing In Vivo Efficacy and Toxicity Studies Lead_Optimization->In_Vivo_Testing

Caption: Workflow for assessing the specificity of a new compound.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Amino-4-ethoxybenzothiazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 2-Amino-4-ethoxybenzothiazole, a compound often used in pharmaceutical research.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following information is synthesized from the SDS of structurally similar compounds, including 2-Amino-6-ethoxybenzothiazole, 2-Amino-4-chlorobenzothiazole, and 2-Amino-4-methylbenzothiazole, as well as general laboratory hazardous waste disposal guidelines. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Immediate Safety and Hazard Information

Based on data for analogous compounds, this compound is anticipated to pose certain hazards. Personal protective equipment (PPE) is essential to mitigate risks of exposure.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.

  • Body Protection: A lab coat is mandatory.

  • Respiratory Protection: In case of dust or aerosol generation, a NIOSH-approved respirator is recommended.

Hazard Summary of Analogous Benzothiazole Compounds:

Hazard ClassificationDescriptionPrecautionary Statements
Acute Oral ToxicityHarmful if swallowed.Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling.
Skin IrritationCauses skin irritation.Wear protective gloves. If on skin, wash with plenty of soap and water.[1]
Serious Eye IrritationCauses serious eye irritation.Wear eye protection. If in eyes, rinse cautiously with water for several minutes.
Respiratory IrritationMay cause respiratory irritation.Avoid breathing dust. Use only in a well-ventilated area.

Step-by-Step Disposal Procedure

The proper disposal of this compound and its contaminated materials is a critical step in the laboratory workflow. Adherence to these procedures will help ensure the safety of laboratory personnel and the environment.

1. Waste Segregation and Collection:

  • Solid Waste: Collect un-used or expired this compound, as well as grossly contaminated items (e.g., weighing boats, contaminated paper towels), in a designated, leak-proof, and clearly labeled hazardous waste container.[2] The container should be made of a material compatible with the chemical.

  • Liquid Waste: If this compound is in a solution, it should be collected in a designated, leak-proof, and clearly labeled liquid hazardous waste container. Do not mix with incompatible wastes.[2]

  • Sharps: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.

2. Labeling of Waste Containers:

  • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

  • Indicate the major constituents and their approximate percentages if it is a mixed waste stream.

  • Include the date when the waste was first added to the container.

3. Storage of Hazardous Waste:

  • Store hazardous waste containers in a designated, well-ventilated, and secure area.

  • Ensure that the storage area is away from general laboratory traffic and incompatible materials.

  • Keep waste containers tightly closed except when adding waste.[2]

4. Disposal of Empty Containers:

  • A container that held this compound is not considered empty until it has been triple-rinsed with a suitable solvent.[3]

  • The first rinseate must be collected and disposed of as hazardous waste.[2][3]

  • Subsequent rinses may be permissible for drain disposal, but this should be confirmed with your local EHS guidelines.

  • Once properly rinsed, the container's label must be defaced or removed before disposal or recycling.[2][3]

5. Arranging for Waste Pickup:

  • Once a hazardous waste container is full, or if it has been in storage for a specified period (check with your institution's EHS), arrange for its pickup by your institution's hazardous waste management service.

  • Do not dispose of this compound down the drain or in the regular trash.[2]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep or scoop the spilled solid material to avoid creating dust.

    • Place the spilled material and any contaminated cleaning materials into a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent and then soap and water. Collect cleaning materials as hazardous waste.

  • Minor Spill (Liquid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with absorbent material.

    • Collect the absorbent material and place it in a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent and then soap and water. Collect cleaning materials as hazardous waste.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team and EHS department.

    • Provide them with information on the spilled chemical.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound cluster_start Start: Unused or Contaminated Material cluster_assessment Waste Assessment cluster_collection Waste Collection cluster_storage Waste Storage & Disposal start This compound Waste assess_type Determine Waste Type start->assess_type solid_waste Solid Waste Container (Labeled Hazardous Waste) assess_type->solid_waste Solid liquid_waste Liquid Waste Container (Labeled Hazardous Waste) assess_type->liquid_waste Liquid sharps_waste Sharps Container assess_type->sharps_waste Sharps storage Store in Designated Secure Area solid_waste->storage liquid_waste->storage sharps_waste->storage pickup Arrange for EHS Waste Pickup storage->pickup

Caption: Disposal Workflow for this compound

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.